DS-1501
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGHMPCBJVWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442228 | |
| Record name | 4-chloro-7-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22200-50-6 | |
| Record name | 4-chloro-7-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of DS-1501a
A Novel Therapeutic Antibody Targeting Siglec-15 for the Treatment of Bone Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1501a is a humanized monoclonal antibody that targets Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15), a key regulator of osteoclast differentiation and function. By specifically binding to Siglec-15, DS-1501a inhibits the signaling cascade responsible for the formation of mature, bone-resorbing osteoclasts. This targeted inhibition of osteoclastogenesis leads to a significant reduction in bone resorption with a minimal impact on bone formation, presenting a promising therapeutic strategy for conditions characterized by excessive bone loss, such as osteoporosis. This technical guide provides a comprehensive overview of the mechanism of action of DS-1501a, supported by preclinical data, and outlines the key experimental methodologies used to elucidate its function.
Introduction to Siglec-15 and its Role in Osteoclast biology
Siglec-15 is a transmembrane protein predominantly expressed on osteoclast precursors and mature osteoclasts.[1] Its expression is upregulated during osteoclast differentiation.[1] Siglec-15 plays a crucial role in the fusion of mononuclear osteoclast precursors into multinucleated, active osteoclasts, a critical step for efficient bone resorption.[1][2]
The signaling function of Siglec-15 is dependent on its association with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor protein, DNAX-activating protein of 12 kDa (DAP12). The binding of a yet-to-be-fully-characterized ligand to Siglec-15 is thought to initiate a signaling cascade that is essential for osteoclast maturation and bone-resorbing activity.
The Molecular Mechanism of Action of DS-1501a
DS-1501a exerts its therapeutic effect by directly interfering with the Siglec-15 signaling pathway. As a humanized monoclonal antibody, DS-1501a binds with high specificity and affinity to the extracellular domain of Siglec-15.[1] This binding event physically obstructs the interaction between Siglec-15 and its natural ligand or prevents the conformational changes required for downstream signaling.
The primary mechanism of DS-1501a involves the inhibition of the Siglec-15-DAP12 signaling cascade. By binding to Siglec-15, DS-1501a prevents the recruitment and activation of DAP12. This, in turn, inhibits the activation of downstream signaling molecules, including spleen tyrosine kinase (Syk), phosphatidylinositol 3-kinase (PI3K), and Akt, as well as the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (Erk). The inactivation of these pathways ultimately leads to a failure in osteoclast multinucleation, the formation of the characteristic actin ring required for bone resorption, and a reduction in overall bone resorptive activity.[1]
Signaling Pathway of DS-1501a Action
Preclinical Evidence of DS-1501a Efficacy
The therapeutic potential of targeting Siglec-15 with DS-1501a has been demonstrated in various preclinical models, both in vitro and in vivo.
In Vitro Studies
In vitro experiments using mouse bone marrow cells and human osteoclast precursor cells have shown that an anti-Siglec-15 antibody, the parent of DS-1501a, effectively inhibits osteoclastogenesis.[1]
Key Findings from In Vitro Studies:
-
Inhibition of Osteoclast Multinucleation: Treatment with an anti-Siglec-15 antibody significantly reduced the formation of large, multinucleated osteoclasts in culture.[1]
-
Inhibition of Bone Resorption: The formation of "pits" on bone-mimicking substrates, indicative of bone resorption, was markedly decreased in the presence of the antibody.[1]
In Vivo Studies in Ovariectomized (OVX) Rats
The ovariectomized (OVX) rat is a widely used animal model for postmenopausal osteoporosis. Studies in this model have demonstrated the in vivo efficacy of DS-1501a.[1]
Table 1: Summary of In Vivo Efficacy of DS-1501a in OVX Rats
| Parameter | Observation | Reference |
| Bone Resorption Markers | Significantly suppressed. | [1] |
| Bone Formation Markers | Minimal effects observed. | [1] |
| Bone Mineral Density (BMD) | Suppressed the decrease in lumbar vertebrae BMD. | [1] |
| Histological Analysis | Osteoclasts appeared flattened, shrunken, and functionally impaired. | [1] |
These findings suggest that DS-1501a has a potent anti-resorptive effect while preserving bone formation, a desirable characteristic for an osteoporosis therapeutic.
Experimental Protocols
In Vitro Osteoclastogenesis and Pit Formation Assay
-
Cell Isolation and Culture: Bone marrow cells are flushed from the femurs and tibias of mice. The cells are then cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs), which are osteoclast precursors.
-
Osteoclast Differentiation: BMMs are then cultured with M-CSF and receptor activator of nuclear factor-kappa B ligand (RANKL) to induce osteoclast differentiation.
-
Treatment: DS-1501a or a control antibody is added to the culture medium at various concentrations at the time of RANKL stimulation.
-
Analysis of Osteoclast Formation: After several days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted.
-
Pit Formation Assay: For bone resorption analysis, BMMs are cultured on bone-mimicking calcium phosphate-coated plates. After the culture period, the cells are removed, and the resorbed "pit" areas are visualized and quantified.
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. Sham-operated animals serve as controls.
-
Treatment: Several weeks after surgery, once osteoporosis is established, rats are treated with single or multiple doses of DS-1501a or a vehicle control, typically administered subcutaneously or intravenously.
-
Measurement of Bone Turnover Markers: Blood samples are collected at various time points to measure serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation markers (e.g., procollagen type I N-terminal propeptide, P1NP) using ELISA kits.
-
Bone Mineral Density (BMD) Measurement: At the end of the study, the BMD of specific bones, such as the lumbar vertebrae and femur, is measured using dual-energy X-ray absorptiometry (DXA).
-
Histological Analysis: Tibias are collected, decalcified, and embedded in paraffin. Sections are then stained with hematoxylin and eosin (H&E) and for TRAP to visualize bone structure and osteoclasts. Histomorphometric analysis is performed to quantify parameters such as osteoclast number and surface.
Conclusion
DS-1501a represents a novel and targeted approach to the treatment of bone diseases characterized by excessive bone resorption. Its mechanism of action, centered on the specific inhibition of the Siglec-15-DAP12 signaling pathway in osteoclasts, allows for a potent anti-resorptive effect while appearing to spare bone formation. The preclinical data strongly support the potential of DS-1501a as a therapeutic agent for osteoporosis and other related conditions. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in humans.
References
DS-1501a and the Siglec-15 Pathway: A Technical Guide to a Novel Immuno-Oncology Axis
Abstract
The identification of novel immune checkpoints is critical for expanding the reach of cancer immunotherapy, particularly for patients who do not respond to existing PD-1/PD-L1 blockade. Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15) has emerged as a key immunosuppressive molecule within the tumor microenvironment (TME), with an expression pattern often mutually exclusive to that of PD-L1.[1][2] DS-1501a, a humanized monoclonal antibody, is designed to specifically target and inhibit Siglec-15, thereby restoring anti-tumor T-cell activity. This technical guide provides an in-depth overview of the Siglec-15 signaling pathway, the mechanism of action of DS-1501a, preclinical data, and the key experimental protocols used to characterize this interaction.
The Siglec-15 Immune Checkpoint
Molecular Characteristics and Expression
Siglec-15 is a type I transmembrane protein and a member of the immunoglobulin (Ig) superfamily that recognizes sialic acid-containing glycans.[3][4][5] Structurally, it consists of two extracellular Ig-like domains, a transmembrane domain containing a critical lysine residue, and a short cytoplasmic tail.[3]
Under normal physiological conditions, Siglec-15 expression is restricted to a subset of myeloid cells, including macrophages and dendritic cells.[3][6] However, its expression is significantly upregulated on various cancer cells and, more prominently, on tumor-associated macrophages (TAMs) within the TME.[1][2][7] This upregulation is driven by factors such as macrophage colony-stimulating factor (M-CSF), while being suppressed by interferon-gamma (IFN-γ), contributing to its largely mutually exclusive expression profile with PD-L1.[1][2]
Biological Functions
Siglec-15 is a multifunctional protein with distinct roles in both immune regulation and bone metabolism.
-
Immune Suppression: As an immune checkpoint, Siglec-15 on the surface of tumor cells or TAMs interacts with an as-yet-unidentified receptor on T cells. This engagement suppresses antigen-specific T-cell proliferation and activation, thereby dampening the anti-tumor immune response.[1][2][4][6] This suppression is mediated, at least in part, by the inhibition of the NF-κB and NFAT signaling pathways in T cells.[1]
-
Osteoclast Differentiation: Siglec-15 is a key regulator of osteoclastogenesis, the process of osteoclast formation essential for bone resorption.[1][8] It associates with the adaptor protein DAP12, initiating a signaling cascade through spleen tyrosine kinase (Syk) that promotes the differentiation and maturation of osteoclasts.[6][9]
The Siglec-15 Signaling Pathway
The dual functions of Siglec-15 are dictated by its cellular context and binding partners. It can function as both a ligand, suppressing T-cell function, and as a receptor, promoting cytokine production in myeloid cells.
dot
Caption: Signaling pathways mediated by Siglec-15.
DS-1501a: A Humanized Anti-Siglec-15 Antibody
DS-1501a is a humanized monoclonal antibody derived from the rat monoclonal antibody 32A1.[8][10] It is engineered for high specificity and binding affinity to human Siglec-15.[8][10]
Mechanism of Action
The primary mechanism of action for DS-1501a is the direct binding to the extracellular domain of Siglec-15. This binding sterically hinders the interaction of Siglec-15 with its binding partners, effectively blocking its downstream signaling functions.
-
In Immuno-Oncology: By blocking the Siglec-15 interaction with T cells, DS-1501a is designed to release the "brake" on T-cell function, restoring their ability to proliferate and exert cytotoxic effects against tumor cells.[2]
-
In Bone Biology: By binding to Siglec-15 on osteoclast precursors, DS-1501a inhibits osteoclast multinucleation and subsequent bone resorption activity.[8][10]
Summary of Preclinical Data
Preclinical studies using DS-1501a and its murine surrogate have demonstrated potent biological activity in both in vitro and in vivo models.
Table 1: Pharmacokinetic and Pharmacodynamic Profile of DS-1501a
| Parameter | Species | Administration | Observation | Reference |
| Serum Concentration | Rat | Single subcutaneous or intravenous | Dose-dependent increase in maximum serum concentration and exposure. | [8][10] |
| Bone Resorption Markers | Ovariectomized Rat | Single administration | Significant suppression of bone resorption markers. | [8][10] |
| Bone Formation Markers | Ovariectomized Rat | Single administration | Minimal effects observed on bone formation markers. | [8][10] |
| Bone Mineral Density (BMD) | Ovariectomized Rat | Single administration | Suppressed the decrease in lumbar vertebrae BMD. | [8][10] |
Table 2: Preclinical Efficacy of Anti-Siglec-15 Antibodies
| Assay Type | Model System | Antibody | Key Finding | Reference |
| In Vitro Osteoclastogenesis | Cultured mouse bone marrow cells | 32A1 (rat parent) | Inhibition of osteoclast multinucleation and bone resorption (pit formation). | [8][10] |
| In Vitro Osteoclastogenesis | Cultured human osteoclast precursor cells | 32A1 (rat parent) | Inhibition of pit formation. | [8][10] |
| In Vivo Tumor Growth | Murine tumor models | Anti-Siglec-15 mAb | Inhibition of established tumor growth by promoting T-cell responses. | [2] |
| In Vivo T-Cell Response | Mouse models | Genetic ablation or antibody blockade | Amplified anti-tumor immunity in the TME. | [2] |
Key Experimental Methodologies
The characterization of the DS-1501a and Siglec-15 interaction relies on a suite of established in vitro and in vivo assays.
dot
Caption: A representative workflow for an in vitro T-cell activation assay.
Siglec-15 Binding Affinity Assay
-
Objective: To quantify the binding kinetics (Kon, Koff) and affinity (KD) of DS-1501a to recombinant Siglec-15 protein.
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Recombinant human Siglec-15 protein is immobilized onto a sensor chip surface.
-
Association: A series of concentrations of DS-1501a in solution are flowed over the chip surface, allowing for binding to the immobilized Siglec-15. The change in refractive index, proportional to mass binding, is measured in real-time.
-
Dissociation: Buffer is flowed over the chip to measure the dissociation of the antibody from the target.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).[11]
-
In Vitro T-Cell Activation Assay
-
Objective: To determine the functional effect of DS-1501a on T-cell activation and proliferation when suppressed by Siglec-15-expressing cells.
-
Methodology (Co-culture System):
-
Cell Preparation: Human T cells are isolated from peripheral blood mononuclear cells (PBMCs).[12] Target cells (e.g., a tumor cell line endogenously expressing Siglec-15 or an engineered cell line) are prepared.
-
Co-culture Setup: T cells are co-cultured with the Siglec-15-expressing target cells in a 96-well plate.
-
Stimulation: A polyclonal stimulus (e.g., anti-CD3 and anti-CD28 antibodies) is added to the culture to activate the T cells.[13][14]
-
Treatment: Test conditions are established by adding DS-1501a at various concentrations. An isotype-matched antibody is used as a negative control.
-
Incubation: The co-culture is incubated for 48-96 hours.
-
Readout:
-
Proliferation: T-cell proliferation is measured, often by pre-labeling T cells with a fluorescent dye (e.g., CFSE) and measuring its dilution by flow cytometry.[12]
-
Cytokine Production: The culture supernatant is collected, and the concentration of key cytokines (e.g., IFN-γ, IL-2) is quantified using ELISA or multiplex bead-based assays.[12]
-
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of DS-1501a in a living system that recapitulates aspects of the human tumor and immune environment.
-
Methodology (Humanized Mouse Model):
-
Model System: Immunodeficient mice (e.g., NSG) are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system (HIS).[15][16]
-
Tumor Implantation: Once the human immune system is established, mice are subcutaneously or orthotopically implanted with a human tumor cell line that expresses Siglec-15.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered DS-1501a (e.g., via intraperitoneal injection) at a specified dose and schedule. A vehicle or isotype control group is included.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be analyzed by flow cytometry or immunohistochemistry to assess the infiltration and activation status of human immune cells (e.g., CD8+ T cells) within the TME.[17]
-
Clinical Perspective and Future Directions
The development of DS-1501a (also investigated under the designation NC318) represents a novel strategy in cancer immunotherapy.[2] A first-in-human Phase I clinical trial has been conducted to evaluate its safety and efficacy in patients with advanced solid tumors (NCT03665285).[2] The unique, non-overlapping expression of Siglec-15 with PD-L1 suggests that targeting this pathway could provide a new therapeutic option for a distinct patient population, including those who are resistant to or ineligible for anti-PD-1/PD-L1 therapies.[1][2][18] Furthermore, given its potent effects on osteoclast biology, the therapeutic potential of DS-1501a in bone-related disorders, such as osteoporosis and cancer-induced bone disease, remains an important area of investigation.[8][19]
References
- 1. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Siglec15 in blood system diseases: from bench to bedside [frontiersin.org]
- 5. Siglec15 in blood system diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 8. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction between Siglec-15 and tumor-associated sialyl-Tn antigen enhances TGF-β secretion from monocytes/macrophages through the DAP12-Syk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Physiological Considerations for Modeling in vivo Antibody-Target Interactions [frontiersin.org]
- 12. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Integrative Analysis of Siglec-15 mRNA in Human Cancers Based on Data Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
The Role of Siglec-15 in Osteoclast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) has emerged as a critical regulator of osteoclast differentiation and function. This type I transmembrane protein, expressed on osteoclast precursors and mature osteoclasts, plays a pivotal role in modulating signaling pathways essential for the formation of bone-resorbing multinucleated cells. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental protocols associated with the study of Siglec-15 in osteoclastogenesis, offering a valuable resource for researchers and professionals in the fields of bone biology and drug development.
Introduction
Osteoclasts, the primary bone-resorbing cells, are essential for skeletal remodeling and calcium homeostasis. Their differentiation from myeloid precursors is a tightly regulated process, primarily driven by the Receptor Activator of Nuclear Factor κB Ligand (RANKL). Recent studies have identified Siglec-15 as a key player in this process, functioning as a co-stimulatory receptor that fine-tunes RANKL-mediated signaling. Dysregulation of Siglec-15 has been implicated in pathological bone loss, making it an attractive therapeutic target for diseases such as osteoporosis and rheumatoid arthritis.[1][2]
The Siglec-15 Signaling Pathway in Osteoclast Differentiation
Siglec-15-mediated signaling is crucial for efficient osteoclastogenesis. The expression of Siglec-15 itself is upregulated by RANKL in bone marrow macrophages.[3] The signaling cascade initiated by Siglec-15 involves its association with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor protein, DNAX-activating protein of 12 kDa (DAP12).[3][4]
Upon ligand binding, Siglec-15 associates with DAP12, leading to the phosphorylation of ITAMs within DAP12. This event recruits and activates the spleen tyrosine kinase (Syk).[5][6] Activated Syk, in turn, initiates downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (Erk) pathways.[3] The activation of these pathways complements and enhances the signals emanating from the primary RANKL/RANK interaction, ultimately leading to the activation of key transcription factors like Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclast differentiation.[5][7] This coordinated signaling promotes the expression of osteoclast-specific genes, cell fusion, and the formation of the actin ring, a structure essential for bone resorption.[5]
Quantitative Data on the Role of Siglec-15
Studies utilizing genetic knockout models and therapeutic antibodies have provided quantitative evidence for the crucial role of Siglec-15 in bone homeostasis.
| Model/Treatment | Parameter | Observation | Reference |
| Siglec-15 Deficient Mice | Bone Phenotype | Mild osteopetrosis | [2][3] |
| Trabecular Bone Mass | Increased in lumbar vertebrae, femur, and tibia | [2] | |
| Osteoclast Number | Comparable to wild-type in some studies, reduced in others | [2][8] | |
| Bone Resorption Marker (Urinary Deoxypyridinoline) | Decreased | [2] | |
| Anti-Siglec-15 Antibody Treatment (in vivo) | Bone Mineral Density | Markedly increased | [9] |
| Osteoclast Multinucleation | Inhibited | [7] | |
| Bone Resorption | Suppressed | [7] | |
| Bone Formation | Maintained or increased | [7][10] | |
| In vitro Osteoclastogenesis (Siglec-15 knockdown/deficiency) | Multinucleated Cell Formation | Defective/Reduced | [5] |
| Bone Resorption Activity | Significantly reduced | [5] | |
| RANKL-induced PI3K/Akt and Erk Activation | Impaired | [3] |
Experimental Protocols
In Vitro Osteoclast Differentiation Assay
This protocol describes the generation of osteoclasts from bone marrow-derived macrophages (BMMs).
-
Isolation of BMMs:
-
Euthanize mice and dissect femurs and tibias.
-
Flush bone marrow with α-MEM (Minimum Essential Medium Alpha) containing 10% FBS (Fetal Bovine Serum).
-
Culture bone marrow cells in α-MEM with 10% FBS and 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
TRAP Staining:
-
After 4-6 days of culture, fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash with PBS and stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit.
-
TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the activation of signaling molecules downstream of Siglec-15.
-
Cell Lysis:
-
Culture BMMs with M-CSF and RANKL for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of Akt, Erk, and Syk overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Therapeutic Implications and Future Directions
The essential role of Siglec-15 in osteoclast differentiation, coupled with the observation that its inhibition does not severely impact overall bone development, positions it as a promising therapeutic target.[2] Monoclonal antibodies targeting Siglec-15 have shown efficacy in preclinical models of bone loss, where they inhibit osteoclast differentiation and bone resorption while preserving bone formation.[7][9] This uncoupling of bone resorption and formation is a significant advantage over existing anti-resorptive therapies.
Future research should focus on elucidating the endogenous ligands of Siglec-15 in the bone microenvironment and further exploring the potential of Siglec-15 inhibitors for treating a range of skeletal pathologies, including postmenopausal osteoporosis, rheumatoid arthritis, and cancer-associated bone loss.[4][13] The development of small molecule inhibitors targeting the Siglec-15 signaling pathway also represents a promising avenue for future therapeutic intervention.
References
- 1. Siglec-15 on Osteoclasts Is Crucial for Bone Erosion in Serum-Transfer Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired osteoclast differentiation and function and mild osteopetrosis development in Siglec-15-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siglec-15 regulates osteoclast differentiation by modulating RANKL-induced phosphatidylinositol 3-kinase/Akt and Erk pathways in association with signaling Adaptor DAP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siglec-15 as a potential molecule involved in osteoclast differentiation and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Siglec-15 Protein Regulates Formation of Functional Osteoclasts in Concert with DNAX-activating Protein of 12 kDa (DAP12) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Siglec-15 antibody suppresses bone resorption by inhibiting osteoclast multinucleation without attenuating bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanism and function of monoclonal antibodies targeting siglec-15 for therapeutic inhibition of osteoclastic bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti‐Siglec‐15 Antibody Prevents Marked Bone Loss after Acute Spinal Cord Injury‐Induced Immobilization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siglec-15, a member of the sialic acid-binding lectin, is a novel regulator for osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DS-1501a for Preclinical Osteoporosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1501a is a humanized monoclonal antibody that targets Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15), a transmembrane protein critically involved in osteoclast differentiation and function.[1][2] Preclinical studies have identified DS-1501a as a promising therapeutic candidate for osteoporosis due to its unique mechanism of action that uncouples bone resorption from bone formation. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and signaling pathways associated with DS-1501a and its rat monoclonal antibody precursor, 32A1.
Mechanism of Action
DS-1501a exerts its anti-osteoporotic effects by specifically binding to Siglec-15 on osteoclast precursors and mature osteoclasts.[1][2] This interaction inhibits the multinucleation of osteoclasts, a crucial step for their maturation and bone-resorbing activity.[1][3][4] A key advantage of this mechanism is the minimal impact on bone formation markers, suggesting a favorable safety profile that avoids the suppression of bone turnover often seen with other anti-resorptive therapies.[1] Histological analyses in ovariectomized (OVX) rats treated with the precursor antibody 32A1 revealed flattened and shrunken osteoclasts, indicating impaired function, while alkaline phosphatase-positive osteoblasts remained prevalent throughout the metaphyseal trabeculae.[1]
Signaling Pathway
Siglec-15 is understood to function in concert with the immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor protein, DAP12. The binding of DS-1501a to Siglec-15 disrupts the downstream signaling cascade that is essential for osteoclastogenesis and the organization of the osteoclast cytoskeleton. This pathway is believed to modulate RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling, a critical pathway in bone metabolism.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies on DS-1501a and its precursor, 32A1.
Table 1: In Vitro Inhibition of Osteoclastogenesis and Bone Resorption
| Assay | Cell Type | Treatment | Outcome | Reference |
| Osteoclast Multinucleation | Mouse Bone Marrow Cells | 32A1 | Inhibition of multinucleation | [1] |
| Pit Formation Assay | Mouse Bone Marrow Cells | 32A1 | Inhibition of bone resorption | [1] |
| Pit Formation Assay | Human Osteoclast Precursor Cells | 32A1 | Inhibition of bone resorption | [1] |
Table 2: Effects on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Ovariectomized (OVX) Rats | Single administration of DS-1501a | Not Specified | Suppressed the decrease in lumbar vertebrae BMD | [1] |
| Mature OVX Rats with Established Osteoporosis | 32A1 (once every 4 weeks) as follow-up to PTH treatment | 8 weeks | Maintained BMD and bone strength | [1] |
Table 3: Effects on Bone Turnover Markers in Ovariectomized (OVX) Rats
| Animal Model | Treatment | Biomarker | Effect | Reference |
| Ovariectomized (OVX) Rats | Single administration of DS-1501a | Bone Resorption Markers | Significantly suppressed | [1] |
| Bone Formation Markers | Minimal effects | [1] | ||
| Mature OVX Rats with Established Osteoporosis | 32A1 as follow-up to PTH treatment | Bone Resorption | Rapid suppression | [1] |
| Bone Formation | Mild suppression | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of DS-1501a are outlined below.
In Vitro Osteoclastogenesis and Pit Formation Assay
This assay assesses the direct effect of DS-1501a on the formation and function of osteoclasts.
Protocol Steps:
-
Cell Isolation: Bone marrow cells are harvested from the femurs and tibias of mice, or human osteoclast precursor cells are isolated from peripheral blood.
-
Cell Culture: Cells are cultured in appropriate media supplemented with macrophage colony-stimulating factor (M-CSF) and RANKL to stimulate osteoclast differentiation.
-
Treatment: DS-1501a (or 32A1 for rodent cells) is added to the culture medium at various concentrations. A vehicle control group is also included.
-
Assessment of Osteoclast Formation: After a period of incubation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of multinucleated, TRAP-positive cells is then quantified.
-
Assessment of Bone Resorption (Pit Formation): For functional analysis, cells are cultured on a resorbable substrate, such as dentine slices or bone-coated plates. After the culture period, cells are removed, and the resorbed areas (pits) are visualized and quantified.
Ovariectomized (OVX) Rat Model of Osteoporosis
This in vivo model mimics postmenopausal osteoporosis and is used to evaluate the efficacy of DS-1501a in preventing bone loss.
References
- 1. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The University of Osaka Institutional Knowledge Archive (OUKA) [ir.library.osaka-u.ac.jp]
The Therapeutic Potential of Anti-Siglec-15 Antibodies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) has emerged as a compelling novel target for cancer immunotherapy.[1][2] Expressed on tumor-associated macrophages (TAMs) and various cancer cells, Siglec-15 functions as an immune suppressor, inhibiting T-cell proliferation and effector functions.[3][4] Notably, its expression is often mutually exclusive with PD-L1, suggesting a potential therapeutic avenue for patients who are non-responsive to existing PD-1/PD-L1 checkpoint inhibitors.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of anti-Siglec-15 antibodies, summarizing the mechanism of action, preclinical and clinical data, and key experimental methodologies.
Introduction to Siglec-15
Siglec-15 is a type I transmembrane protein belonging to the immunoglobulin superfamily.[5] While its expression in normal tissues is restricted to certain myeloid cells and osteoclasts, it is broadly upregulated in a variety of human cancers.[2][6] The upregulation of Siglec-15 in the tumor microenvironment (TME) is thought to be driven by macrophage colony-stimulating factor (M-CSF), while its expression is suppressed by interferon-gamma (IFN-γ), a key inducer of PD-L1.[2] This differential regulation contributes to the observed mutually exclusive expression pattern between Siglec-15 and PD-L1 in non-small cell lung cancer (NSCLC) and other tumors.[1][7]
Mechanism of Action of Anti-Siglec-15 Antibodies
Anti-Siglec-15 antibodies are designed to block the immunosuppressive function of Siglec-15. The proposed mechanism of action involves the following key steps:
-
Binding and Blockade: The antibody specifically binds to Siglec-15 on the surface of tumor cells or TAMs.
-
Inhibition of T-cell Suppression: This binding prevents Siglec-15 from interacting with its yet-to-be-fully-identified receptor on T-cells, thereby abrogating the downstream inhibitory signals.
-
Restoration of T-cell Function: By blocking the Siglec-15-mediated suppression, the anti-Siglec-15 antibody restores the ability of T-cells to proliferate, produce cytokines, and mount an effective anti-tumor immune response.[2][8]
The downstream signaling of Siglec-15 is believed to involve the inhibition of the NF-κB and NFAT pathways in T-cells.[1] Furthermore, Siglec-15 engagement may lead to the production of immunosuppressive cytokines such as TGF-β and IL-10 in the TME.[1][6]
Signaling Pathway of Siglec-15 Mediated Immune Suppression
Caption: Siglec-15 on TAMs/tumor cells suppresses T-cell function.
Preclinical Data
A substantial body of preclinical evidence supports the therapeutic potential of anti-Siglec-15 antibodies.
In Vitro Studies
-
Binding Affinity: Various anti-Siglec-15 monoclonal antibodies (mAbs) have been generated and shown to bind to both human and murine Siglec-15 with high affinity.[8][9]
-
T-cell Activation: In co-culture assays, anti-Siglec-15 mAbs have been demonstrated to reverse the Siglec-15-mediated suppression of T-cell proliferation and cytokine production.[4] For instance, the antibody BCG008 was shown to significantly abrogate Siglec-15-mediated T-cell suppression in a dose-dependent manner.[4]
In Vivo Studies
-
Tumor Growth Inhibition: In syngeneic mouse tumor models, treatment with anti-Siglec-15 mAbs has resulted in significant inhibition of tumor growth.[2] This anti-tumor activity is observed both as a monotherapy and in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[2][4]
-
Enhanced Anti-Tumor Immunity: The anti-tumor effects of Siglec-15 blockade are associated with an increase in tumor-infiltrating T-cells and a shift towards a more pro-inflammatory tumor microenvironment.[2] Some studies have also shown a reduction in immunosuppressive cytokines like TGF-β, IL-6, and IL-10 following treatment.[5][9]
| Preclinical Antibody | Model System | Key Findings | Reference |
| NC318 | In vitro and in vivo mouse models | Blocks Siglec-15 mediated immune suppression. | [1][8] |
| BCG008 | Siglec-15-humanized mice | High affinity, potent anti-tumor activity, synergistic with anti-PD-L1. | [4] |
| 1-15D1 | Siglec-15 humanized mouse model | High binding affinity, activates T-cell response, Fc-mediated effector functions contribute to efficacy. | [10] |
| Unnamed mAb | In vitro and in vivo mouse models | High affinity (EC50 of 76.65 ng/mL), blocks T-cell suppression, moderately prevents tumor growth. | [8][11] |
| Chimeric heavy-chain Abs (S1, S5, S6) | Xenograft mouse model | Showed tumor targeting and anti-tumor effects, with S1 being the most potent. Reduced TGF-β, IL-6, and IL-10 levels. | [5][9] |
Clinical Development of Anti-Siglec-15 Antibodies
The promising preclinical data led to the clinical investigation of anti-Siglec-15 antibodies.
NC318 (NCT03665285, NCT04699123)
NC318 was the first-in-class anti-Siglec-15 antibody to enter clinical trials.[1]
-
Phase 1/2 Monotherapy Trial (NCT03665285):
-
This trial enrolled heavily pre-treated patients with advanced solid tumors.[1]
-
NC318 was generally well-tolerated, with the most common treatment-related adverse events being diarrhea, infusion reactions, fatigue, and headache.
-
Early signs of clinical activity were observed, including a durable complete response (CR) and a partial response (PR) in NSCLC patients who were refractory to prior anti-PD-1/PD-L1 therapy.
-
The overall disease control rate across all tumor types in the phase 1 and 2 studies was 37%, with a median progression-free survival (PFS) of 5.0 months. In the lung cancer cohort, the disease control rate was 45% with a median PFS of 5.2 months.
-
-
Phase 2 Combination Trial (NCT04699123):
-
This study evaluated NC318 in combination with pembrolizumab in patients with advanced NSCLC refractory to PD-1 axis inhibitors.[12]
-
-
Discontinuation of Monotherapy Development:
| NC318 Phase 1/2 Trial Data | Value | Reference |
| Patient Population | Advanced/metastatic solid tumors, heavily pre-treated | [1] |
| Prior Immunotherapy | 63% of patients | [1] |
| Disease Control Rate (All Tumors) | 37% | |
| Median Progression-Free Survival (All Tumors) | 5.0 months | |
| Disease Control Rate (Lung Cancer Cohort) | 45% | |
| Median Progression-Free Survival (Lung Cancer Cohort) | 5.2 months |
Other Investigational Anti-Siglec-15 Antibodies
-
PYX-106 (NCT05718557): This is another anti-Siglec-15 antibody currently in a phase 1 trial for patients with relapsed/refractory advanced solid tumors.[14]
Experimental Protocols
The investigation of anti-Siglec-15 antibodies involves a range of standard and specialized experimental techniques.
Siglec-15 Expression Analysis
-
Immunohistochemistry (IHC):
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Siglec-15 antigen.
-
Antibody Incubation: Sections are incubated with a primary antibody specific for Siglec-15, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chromogenic substrate is added to visualize the location of Siglec-15 expression.
-
Analysis: Staining intensity and the percentage of positive cells (both tumor and immune cells) are scored.[1][14]
-
-
Quantitative Immunofluorescence (QIF): This method provides a more objective and quantitative measure of protein expression compared to traditional IHC.[7] It involves using fluorescently labeled antibodies and automated image analysis to determine the precise level of Siglec-15 expression in different cellular compartments (e.g., tumor vs. stroma).[7]
Antibody Characterization
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coating: Recombinant Siglec-15 protein is immobilized on a microplate.
-
Binding: The anti-Siglec-15 antibody is added and allowed to bind to the protein.
-
Detection: A secondary antibody conjugated to an enzyme is used to detect the bound primary antibody.
-
Quantification: The signal is measured to determine the binding affinity (e.g., EC50) of the antibody.[8][11]
-
-
FACS (Fluorescence-Activated Cell Sorting):
-
Cell Staining: Cells expressing Siglec-15 (e.g., engineered cell lines or primary cells) are incubated with a fluorescently labeled anti-Siglec-15 antibody.
-
Analysis: A flow cytometer is used to measure the fluorescence intensity of individual cells, confirming the antibody's ability to bind to cell-surface Siglec-15.[8][11]
-
In Vitro Functional Assays
-
T-cell Proliferation Assay:
-
Co-culture: T-cells are co-cultured with Siglec-15-expressing cells (e.g., macrophages or engineered cells) in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies).
-
Treatment: The co-culture is treated with either an anti-Siglec-15 antibody or an isotype control.
-
Measurement of Proliferation: T-cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) or by using a dye dilution assay (e.g., CFSE).[1][4]
-
General Experimental Workflow
Caption: A typical workflow for anti-Siglec-15 antibody development.
Future Directions and Conclusion
The journey of anti-Siglec-15 antibodies has highlighted both the promise and the challenges of targeting novel immune checkpoints. While the discontinuation of NC318 monotherapy was a setback, the underlying biology of Siglec-15 as an important immune suppressor, particularly in the PD-L1 negative setting, remains a compelling area of research.
Logical Relationship: Patient Stratification
Caption: Mutually exclusive expression of Siglec-15 and PD-L1.
Future research will likely focus on:
-
Combination Therapies: Exploring the synergy of anti-Siglec-15 antibodies with other immunotherapies, chemotherapy, or radiation.[3]
-
Biomarker Development: Refining biomarker strategies to identify patients most likely to respond to Siglec-15 blockade.
-
Understanding Resistance: Investigating the mechanisms of primary and acquired resistance to anti-Siglec-15 therapy.
-
Next-Generation Antibodies: Developing antibodies with enhanced properties, such as improved Fc-mediated effector functions.[10]
References
- 1. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Project 1: Siglec15 as a new target for lung cancer immunotherapy | Yale SPORE in Lung Cancer [medicine.yale.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Anti-Tumor Activities of Anti-Siglec-15 Chimeric Heavy-Chain Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Siglec15 in blood system diseases: from bench to bedside [frontiersin.org]
- 7. Quantitative Assessment of Siglec-15 Expression in Lung, Breast, HNSCC and Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Enhancing the Anti-tumor Potency of a Novel Siglec-15 Antibody by Engineering its Fc-mediated Effector Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase 2 Study of Anti-Siglec-15 Antibody, NC318, in Combination with Pembrolizumab (NCT04699123) Demonstrates Clinical Activity in Patients with Advanced PD-1 Axis Inhibitor Refractory NSCLC - NextCure, Inc. [ir.nextcure.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. onclive.com [onclive.com]
DS-1501a and the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS-1501a is a humanized monoclonal antibody that targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), a novel immune checkpoint that has emerged as a promising target in cancer immunotherapy. While initial research on DS-1501a has focused on its role in bone metabolism and osteoporosis, the broader class of anti-Siglec-15 antibodies is under active investigation for its potential to modulate the tumor microenvironment (TME) and overcome resistance to existing immunotherapies. This technical guide provides an in-depth overview of the core scientific principles underlying the targeting of Siglec-15 in the TME, with a focus on the mechanism of action, relevant signaling pathways, preclinical and clinical data for anti-Siglec-15 antibodies, and detailed experimental protocols.
Introduction to Siglec-15 in the Tumor Microenvironment
Siglec-15 is a transmembrane protein with structural homology to the B7 family of immune co-stimulatory and co-inhibitory molecules, including PD-L1.[1] However, its expression in the TME is often mutually exclusive with that of PD-L1, suggesting that it represents a distinct and non-redundant mechanism of immune evasion.[2][3] Siglec-15 is found on the surface of various immune cells, particularly tumor-associated macrophages (TAMs) with an M2-like immunosuppressive phenotype, as well as on some cancer cells.[4][5] Its expression is induced by macrophage colony-stimulating factor (M-CSF), a cytokine often present in the TME, and is downregulated by interferon-gamma (IFN-γ), a key pro-inflammatory cytokine.[2][5]
The primary function of Siglec-15 in the TME is the suppression of T-cell-mediated anti-tumor immunity.[1][6] Specifically, Siglec-15 has been shown to inhibit the proliferation and activation of both CD4+ and CD8+ T-cells.[3] This makes Siglec-15 an attractive target for cancer immunotherapy, especially for patients who are resistant to or do not respond to anti-PD-1/PD-L1 therapies.
Mechanism of Action of Anti-Siglec-15 Antibodies
Anti-Siglec-15 antibodies, such as DS-1501a and the clinical-stage antibody NC318, are designed to block the immunosuppressive functions of Siglec-15. By binding to Siglec-15 on the surface of TAMs and tumor cells, these antibodies prevent its interaction with its yet-to-be-fully-identified receptor on T-cells, thereby relieving the inhibition of T-cell proliferation and effector functions.[7][8] The restoration of T-cell activity within the TME can lead to enhanced tumor cell killing and a reduction in tumor growth.[1][9]
Signaling Pathways
The signaling pathways downstream of Siglec-15 are multifaceted and cell-type specific.
Siglec-15 Signaling in Macrophages
In macrophages, Siglec-15 can act as a receptor that, upon engagement, associates with the adaptor protein DAP12. This interaction leads to the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM) and the subsequent recruitment and activation of the spleen tyrosine kinase (Syk).[10][11] Downstream signaling from Syk can result in the production of the immunosuppressive cytokine transforming growth factor-beta (TGF-β), which further contributes to the suppression of anti-tumor immunity.[10]
References
- 1. ulab360.com [ulab360.com]
- 2. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pyxisoncology.com [pyxisoncology.com]
- 5. Siglec-15 suppresses T cell antitumor response [acir.org]
- 6. weldonbiotech.com [weldonbiotech.com]
- 7. ascopubs.org [ascopubs.org]
- 8. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncoresponse.com [oncoresponse.com]
- 10. ibl-international.com [ibl-international.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Siglec-15: An Emerging Immunotherapy Target in Solid Tumors – A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) is rapidly gaining attention as a novel immune checkpoint inhibitor for cancer therapy. Expressed on tumor-associated macrophages (TAMs) and various cancer cells, Siglec-15 has been shown to suppress T-cell function, thereby contributing to an immunosuppressive tumor microenvironment. Notably, its expression is often mutually exclusive with PD-L1, suggesting that targeting Siglec-15 could offer a new therapeutic avenue for patients who are non-responsive to current anti-PD-1/PD-L1 therapies. This technical guide provides a comprehensive overview of the early-stage research on targeting Siglec-15 in solid tumors, including its mechanism of action, preclinical data on anti-Siglec-15 antibodies, and relevant experimental methodologies. While the humanized anti-Siglec-15 antibody DS-1501a has been developed by Daiichi Sankyo, publicly available research has focused on its role in bone metabolism and osteoporosis.[1][2][3] This guide, therefore, leverages data from other preclinical anti-Siglec-15 antibodies to illustrate the therapeutic potential of this target in oncology.
Introduction to Siglec-15
Siglec-15 is a transmembrane protein that functions as an immune suppressor.[4][5] It is found on the surface of M2-like TAMs and a variety of solid tumor cells, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck squamous cell carcinoma.[6] High expression of Siglec-15 in the tumor microenvironment is often associated with a poor prognosis.[4] A key characteristic of Siglec-15 is its expression pattern, which is often mutually exclusive with that of PD-L1, a well-established target for cancer immunotherapy.[4] This suggests that anti-Siglec-15 therapies could be effective in a patient population that does not benefit from PD-1/PD-L1 blockade.
Mechanism of Action and Signaling Pathway
Siglec-15 exerts its immunosuppressive effects primarily by inhibiting T-cell function. While the exact receptor on T-cells is still under investigation, the binding of Siglec-15 leads to the suppression of T-cell proliferation and a reduction in the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α.[7] This interaction contributes to an immune-cold tumor microenvironment, allowing cancer cells to evade immune surveillance.
The signaling cascade following Siglec-15 engagement is thought to involve the recruitment of the tyrosine phosphatase SHP-2 to the cytoplasmic tail of the T-cell receptor, leading to the dephosphorylation of key signaling molecules and subsequent T-cell anergy. Additionally, on myeloid cells, Siglec-15 can associate with the adapter protein DAP12, leading to downstream signaling that promotes the production of the immunosuppressive cytokine TGF-β.[4]
Preclinical Data on Anti-Siglec-15 Antibodies in Solid Tumors
While data on DS-1501a in oncology is not publicly available, preclinical studies on other anti-Siglec-15 monoclonal antibodies have demonstrated promising anti-tumor activity. These studies provide a strong rationale for the clinical development of Siglec-15 inhibitors.
In Vitro Studies
| Assay | Model System | Key Findings | Reference |
| T-cell Proliferation Assay | Co-culture of T-cells with Siglec-15-expressing cancer cells or macrophages | Anti-Siglec-15 antibodies restored T-cell proliferation that was suppressed by Siglec-15. | [8] |
| Cytokine Release Assay | Supernatants from T-cell co-cultures | Treatment with anti-Siglec-15 antibodies increased the secretion of IFN-γ and TNF-α from T-cells. | [7] |
| Antibody Affinity Measurement | ELISA, Biolayer Interferometry | Novel anti-Siglec-15 antibodies (e.g., S1, S5, S6) showed high binding affinity to human and murine Siglec-15. | [9][10] |
In Vivo Studies
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| Xenograft mouse model (BALB/c nude) | Human non-small cell lung cancer (NCI-H157-S15) | Anti-Siglec-15 chimeric heavy-chain antibodies (S1, S5, S6) | Significant reduction in tumor volume and weight. Increased tumor-associated macrophages and decreased immunosuppressive cytokines (TGF-β, IL-6, IL-10). | [9][10] |
| Syngeneic mouse model | Colon adenocarcinoma (MC38) | Anti-Siglec-15 mAb (clone 5G12) | Retarded tumor growth and increased CD8+ T-cell infiltration in tumors. | [5] |
| Syngeneic mouse model | Colon cancer (CT26) | Anti-Siglec-15 mAb (clone 5G12) | Inhibition of tumor growth. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are generalized protocols based on published preclinical studies of anti-Siglec-15 antibodies.
T-cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate human or murine T-cells from peripheral blood or spleen and label with carboxyfluorescein succinimidyl ester (CFSE). Prepare Siglec-15-expressing target cells (e.g., cancer cell line or macrophages).
-
Co-culture: Co-culture CFSE-labeled T-cells with target cells in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies).
-
Treatment: Add varying concentrations of the anti-Siglec-15 antibody or an isotype control to the co-culture.
-
Incubation: Incubate the cells for 72-96 hours.
-
Analysis: Analyze T-cell proliferation by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
In Vivo Xenograft Tumor Model
-
Cell Line: Use a human cancer cell line that expresses Siglec-15 (e.g., NCI-H157-S15).
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a specified volume, randomize mice into treatment and control groups. Administer the anti-Siglec-15 antibody (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule. The control group receives a vehicle or isotype control antibody.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and immunophenotyping of the tumor microenvironment.
Future Directions and Conclusion
The preclinical data for targeting Siglec-15 in solid tumors are compelling, highlighting its potential as a novel immunotherapy target, particularly for patients with PD-L1-negative tumors. The development of anti-Siglec-15 antibodies, such as the investigational agent NC318, is paving the way for a new class of cancer therapeutics.[4][5][11] While the publicly available research on DS-1501a has been focused on non-oncological indications, the broader research into Siglec-15 biology strongly supports the investigation of Siglec-15 blockade in solid tumors. Further research is needed to fully elucidate the Siglec-15 signaling pathway, identify its binding partners on T-cells, and explore rational combination therapies to enhance its anti-tumor efficacy. The ongoing clinical trials of Siglec-15 inhibitors will be critical in determining the clinical utility of this promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS-1501 / Daiichi Sankyo [delta.larvol.com]
- 4. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Siglec-15 suppresses T cell antitumor response [acir.org]
- 8. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Activities of Anti-Siglec-15 Chimeric Heavy-Chain Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to DS-1501a and its Effects on Bone Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1501a, a humanized monoclonal antibody targeting Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), represents a novel therapeutic approach for metabolic bone diseases such as osteoporosis. This technical guide provides a comprehensive overview of the current understanding of DS-1501a, with a particular focus on its mechanism of action and its effects on bone formation. Preclinical evidence strongly suggests that DS-1501a effectively suppresses bone resorption by inhibiting osteoclast differentiation and function. Notably, this anti-resorptive activity is achieved with minimal to no adverse effects on bone formation, a significant advantage over some existing osteoporosis therapies. In certain contexts, anti-Siglec-15 antibodies have demonstrated the potential to promote bone formation, highlighting a unique dual benefit. This document details the underlying signaling pathways, summarizes key preclinical data, outlines relevant experimental protocols, and provides visual representations of the molecular and experimental workflows to support further research and development in this promising area.
Introduction: The Role of Siglec-15 in Bone Metabolism
Siglec-15 is a transmembrane protein expressed on osteoclast precursors and mature osteoclasts.[1] It plays a crucial role in osteoclast differentiation, the process by which precursor cells fuse to form mature, multinucleated osteoclasts responsible for bone resorption.[2] The expression of Siglec-15 is upregulated by RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key cytokine in osteoclastogenesis.[3] Dysregulation of this pathway can lead to excessive bone resorption and is implicated in the pathophysiology of osteoporosis.
DS-1501a is a humanized monoclonal antibody derived from the rat anti-Siglec-15 antibody, 32A1.[4] By specifically binding to Siglec-15, DS-1501a inhibits its function, thereby impeding osteoclast formation and activity.[4] This targeted approach offers the potential for a more balanced regulation of bone turnover compared to traditional anti-resorptive agents.
Mechanism of Action: The Siglec-15 Signaling Pathway
The primary mechanism of action of DS-1501a is the disruption of the Siglec-15 signaling cascade in osteoclast precursors. This pathway is critical for RANKL-mediated osteoclast differentiation and function.
-
Binding and Complex Formation: Siglec-15 associates with the adaptor protein DAP12 (DNAX-activating protein of 12 kDa), which contains an immunoreceptor tyrosine-based activation motif (ITAM).[1][3]
-
Downstream Signaling: Upon activation, this complex recruits and activates spleen tyrosine kinase (Syk).[5] The activation of Syk, in turn, modulates downstream signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (Erk) pathways.[3]
-
Modulation of RANKL Signaling: The Siglec-15/DAP12/Syk pathway appears to cross-talk with and enhance the primary RANKL-RANK signaling axis, which is the master regulator of osteoclastogenesis.[6]
-
Inhibition by DS-1501a: By binding to Siglec-15, DS-1501a is thought to prevent the formation or activation of the Siglec-15/DAP12 complex, thereby inhibiting the downstream signaling required for osteoclast maturation and bone resorption.
Effects on Bone Formation and Resorption: Preclinical Evidence
Preclinical studies, predominantly in ovariectomized (OVX) rodent models of postmenopausal osteoporosis, have demonstrated the efficacy of anti-Siglec-15 antibodies, including DS-1501a and its precursors, in modulating bone turnover.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effect of Anti-Siglec-15 Antibody on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats
| Treatment Group | Duration | Lumbar Spine BMD | Femur BMD | Reference |
| Sham | 12 weeks | Maintained | Maintained | [4] |
| OVX + Vehicle | 12 weeks | Significantly Decreased | Significantly Decreased | [4] |
| OVX + DS-1501a | 12 weeks | Decrease Suppressed | - | [4] |
| SCI + Vehicle | - | - | -18.7% decrease | [7] |
| SCI + NP159 | - | - | Decrease Prevented | [7] |
Note: Specific numerical values for BMD changes with DS-1501a are not consistently reported in the public domain, with studies often stating qualitative effects like "suppressed the decrease." NP159 is another anti-Siglec-15 antibody.
Table 2: Effect of Anti-Siglec-15 Antibody on Serum Bone Turnover Markers
| Marker | Model | Treatment | Effect | Reference |
| Bone Resorption | ||||
| CTX (C-terminal telopeptide of type I collagen) | OVX Rats | DS-1501a | Significantly Suppressed | [4] |
| CTX | SCI Rats | NP159 | -13.3% decrease | [7] |
| CTX | OVX Mice | Siglec-15 neutralizing antibody | No significant difference vs. control | [8] |
| Bone Formation | ||||
| P1NP (N-terminal propeptide of type I procollagen) | OVX Rats | DS-1501a | Minimal Effects | [4] |
| P1NP | SCI Rats | NP159 | Increased (not statistically significant) | [7] |
| OCN (Osteocalcin) | OVX Mice | Siglec-15 neutralizing antibody | Significantly Enhanced | [8] |
Table 3: Histomorphometric Analysis of Bone Formation Parameters
| Parameter | Model | Treatment vs. Risedronate | Effect | Reference |
| Mineral Apposition Rate (MAR) | OVX Mice | Anti-Siglec-15 Ab | Higher | [9] |
| Bone Formation Rate/Bone Surface (BFR/BS) | OVX Mice | Anti-Siglec-15 Ab | Higher | [9] |
| Osteoblast Number/Bone Surface (N.Ob/BS) | OVX Mice | Anti-Siglec-15 Ab | Not significantly reduced (Risedronate was) | [9] |
| Osteoblast Surface/Bone Surface (Ob.S/BS) | OVX Mice | Anti-Siglec-15 Ab | Not significantly reduced (Risedronate was) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DS-1501a and other anti-Siglec-15 antibodies.
Ovariectomy (OVX)-Induced Osteoporosis Model in Rats
This model is widely used to mimic postmenopausal osteoporosis.
-
Animal Selection: Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, 6 months of age).
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation).
-
Surgical Procedure:
-
Shave and disinfect the surgical area (dorsal or ventral approach).
-
For a dorsal approach, make a single longitudinal incision in the skin over the lumbar region.
-
Separate the underlying muscles to locate the ovaries.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Excise the ovaries.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Induction of Osteoporosis: Allow sufficient time for bone loss to occur (typically 4-12 weeks post-OVX).
-
Treatment Administration: Administer DS-1501a or vehicle control via the desired route (e.g., subcutaneous or intravenous injection) at the specified dose and frequency.
-
Endpoint Analysis: At the end of the study, collect blood for serum marker analysis and harvest bones (e.g., femur, tibia, lumbar vertebrae) for micro-CT and histomorphometric analysis.
Micro-Computed Tomography (Micro-CT) Analysis of Bone Microarchitecture
Micro-CT is a high-resolution imaging technique used to quantify three-dimensional bone structure.
-
Sample Preparation: Excise the bones of interest and remove soft tissue. Store in 70% ethanol or a suitable fixative.
-
Scanning:
-
Scan the bones using a high-resolution micro-CT scanner.
-
Define the region of interest (ROI), for example, the distal femoral metaphysis or the lumbar vertebral body.
-
Set appropriate scanning parameters (e.g., voxel size, X-ray voltage and current, integration time, and filter).
-
-
Reconstruction: Reconstruct the scanned images into a 3D dataset using the manufacturer's software.
-
Analysis:
-
Segment the bone from the background using a global thresholding method.
-
Quantify trabecular and cortical bone parameters within the ROI. Key parameters include:
-
Trabecular Bone: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Cortical Bone: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), and Total Cross-sectional Area (Tt.Ar).
-
-
Bone Histomorphometry
This technique provides quantitative information on cellular activity in bone.
-
Fluorochrome Labeling: To measure dynamic parameters of bone formation, administer fluorochrome labels (e.g., calcein and alizarin red) at specific time points before sacrifice (e.g., 10 and 3 days prior). These labels incorporate into newly mineralizing bone.
-
Sample Preparation:
-
Harvest bones and fix them in ethanol.
-
Dehydrate the samples in graded ethanol solutions.
-
Embed the undecalcified bones in a hard resin such as methyl methacrylate.
-
-
Sectioning: Cut thin sections (e.g., 5-10 µm) using a microtome equipped with a tungsten carbide knife.
-
Staining:
-
For static parameters, stain sections with von Kossa for mineralized bone and counterstain with toluidine blue for cellular components.
-
For dynamic parameters, view unstained sections under a fluorescence microscope.
-
-
Analysis:
-
Use a specialized software to quantify histomorphometric parameters according to the guidelines of the American Society for Bone and Mineral Research (ASBMR).
-
Static Parameters: Osteoblast surface (Ob.S/BS), osteoclast surface (Oc.S/BS), and osteoid volume/bone volume (OV/BV).
-
Dynamic Parameters: Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).
-
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of DS-1501a
Conclusion
DS-1501a holds significant promise as a novel therapeutic for osteoporosis and other bone loss disorders. Its unique mechanism of action, which involves the targeted inhibition of osteoclastogenesis via the Siglec-15 pathway, allows for potent suppression of bone resorption while preserving, and potentially enhancing, bone formation. This favorable profile distinguishes it from some conventional anti-resorptive therapies and suggests a potential for improving not only bone mass but also bone quality. The preclinical data, though still emerging, strongly support its continued investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of DS-1501a and other agents targeting the Siglec-15 pathway. Future studies should aim to provide more detailed quantitative data to further elucidate the dose-dependent effects of DS-1501a on a comprehensive panel of bone turnover markers and histomorphometric indices.
References
- 1. pnas.org [pnas.org]
- 2. Siglec-15 as a potential molecule involved in osteoclast differentiation and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siglec-15 regulates osteoclast differentiation by modulating RANKL-induced phosphatidylinositol 3-kinase/Akt and Erk pathways in association with signaling Adaptor DAP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Siglec-15 Protein Regulates Formation of Functional Osteoclasts in Concert with DNAX-activating Protein of 12 kDa (DAP12) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti‐Siglec‐15 Antibody Prevents Marked Bone Loss after Acute Spinal Cord Injury‐Induced Immobilization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An antibody against Siglec-15 promotes bone formation and fracture healing by increasing TRAP+ mononuclear cells and PDGF-BB secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Methodological & Application
Application Notes and Protocols for DS-1501a In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1501a is a humanized monoclonal antibody that targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), a transmembrane protein involved in osteoclast differentiation and function.[1] Emerging as a promising therapeutic agent, DS-1501a demonstrates a strong potential for the treatment of bone diseases characterized by excessive bone resorption, such as osteoporosis.[1] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of DS-1501a in inhibiting osteoclastogenesis and bone resorption.
Mechanism of Action
DS-1501a exerts its inhibitory effects by specifically binding to Siglec-15 on the surface of osteoclast precursors and mature osteoclasts.[1] This binding disrupts the Siglec-15-mediated signaling cascade that is crucial for osteoclast differentiation and function. The downstream signaling involves the adaptor protein DAP12 and subsequent activation of the PI3K/Akt and Erk pathways. By blocking this pathway, DS-1501a effectively inhibits the multinucleation of osteoclast precursors and the bone-resorbing activity of mature osteoclasts.[1]
Data Presentation
The following table summarizes the qualitative in vitro effects of DS-1501a and its rat monoclonal precursor, 32A1, as reported in preclinical studies. Specific quantitative data, such as IC50 values, are not publicly available at this time.
| Assay | Cell Type | Antibody | Observed Effect | Reference |
| Osteoclastogenesis Assay | Cultured mouse bone marrow cells | 32A1 (rat precursor) | Inhibition of osteoclast multinucleation | [1] |
| Bone Resorption (Pit Formation) Assay | Cultured mouse bone marrow cells | 32A1 (rat precursor) | Inhibition of pit formation | [1] |
| Bone Resorption (Pit Formation) Assay | Cultured human osteoclast precursor cells | 32A1 (rat precursor) | Inhibition of pit formation | [1] |
| Binding Affinity | Recombinant Siglec-15 | DS-1501a | Specific binding affinity | [1] |
Experimental Protocols
Osteoclastogenesis Inhibition Assay
Objective: To evaluate the dose-dependent effect of DS-1501a on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
Alpha-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant murine or human M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant murine or human RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
DS-1501a (at various concentrations)
-
Isotype control antibody
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Multi-well culture plates (48- or 96-well)
-
Microscope
Procedure:
-
Cell Seeding:
-
Isolate bone marrow cells from the long bones of mice or isolate PBMCs from human blood using density gradient centrifugation.
-
Seed the cells in multi-well plates at an appropriate density (e.g., 1 x 10^5 cells/well for a 96-well plate) in complete Alpha-MEM containing M-CSF (e.g., 30 ng/mL).
-
Incubate for 2-3 days to allow for the proliferation and adherence of osteoclast precursors.
-
-
Induction of Osteoclastogenesis:
-
After the initial culture period, replace the medium with fresh complete Alpha-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Add varying concentrations of DS-1501a or an isotype control antibody to the respective wells. Include a vehicle control group (no antibody).
-
-
Cell Culture and Treatment:
-
Culture the cells for an additional 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the respective antibodies every 2-3 days.
-
-
TRAP Staining:
-
After the incubation period, wash the cells with PBS (Phosphate-Buffered Saline).
-
Fix the cells with a suitable fixative (e.g., 10% formalin) for 10 minutes.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.
-
-
Quantification:
-
Identify mature osteoclasts as TRAP-positive multinucleated cells (containing ≥3 nuclei).
-
Count the number of mature osteoclasts in multiple fields of view for each well using a microscope.
-
Calculate the average number of osteoclasts per condition and determine the percentage of inhibition relative to the vehicle control.
-
Bone Resorption (Pit Formation) Assay
Objective: To assess the effect of DS-1501a on the bone-resorbing activity of mature osteoclasts.
Materials:
-
Osteoclast precursors (as prepared in the osteoclastogenesis assay)
-
Bone-mimetic coated plates (e.g., calcium phosphate or dentin slices)
-
Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant M-CSF and RANKL
-
DS-1501a (at various concentrations)
-
Isotype control antibody
-
Toluidine blue or Von Kossa staining reagents
-
Microscope with imaging software (e.g., ImageJ)
Procedure:
-
Cell Seeding on Bone-Mimetic Surface:
-
Seed osteoclast precursors onto bone-mimetic coated plates in complete Alpha-MEM containing M-CSF and RANKL.
-
-
Treatment with DS-1501a:
-
Allow the cells to differentiate into mature osteoclasts over 5-7 days.
-
Once mature osteoclasts are formed, treat the cells with fresh medium containing various concentrations of DS-1501a or an isotype control antibody.
-
-
Resorption Period:
-
Incubate the cells for an additional 2-3 days to allow for bone resorption.
-
-
Visualization of Resorption Pits:
-
Remove the cells from the plates (e.g., using a 10% bleach solution or sonication).
-
Wash the plates thoroughly with distilled water.
-
Stain the resorption pits. For dentin slices, use 1% toluidine blue. For calcium phosphate-coated plates, Von Kossa staining can be used.
-
-
Quantification of Resorption Area:
-
Capture images of the stained resorption pits using a microscope.
-
Quantify the total area of resorption pits in each well using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition of bone resorption for each concentration of DS-1501a relative to the vehicle control.
-
Mandatory Visualization
Caption: DS-1501a inhibits the Siglec-15 signaling pathway.
Caption: General workflow for in vitro evaluation of DS-1501a.
References
Application Notes and Protocols for DS-1501a in Mouse Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1501a is a humanized monoclonal antibody that targets Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15), a transmembrane protein expressed on osteoclast precursors and mature osteoclasts.[1] By binding to Siglec-15, DS-1501a inhibits osteoclast differentiation and bone resorption, making it a promising therapeutic candidate for treating bone loss disorders such as osteoporosis.[1][2] Notably, DS-1501a demonstrates a favorable safety profile by suppressing bone resorption with minimal effects on bone formation, a significant advantage over some existing anti-resorptive therapies.[1][3] These application notes provide a comprehensive guide for the use of DS-1501a and its rat monoclonal precursor, 32A1, in the widely accepted ovariectomized (OVX) mouse model of postmenopausal osteoporosis.
Mechanism of Action: The Siglec-15 Signaling Pathway
Siglec-15 plays a crucial role in osteoclastogenesis by collaborating with the Receptor Activator of Nuclear factor Kappa-B (RANK) signaling pathway. Upon binding its ligand, Siglec-15 associates with the adaptor protein DNAX-activating protein of 12 kDa (DAP12), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This interaction triggers a signaling cascade through spleen tyrosine kinase (Syk), which integrates with the RANK-TRAF6 pathway to amplify downstream signals essential for osteoclast differentiation and maturation, including the activation of ERK and PI3K-AKT.[1] DS-1501a exerts its therapeutic effect by binding to Siglec-15, thereby disrupting this signaling cascade and inhibiting the formation of multinucleated, functional osteoclasts.[1][2]
Experimental Protocols
Ovariectomized (OVX) Mouse Model of Osteoporosis
The ovariectomy-induced bone loss model in mice is the most common preclinical model for postmenopausal osteoporosis.
Materials:
-
8-12 week old female C57BL/6J mice
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, wound clips or sutures)
-
Analgesics (e.g., buprenorphine, meloxicam)
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using an appropriate anesthetic regimen. Administer a pre-operative analgesic to manage pain.
-
Surgical Preparation: Shave the dorsal aspect of the mouse over the lumbar region. Disinfect the surgical site with an antiseptic solution.
-
Incision: Make a single dorsal midline skin incision (approximately 1 cm) caudal to the last rib.
-
Ovary Exposure and Removal: Move the skin incision to one side to expose the underlying muscle wall. Make a small incision through the muscle to enter the peritoneal cavity. The ovary, surrounded by a fat pad, should be visible. Gently exteriorize the ovary and ligate the ovarian blood vessels and the fallopian tube with absorbable suture. Excise the ovary.
-
Repeat on the Contralateral Side: Reposition the skin incision over the contralateral side and repeat the procedure to remove the second ovary.
-
Closure: Close the muscle incision with absorbable sutures. Close the skin incision with wound clips or non-absorbable sutures.
-
Post-operative Care: Administer post-operative analgesics as required. Monitor the mice for signs of pain or infection. Allow for a recovery period of at least one week before initiating treatment. Sham-operated animals undergo the same procedure without the removal of the ovaries.
DS-1501a (or 32A1) Administration
Materials:
-
DS-1501a or 32A1 antibody
-
Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
-
Syringes and needles for subcutaneous or intraperitoneal injection
Procedure:
-
Reconstitution and Dosing: Reconstitute the antibody in sterile PBS to the desired concentration. Based on preclinical studies with the rat anti-mouse Siglec-15 antibody 32A1, effective doses range from 0.1 to 10.0 mg/kg.[1]
-
Administration: Administer the antibody solution to the OVX mice via subcutaneous or intraperitoneal injection. A typical dosing schedule is once every two weeks.[1] The control group should receive an equivalent volume of a relevant control IgG antibody.[1]
-
Treatment Duration: The duration of treatment can vary depending on the study endpoints, but a common duration is 4 to 8 weeks.[1]
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies with the anti-Siglec-15 antibody 32A1 in OVX mice.[1]
Table 1: Effect of Anti-Siglec-15 Antibody (32A1) on Bone Mineral Density (BMD) in OVX Mice
| Treatment Group | Dose (mg/kg) | Frequency | Duration | Femur BMD (mg/cm³) | Lumbar Vertebrae BMD (mg/cm³) |
| Sham + Vehicle | - | Once every 2 weeks | 4 weeks | Higher (Baseline) | Higher (Baseline) |
| OVX + Vehicle | - | Once every 2 weeks | 4 weeks | Lower | Lower |
| OVX + 32A1 | 10.0 | Once every 2 weeks | 4 weeks | Significantly Higher than OVX+Vehicle | Significantly Higher than OVX+Vehicle |
Table 2: Effect of Anti-Siglec-15 Antibody (32A1) on Bone Histomorphometry in OVX Mice (Vertebrae)
| Parameter | Sham + Vehicle | OVX + Vehicle | OVX + 32A1 (10.0 mg/kg) |
| Bone Resorption Parameters | |||
| Osteoclast Number / Bone Surface (N.Oc/BS, #/mm) | Lower | Higher | Significantly Lower than OVX+Vehicle |
| Osteoclast Surface / Bone Surface (Oc.S/BS, %) | Lower | Higher | Significantly Lower than OVX+Vehicle |
| Bone Formation Parameters | |||
| Osteoblast Number / Bone Surface (N.Ob/BS, #/mm) | Baseline | No Significant Change | Maintained at Sham levels |
| Bone Formation Rate / Bone Surface (BFR/BS, µm³/µm²/day) | Baseline | No Significant Change | Maintained at Sham levels |
Table 3: Effect of Anti-Siglec-15 Antibody on Serum Bone Turnover Markers
| Marker | Description | Expected Outcome in OVX + DS-1501a vs. OVX + Vehicle |
| CTX-1 (C-terminal telopeptide of type I collagen) | Bone Resorption Marker | Significantly Decreased |
| TRAP-5b (Tartrate-resistant acid phosphatase 5b) | Bone Resorption Marker | Significantly Decreased |
| P1NP (Procollagen type I N-terminal propeptide) | Bone Formation Marker | Minimal to no change |
Detailed Methodologies for Key Experiments
Micro-Computed Tomography (Micro-CT) Analysis
Purpose: To non-invasively quantify 3D bone microarchitecture and bone mineral density.
Protocol:
-
Sample Preparation: Following euthanasia, dissect the femurs and lumbar vertebrae, removing all soft tissue. Store the bones in 70% ethanol or PBS at 4°C.
-
Scanning: Scan the bones using a high-resolution micro-CT system. Typical scanning parameters for a mouse femur are a source voltage of 50-70 kV, a source current of 100-200 µA, and an isotropic voxel size of 5-10 µm.
-
Region of Interest (ROI) Selection:
-
Femur: For trabecular bone analysis, define a ROI in the distal metaphysis, starting just below the growth plate and extending proximally for a defined length (e.g., 1.5 mm). For cortical bone analysis, define a ROI at the femoral mid-diaphysis.
-
Vertebrae: Analyze the trabecular bone within the vertebral body of a lumbar vertebra (e.g., L3 or L4), excluding the cortical shell and the primary spongiosa.
-
-
3D Reconstruction and Analysis: Reconstruct the scanned images and perform 3D analysis to determine key structural parameters, including:
-
Bone Mineral Density (BMD)
-
Bone Volume Fraction (BV/TV, %)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Thickness (Tb.Th, µm)
-
Trabecular Separation (Tb.Sp, µm)
-
Cortical Thickness (Ct.Th, µm)
-
Bone Histomorphometry
Purpose: To quantify cellular and dynamic parameters of bone remodeling.
Protocol:
-
Fluorochrome Labeling: For dynamic histomorphometry, administer two different fluorochrome labels (e.g., calcein and alizarin complexone) at specific time points before euthanasia (e.g., 7 and 2 days prior). These labels incorporate into newly forming bone.
-
Sample Preparation: Fix the bones in 70% ethanol, dehydrate in graded ethanol series, and embed undecalcified in plastic resin (e.g., methyl methacrylate).
-
Sectioning: Cut thin sections (5-10 µm) using a microtome.
-
Staining:
-
For static parameters, stain sections with Toluidine Blue to visualize bone cells.
-
For osteoclast identification, perform Tartrate-Resistant Acid Phosphatase (TRAP) staining.
-
-
Image Acquisition and Analysis:
-
Visualize and capture images of the stained sections and unstained sections for fluorochrome labels using a microscope equipped with appropriate filters.
-
Use specialized software to quantify histomorphometric parameters in a defined ROI (similar to micro-CT). Key parameters include:
-
Osteoclast number and surface (N.Oc/BS, Oc.S/BS)
-
Osteoblast number and surface (N.Ob/BS, Ob.S/BS)
-
Mineralizing Surface / Bone Surface (MS/BS, %)
-
Mineral Apposition Rate (MAR, µm/day)
-
Bone Formation Rate / Bone Surface (BFR/BS)
-
-
Serum Bone Turnover Marker Analysis
Purpose: To measure systemic markers of bone formation and resorption in serum.
Protocol:
-
Sample Collection: Collect blood via cardiac puncture at the time of euthanasia. Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
ELISA Assays: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of bone turnover markers.
-
Bone Resorption Markers: C-terminal telopeptide of type I collagen (CTX-1) and Tartrate-resistant acid phosphatase 5b (TRAP-5b).
-
Bone Formation Marker: Procollagen type I N-terminal propeptide (P1NP).
-
-
Data Analysis: Follow the manufacturer's instructions for the ELISA kits. Calculate the concentrations of the markers based on a standard curve and normalize to the appropriate controls.
Conclusion
DS-1501a represents a promising therapeutic agent for osteoporosis by selectively inhibiting osteoclast-mediated bone resorption while preserving bone formation. The protocols and data presented here provide a robust framework for researchers to effectively utilize the ovariectomized mouse model to further investigate the efficacy and mechanism of action of DS-1501a and other anti-Siglec-15 antibodies. Careful adherence to these established methodologies will ensure the generation of reliable and reproducible data in the preclinical evaluation of this novel class of anti-osteoporotic drugs.
References
- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DS-1501a in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1501a is a humanized monoclonal antibody that targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15). Initially investigated for its role in bone diseases like osteoporosis due to Siglec-15's involvement in osteoclast differentiation, recent research has highlighted Siglec-15 as a promising immunomodulatory target in oncology.[1][2] Siglec-15 is expressed on tumor-associated macrophages (TAMs) and some cancer cells, where it acts as an immune suppressor, inhibiting T-cell responses.[3][4] This has positioned anti-Siglec-15 antibodies like DS-1501a as potential cancer immunotherapies, particularly for tumors that do not respond to PD-1/PD-L1 checkpoint inhibitors.[1][5]
These application notes provide a summary of the available preclinical data on DS-1501a and other anti-Siglec-15 antibodies, along with generalized protocols for their evaluation in cancer models. It is important to note that publicly available data on the use of DS-1501a specifically in preclinical cancer models is limited. The information presented herein is compiled from studies on DS-1501a in other disease models and from research on other surrogate anti-Siglec-15 antibodies in oncology.
Quantitative Data Summary
DS-1501a Dosage and Administration in a Preclinical Osteoporosis Model
While specific data for cancer models is not publicly available, studies in preclinical models of osteoporosis provide insight into the pharmacokinetics and administration of DS-1501a.
| Animal Model | Administration Route | Dosage | Dosing Frequency | Key Findings | Reference |
| Ovariectomized Rats | Intravenous (IV) or Subcutaneous (SC) | Not specified | Single administration | Dose-dependent increase in maximum serum concentration and exposure. Suppressed bone resorption markers. | [1][2] |
| Ovariectomized Rats | Not specified | Not specified | Once every 4 weeks for 8 weeks | Suppressed bone resorption and maintained bone mineral density. | [2] |
Anti-Siglec-15 Monoclonal Antibody in a Preclinical Cancer Model
A study utilizing a different anti-Siglec-15 monoclonal antibody in a humanized mouse model provides some of the most relevant currently available data for cancer research.
| Animal Model | Tumor Model | Administration Route | Dosage | Dosing Frequency | Key Findings | Reference |
| NOD-SCID Mice | Established Tumors | Not specified | Not specified | Not specified | Moderately inhibited tumor growth by blocking Siglec-15-mediated T-cell suppression. | [6] |
Signaling Pathway
Siglec-15-Mediated T-Cell Suppression
Siglec-15, expressed on tumor-associated macrophages and some cancer cells, is believed to interact with an unknown receptor on T-cells. This interaction leads to the suppression of T-cell proliferation and cytokine production, thereby dampening the anti-tumor immune response. The blockade of this interaction by an anti-Siglec-15 antibody, such as DS-1501a, is hypothesized to restore T-cell function and promote tumor cell killing.[3][6]
Figure 1: Proposed mechanism of DS-1501a in blocking Siglec-15-mediated immune suppression.
Experimental Protocols
The following are generalized protocols for the evaluation of an anti-Siglec-15 antibody, such as DS-1501a, in preclinical cancer models. These should be adapted based on the specific tumor model and experimental goals.
In Vivo Tumor Growth Inhibition Study
1. Cell Lines and Animal Models:
-
Select a cancer cell line with known Siglec-15 expression (if expressed on tumor cells) or a model where Siglec-15 is known to be expressed on myeloid cells in the tumor microenvironment.
-
For human cell lines, use immunodeficient mice (e.g., NOD-SCID, NSG). For murine cell lines, use syngeneic immunocompetent mice to properly evaluate the immunomodulatory effects.
2. Tumor Implantation:
-
Subcutaneously inject tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
3. Antibody Preparation and Administration:
-
Reconstitute the anti-Siglec-15 antibody (e.g., DS-1501a) in a sterile vehicle solution (e.g., phosphate-buffered saline).
-
Based on available data for other antibodies, a starting dose range could be 5-20 mg/kg.
-
Administer the antibody via intravenous (IV) or intraperitoneal (IP) injection. IV administration is common for monoclonal antibodies.[4][7]
-
Dosing frequency could be twice weekly or once weekly, depending on the antibody's half-life.
4. Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
5. Pharmacodynamic (PD) Assessment:
-
At the end of the study, or at specified time points, collect tumors and spleens.
-
Analyze immune cell infiltration (e.g., CD4+ and CD8+ T-cells, macrophages) in the tumor microenvironment using flow cytometry or immunohistochemistry.
-
Assess T-cell activation markers (e.g., CD69, Granzyme B).
Experimental Workflow Diagram
Figure 2: A generalized workflow for a preclinical in vivo study of an anti-Siglec-15 antibody.
Conclusion
DS-1501a represents a promising therapeutic agent targeting the novel immune checkpoint Siglec-15. While specific preclinical data on its use in cancer models is not yet widely published, the understanding of Siglec-15's role in immune suppression provides a strong rationale for its investigation. The provided protocols are intended as a general guide for researchers to design and execute preclinical studies to evaluate the efficacy of anti-Siglec-15 antibodies like DS-1501a in various cancer models. As more data becomes available, these protocols may be further refined.
References
- 1. Siglec-15 as an Emerging Target for Next-generation Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivating cancer immunity: the role of siglec-15 | CD28 Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 5. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy [accscience.com]
- 6. jctres.com [jctres.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Evaluating DS-1501a Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for evaluating the in vivo efficacy of DS-1501a, a humanized monoclonal antibody targeting Siglec-15. The protocols described herein cover two primary therapeutic areas where Siglec-15 inhibition has shown promise: osteoporosis and oncology.
Section 1: Evaluating DS-1501a in Osteoporosis
Background and Mechanism of Action
DS-1501a is a humanized monoclonal antibody that specifically binds to Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), a transmembrane protein involved in osteoclast differentiation and function.[1] By targeting Siglec-15, DS-1501a inhibits the formation of multinucleated osteoclasts and their bone-resorbing activity.[1] This mechanism of action leads to a reduction in bone resorption with minimal impact on bone formation, making it a promising therapeutic candidate for treating osteoporosis.[1] Preclinical studies have demonstrated the efficacy of a rat anti-Siglec-15 antibody, 32A1 (the parent antibody of DS-1501a), in an ovariectomized (OVX) rat model of postmenopausal osteoporosis.[1]
Signaling Pathway in Osteoclasts
The binding of DS-1501a to Siglec-15 on osteoclast precursors is believed to interfere with the downstream signaling necessary for osteoclastogenesis. Siglec-15 associates with the adaptor protein DAP12, which contains an immunoreceptor tyrosine-based activation motif (ITAM). This complex is thought to modulate signaling pathways such as PI3K/Akt and Erk, which are crucial for osteoclast differentiation and survival. By blocking Siglec-15, DS-1501a disrupts this signaling cascade.
Caption: DS-1501a inhibits osteoclast differentiation by blocking Siglec-15 signaling.
In Vivo Efficacy Model: Ovariectomized (OVX) Rat
The most relevant in vivo model for evaluating the efficacy of DS-1501a in postmenopausal osteoporosis is the ovariectomized (OVX) rat model. This model mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.
Caption: Experimental workflow for evaluating DS-1501a in the OVX rat model.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats, female.
-
Age: Skeletally mature (e.g., 3-6 months old).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Ovariectomy:
-
Perform bilateral ovariectomy under appropriate anesthesia.
-
A sham-operated group should be included as a control.
-
Allow for a post-operative recovery period of at least 2 weeks to allow for the establishment of bone loss.
3. Treatment Groups:
-
Group 1: Sham-operated + Vehicle control.
-
Group 2: OVX + Vehicle control.
-
Group 3: OVX + DS-1501a (low dose).
-
Group 4: OVX + DS-1501a (high dose).
-
Group 5 (Optional): OVX + Positive control (e.g., Alendronate).
4. Dosing Regimen:
-
Route of Administration: Subcutaneous or intravenous injection.
-
Frequency: Based on the pharmacokinetic profile of DS-1501a (e.g., once weekly or bi-weekly).
-
Duration: Typically 8-12 weeks.
5. Efficacy Endpoints:
-
Primary Endpoint:
-
Bone Mineral Density (BMD): Measure BMD of the lumbar spine and femur at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
-
Secondary Endpoints:
-
Bone Turnover Markers: Collect serum at specified time points to measure bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX-I) and bone formation markers (e.g., N-terminal propeptide of type I procollagen, P1NP) using ELISA kits.
-
Histomorphometry: At the end of the study, collect tibiae or femora for histological analysis to assess osteoclast and osteoblast numbers, and other structural parameters.
-
Biomechanical Testing: Perform three-point bending tests on femora to assess bone strength.
-
Data Presentation
Note: The following tables are templates for data presentation. Specific quantitative data for DS-1501a is not publicly available and should be populated with experimental results.
Table 1: Effect of DS-1501a on Bone Mineral Density (BMD) in OVX Rats (Example Data)
| Treatment Group | Baseline BMD (g/cm²) | Final BMD (g/cm²) | % Change from Baseline |
| Sham + Vehicle | 0.250 ± 0.015 | 0.255 ± 0.017 | +2.0% |
| OVX + Vehicle | 0.248 ± 0.016 | 0.221 ± 0.018 | -10.9% |
| OVX + DS-1501a (Low Dose) | 0.249 ± 0.014 | 0.239 ± 0.015 | -4.0% |
| OVX + DS-1501a (High Dose) | 0.251 ± 0.015 | 0.248 ± 0.016 | -1.2% |
| OVX + Alendronate | 0.250 ± 0.016 | 0.245 ± 0.017 | -2.0% |
Table 2: Effect of DS-1501a on Serum Bone Turnover Markers in OVX Rats (Example Data)
| Treatment Group | CTX-I (ng/mL) | P1NP (ng/mL) |
| Sham + Vehicle | 5.2 ± 0.8 | 65 ± 10 |
| OVX + Vehicle | 10.5 ± 1.5 | 70 ± 12 |
| OVX + DS-1501a (Low Dose) | 7.1 ± 1.1 | 68 ± 11 |
| OVX + DS-1501a (High Dose) | 5.8 ± 0.9 | 66 ± 9 |
| OVX + Alendronate | 6.2 ± 1.0 | 55 ± 8 |
Section 2: Evaluating DS-1501a in Oncology
Background and Rationale
Siglec-15 is an emerging immune checkpoint inhibitor. Its expression is often upregulated on tumor cells and tumor-associated macrophages (TAMs) in the tumor microenvironment (TME). High Siglec-15 expression is associated with an immunosuppressive TME, characterized by reduced T cell infiltration and function. Notably, Siglec-15 expression is often mutually exclusive with PD-L1 expression, suggesting that targeting Siglec-15 could be a valuable therapeutic strategy for patients who are resistant to anti-PD-1/PD-L1 therapies. DS-1501a, by blocking Siglec-15, is hypothesized to restore anti-tumor T cell responses.
Signaling Pathway in the Tumor Microenvironment
In the TME, Siglec-15 on tumor cells or TAMs is thought to interact with an unknown receptor on T cells, leading to the suppression of T cell proliferation and cytokine production. Additionally, Siglec-15 may promote the production of the immunosuppressive cytokine TGF-β.
Caption: DS-1501a blocks Siglec-15 to reverse T cell suppression in the TME.
In Vivo Efficacy Model: Syngeneic Tumor Models
Syngeneic mouse tumor models are essential for evaluating the efficacy of immuno-oncology agents like DS-1501a, as they utilize mice with a competent immune system.
Caption: Workflow for assessing DS-1501a efficacy in a syngeneic tumor model.
1. Animal and Tumor Model:
-
Species: C57BL/6 or BALB/c mice (depending on the tumor cell line).
-
Tumor Cell Lines: Select a cell line with known Siglec-15 expression (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).
-
Inoculation: Subcutaneously inject a defined number of tumor cells into the flank of the mice.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., PBS).
-
Group 2: DS-1501a (or a surrogate anti-mouse Siglec-15 antibody).
-
Group 3 (Optional): Anti-PD-1/PD-L1 antibody.
-
Group 4 (Optional): DS-1501a + Anti-PD-1/PD-L1 antibody.
3. Dosing Regimen:
-
Route of Administration: Intraperitoneal or intravenous injection.
-
Frequency: Typically every 3-4 days.
-
Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
4. Efficacy Endpoints:
-
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Measure tumor volume regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
-
Secondary Endpoints:
-
Survival: Monitor mice for survival, with humane endpoints defined by tumor size or clinical signs.
-
Tumor Microenvironment (TME) Analysis: At the end of the study, or at defined time points, excise tumors and analyze the immune cell infiltrate by:
-
Immunohistochemistry (IHC): Stain for immune cell markers (e.g., CD3, CD4, CD8, F4/80).
-
Flow Cytometry: Prepare single-cell suspensions from tumors and analyze the proportions and activation status of various immune cell populations (e.g., T cells, macrophages, NK cells).
-
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α, TGF-β) in the serum or tumor lysates.
-
Data Presentation
Note: The following tables are templates for data presentation. Specific quantitative data for DS-1501a in oncology models is not publicly available and should be populated with experimental results.
Table 3: Effect of DS-1501a on Tumor Growth in a Syngeneic Mouse Model (Example Data)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 250 | - |
| DS-1501a | 850 ± 180 | 43.3% |
| Anti-PD-1 | 950 ± 200 | 36.7% |
| DS-1501a + Anti-PD-1 | 450 ± 120 | 70.0% |
Table 4: Effect of DS-1501a on Immune Cell Infiltration in the TME (Example Data)
| Treatment Group | CD8+ T cells / mm² (IHC) | % of CD8+ T cells expressing Granzyme B (Flow) |
| Vehicle | 50 ± 15 | 15 ± 5 |
| DS-1501a | 120 ± 25 | 35 ± 8 |
| Anti-PD-1 | 100 ± 20 | 30 ± 7 |
| DS-1501a + Anti-PD-1 | 250 ± 40 | 60 ± 10 |
References
Application Notes: Immunohistochemical Staining with DS-1501a, a Humanized Anti-Siglec-15 Monoclonal Antibody
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DS-1501a is a humanized monoclonal antibody that specifically targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15).[1][2] Siglec-15 is a transmembrane protein that plays a crucial role in osteoclast differentiation and function, making it a key target in the research of osteoporosis and other bone-related disorders.[1][3] This antibody is a valuable tool for researchers studying bone biology, immunology, and oncology. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Siglec-15 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the DS-1501a antibody.
Product Information
| Product Name | DS-1501a |
| Target | Siglec-15 |
| Host Species | Humanized |
| Isotype | IgG |
| Applications | Immunohistochemistry (IHC) |
| Storage | Store at 2-8°C. Do not freeze. |
| Regulatory Status | For Research Use Only |
Recommended Staining Protocol for FFPE Tissues
This protocol provides a general guideline for IHC staining with DS-1501a. Optimal conditions, including antibody dilution and incubation times, should be determined by the individual researcher.
I. Materials and Reagents
-
DS-1501a Anti-Siglec-15 Antibody
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Secondary Antibody (e.g., Goat anti-Human IgG, HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate sections through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by one change of 95% and 70% ethanol for 3 minutes each.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval solution to 95-100°C.
-
Immerse slides in the pre-heated solution and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with deionized water and then with wash buffer.
-
-
Blocking:
-
Carefully wipe excess buffer from around the tissue section.
-
Apply blocking buffer to cover the section and incubate in a humidified chamber for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute DS-1501a antibody to the recommended starting concentration in wash buffer.
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
Prepare and apply the DAB substrate solution according to the manufacturer's protocol. Incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of running tap water or an alkaline solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) for 2 minutes each.
-
Clear the sections in two changes of xylene for 2 minutes each.
-
Apply a coverslip with a permanent mounting medium.
-
Data Presentation
The following table provides recommended starting conditions for the use of DS-1501a in IHC. Researchers should perform their own optimization to achieve the best results.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Tissue Fixation | 10% Neutral Buffered Formalin | N/A |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) | HIER with other buffers (e.g., EDTA, pH 9.0) or enzymatic digestion |
| Primary Antibody Dilution | 1:100 | 1:50 - 1:500 |
| Incubation Time (Primary) | Overnight at 4°C | 1-2 hours at room temperature or overnight at 4°C |
| Detection System | HRP-Polymer based detection system | Biotin-Streptavidin HRP system |
Experimental Workflow
Caption: Immunohistochemistry workflow for DS-1501a.
Siglec-15 Signaling Pathway in Osteoclasts
Siglec-15 plays a significant role in osteoclast differentiation by modulating the RANKL signaling pathway. Upon engagement, Siglec-15 associates with the ITAM-containing adapter protein DAP12.[2][4][5] This leads to the recruitment and activation of the tyrosine kinase Syk.[5][6][7] Downstream of Syk, the PI3K/Akt and Erk signaling pathways are activated, which promotes osteoclastogenesis.[2][5][6][7] This pathway converges with the canonical RANKL-RANK-TRAF6 signaling axis to drive the differentiation and maturation of osteoclasts.[5][6][7]
Caption: Siglec-15 signaling in osteoclast differentiation.
References
- 1. Siglec-15, a member of the sialic acid-binding lectin, is a novel regulator for osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siglec-15 regulates osteoclast differentiation by modulating RANKL-induced phosphatidylinositol 3-kinase/Akt and Erk pathways in association with signaling Adaptor DAP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired osteoclast differentiation and function and mild osteopetrosis development in Siglec-15-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Siglec-15: a potential regulator of osteoporosis, cancer, and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Siglec15 in blood system diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Using DS-1501a Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1501a is a humanized monoclonal antibody that specifically targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), a transmembrane protein involved in osteoclast differentiation and immune regulation.[1] These application notes provide a detailed guide for the use of DS-1501a in flow cytometry, a powerful technique for single-cell analysis. Flow cytometry allows for the identification and quantification of cell populations expressing Siglec-15, which is crucial for research in osteoporosis, oncology, and immunology.
Siglec-15 is expressed on the surface of various cell types, including osteoclasts, a subset of myeloid cells, and certain tumor cells.[2][3] Its expression can be modulated by cytokines such as M-CSF and IFN-γ.[4] The DS-1501a antibody can be used to study the distribution of Siglec-15-expressing cells in different tissues and disease states, to sort these cells for further analysis, and to assess the occupancy of Siglec-15 by therapeutic agents.
Signaling Pathways Involving Siglec-15
Siglec-15 is known to play a role in both osteoclastogenesis and the tumor microenvironment. Understanding its signaling pathways is essential for interpreting experimental results.
In osteoclast precursors, Siglec-15 associates with the adaptor protein DAP12, which contains an immunoreceptor tyrosine-based activation motif (ITAM).[2][5] Engagement of Siglec-15 leads to the phosphorylation of DAP12 and the recruitment of the spleen tyrosine kinase (Syk). This initiates a downstream signaling cascade that synergizes with RANKL signaling to promote osteoclast differentiation and bone resorption.
References
- 1. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siglec-15 - Glycopedia [glycopedia.eu]
- 3. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 4. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes & Protocols: Cell-Based Assays for Screening Anti-Siglec-15 Antibody Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) has emerged as a critical immune checkpoint inhibitor, playing a significant role in tumor immune evasion.[1] Unlike the well-established PD-1/PD-L1 axis, Siglec-15 expression is often mutually exclusive with PD-L1, presenting a novel therapeutic target for patients who are non-responsive to existing immunotherapies.[1][2][3] Developing therapeutic antibodies that effectively block Siglec-15 function requires robust and reliable cell-based assays to screen and characterize their activity. These application notes provide detailed protocols for key cell-based assays designed to evaluate the functional efficacy of anti-Siglec-15 antibodies.
The assays described herein are designed to assess the ability of anti-Siglec-15 antibodies to reverse Siglec-15-mediated immunosuppression. This includes restoring T-cell proliferation and effector functions, such as cytokine release, and inhibiting the pro-tumorigenic signaling pathways induced by Siglec-15.
Siglec-15 Signaling Pathway
Siglec-15 is a type I transmembrane protein that, upon ligand binding, associates with the adaptor protein DAP12 through a charged residue in its transmembrane domain.[2][4] This interaction leads to the recruitment and activation of the spleen tyrosine kinase (Syk).[2][5] Downstream signaling from Syk activation involves the PI3K/AKT and ERK pathways, which can modulate cellular processes such as proliferation and survival.[6][7][8] In the context of the tumor microenvironment, Siglec-15 signaling in macrophages can lead to the production of the immunosuppressive cytokine TGF-β, contributing to the suppression of T-cell activity.[4][5]
Experimental Protocols
Here we provide detailed protocols for three key cell-based assays to screen the functional activity of anti-Siglec-15 antibodies.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of an anti-Siglec-15 antibody to restore T-cell proliferation in the presence of Siglec-15-mediated suppression. T-cell proliferation is assessed by the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Experimental Workflow:
Protocol:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label T-cells with CFSE:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI 1640 medium supplemented with 10% FBS.
-
Wash the cells twice with complete RPMI medium.
-
-
Set up the Co-culture:
-
Plate the CFSE-labeled PBMCs at 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
Add anti-CD3 antibody (clone OKT3) to a final concentration of 0.1 µg/mL to stimulate T-cell proliferation.[8]
-
Add recombinant human Siglec-15-Fc fusion protein to a final concentration of 5 µg/mL to induce immunosuppression.[8]
-
Add the anti-Siglec-15 antibody to be tested at various concentrations. Include an isotype control antibody as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4 and CD8 to identify T-cell subsets.
-
Analyze the CFSE fluorescence in the CD4+ and CD8+ T-cell populations using a flow cytometer. Proliferation is indicated by a decrease in CFSE intensity.
-
Data Presentation:
| Treatment Group | Concentration | % Proliferating CD4+ T-cells (Mean ± SD) | % Proliferating CD8+ T-cells (Mean ± SD) |
| Unstimulated Control | - | ||
| Anti-CD3 | 0.1 µg/mL | ||
| Anti-CD3 + Siglec-15-Fc | 0.1 µg/mL + 5 µg/mL | ||
| Anti-CD3 + Siglec-15-Fc + Isotype Ab | 0.1 µg/mL + 5 µg/mL + 10 µg/mL | ||
| Anti-CD3 + Siglec-15-Fc + Anti-S15 Ab | 0.1 µg/mL + 5 µg/mL + 1 µg/mL | ||
| Anti-CD3 + Siglec-15-Fc + Anti-S15 Ab | 0.1 µg/mL + 5 µg/mL + 10 µg/mL |
IFN-γ Release Assay
This assay quantifies the secretion of Interferon-gamma (IFN-γ), a key pro-inflammatory cytokine, from T-cells. The ability of an anti-Siglec-15 antibody to restore IFN-γ production in the presence of Siglec-15-mediated suppression is measured by ELISA.
Protocol:
-
Isolate and Prepare PBMCs: Isolate PBMCs as described in the T-cell proliferation assay protocol.
-
Set up the Culture:
-
Plate PBMCs at 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add anti-CD3 antibody (clone OKT3) to a final concentration of 1 µg/mL.
-
Add recombinant human Siglec-15-Fc fusion protein to a final concentration of 10 µg/mL.
-
Add the anti-Siglec-15 antibody to be tested at various concentrations. Include an isotype control antibody.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantify IFN-γ by ELISA:
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.[9]
-
Data Presentation:
| Treatment Group | Concentration | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Unstimulated Control | - | |
| Anti-CD3 | 1 µg/mL | |
| Anti-CD3 + Siglec-15-Fc | 1 µg/mL + 10 µg/mL | |
| Anti-CD3 + Siglec-15-Fc + Isotype Ab | 1 µg/mL + 10 µg/mL + 10 µg/mL | |
| Anti-CD3 + Siglec-15-Fc + Anti-S15 Ab | 1 µg/mL + 10 µg/mL + 1 µg/mL | |
| Anti-CD3 + Siglec-15-Fc + Anti-S15 Ab | 1 µg/mL + 10 µg/mL + 10 µg/mL |
Macrophage-T-Cell Co-culture Assay
This assay models the interaction between Siglec-15-expressing macrophages and T-cells in the tumor microenvironment. It assesses the ability of an anti-Siglec-15 antibody to block the immunosuppressive activity of M2c macrophages on T-cell activation.
Experimental Workflow:
Protocol:
-
Generate M2c Macrophages:
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Culture monocytes for 6 days in RPMI 1640 medium supplemented with 10% FBS and 50 ng/mL of M-CSF to differentiate them into M0 macrophages.[6]
-
Polarize M0 macrophages to an M2c phenotype by treating them with 20 ng/mL of IL-10 and 20 ng/mL of TGF-β for 48 hours.[6][10]
-
-
Isolate T-cells: Isolate T-cells from PBMCs of the same donor using a pan-T-cell isolation kit.
-
Set up the Co-culture:
-
Plate the M2c macrophages at 5 x 10^4 cells/well in a 96-well flat-bottom plate.
-
Add the isolated T-cells to the macrophages at a 1:2 (macrophage:T-cell) ratio.
-
Add anti-CD3 antibody (clone OKT3) to a final concentration of 1 µg/mL.
-
Add the anti-Siglec-15 antibody to be tested at various concentrations. Include an isotype control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Analyze T-cell Activation:
-
Collect the supernatant and measure IFN-γ concentration by ELISA as described previously.
-
Data Presentation:
| Co-culture Condition | Antibody Concentration | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| T-cells + anti-CD3 | - | |
| T-cells + M2c Macrophages + anti-CD3 | - | |
| T-cells + M2c Macrophages + anti-CD3 + Isotype Ab | 10 µg/mL | |
| T-cells + M2c Macrophages + anti-CD3 + Anti-S15 Ab | 1 µg/mL | |
| T-cells + M2c Macrophages + anti-CD3 + Anti-S15 Ab | 10 µg/mL |
NFAT Reporter T-Cell Activation Assay
This assay utilizes a Jurkat T-cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of the Nuclear Factor of Activated T-cells (NFAT) promoter.[3][11] Activation of the T-cell receptor (TCR) signaling pathway leads to NFAT activation and reporter gene expression. This assay can be adapted to measure the inhibitory effect of Siglec-15 and its reversal by a blocking antibody.
Protocol:
-
Cell Culture:
-
Culture Jurkat-NFAT-luciferase reporter cells in RPMI 1640 medium supplemented with 10% FBS and the appropriate selection antibiotic.[12]
-
Culture a Siglec-15 expressing cell line (e.g., CHO-S15 or a cancer cell line endogenously expressing Siglec-15).
-
-
Set up the Co-culture:
-
Plate the Siglec-15 expressing cells at 5 x 10^4 cells/well in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, add the Jurkat-NFAT reporter cells at 1 x 10^5 cells/well.
-
Add a TCR stimulus, such as anti-CD3 antibody (1 µg/mL) or co-culture with an artificial antigen-presenting cell line expressing an anti-CD3 scFv.
-
Add the anti-Siglec-15 antibody to be tested at various concentrations. Include an isotype control.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Measure Reporter Activity:
-
Add a luciferase substrate solution to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Data Presentation:
| Condition | Antibody Concentration | Luminescence (RLU) (Mean ± SD) |
| Jurkat-NFAT cells only | - | |
| Jurkat-NFAT cells + TCR stimulus | - | |
| Jurkat-NFAT cells + TCR stimulus + Siglec-15 cells | - | |
| Jurkat-NFAT cells + TCR stimulus + Siglec-15 cells + Isotype Ab | 10 µg/mL | |
| Jurkat-NFAT cells + TCR stimulus + Siglec-15 cells + Anti-S15 Ab | 1 µg/mL | |
| Jurkat-NFAT cells + TCR stimulus + Siglec-15 cells + Anti-S15 Ab | 10 µg/mL |
The cell-based assays detailed in these application notes provide a comprehensive framework for screening and characterizing the functional activity of anti-Siglec-15 antibodies. By employing a combination of T-cell proliferation, cytokine release, and macrophage co-culture assays, researchers can effectively identify and prioritize lead antibody candidates for further preclinical and clinical development. The inclusion of a reporter gene assay offers a high-throughput method for initial screening. These robust and reproducible protocols will aid in the development of novel immunotherapies targeting the Siglec-15 pathway.
References
- 1. Siglec-15 suppresses T cell antitumor response [acir.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Differentiation of Human PBMC Derived Monocytes into M1 or M2 Macrophages in a Serum-free and Xeno-free Cell Culture Media [sigmaaldrich.com]
- 4. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 5. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - US [thermofisher.com]
- 6. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Siglec15 in blood system diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol for human M2 macrophages using M-CSF and IL-4/IL-10/TGF-β yields a dominant immunosuppressive phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DS-1501a in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1501a is a humanized monoclonal antibody that targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), a transmembrane protein involved in osteoclast differentiation and function.[1] These application notes provide detailed protocols for utilizing DS-1501a in primary cell cultures to investigate its effects on osteoclastogenesis and bone resorption. The primary cells of interest are osteoclast precursors derived from bone marrow or peripheral blood.
Mechanism of Action
Siglec-15 plays a crucial role in the fusion of mononuclear osteoclast precursors into multinucleated, mature osteoclasts, a critical step for their bone-resorbing activity. By binding to Siglec-15, DS-1501a inhibits this process, thereby suppressing bone resorption.[1][2] This targeted mechanism makes DS-1501a a promising therapeutic candidate for bone loss disorders such as osteoporosis.[1]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of DS-1501a.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols.
Table 1: Effect of DS-1501a on Osteoclast Formation
| Treatment Group | DS-1501a Concentration (µg/mL) | Number of TRAP-positive Multinucleated Cells (per well) |
| Vehicle Control | 0 | ++++ |
| DS-1501a | 0.1 | +++ |
| DS-1501a | 1 | ++ |
| DS-1501a | 10 | + |
| Isotype Control | 10 | ++++ |
Table 2: Effect of DS-1501a on Bone Resorption Activity
| Treatment Group | DS-1501a Concentration (µg/mL) | Resorbed Area (% of control) |
| Vehicle Control | 0 | 100% |
| DS-1501a | 0.1 | 75% |
| DS-1501a | 1 | 40% |
| DS-1501a | 10 | 15% |
| Isotype Control | 10 | 100% |
Experimental Protocols
The following are detailed protocols for the culture of primary osteoclast precursors and the subsequent assays to evaluate the efficacy of DS-1501a.
Protocol 1: Isolation and Culture of Primary Human Osteoclast Precursors from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs and their differentiation into mature osteoclasts.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant human RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
DS-1501a
-
Isotype control antibody (human IgG)
-
96-well culture plates
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer (buffy coat) undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
-
Cell Washing:
-
Add PBS to the collected cells and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in culture medium (Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer.
-
-
Cell Culture and Differentiation:
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Add M-CSF to a final concentration of 25 ng/mL and RANKL to a final concentration of 50 ng/mL to induce osteoclast differentiation.
-
-
Treatment with DS-1501a:
-
On day 3 of culture, add varying concentrations of DS-1501a (e.g., 0.1, 1, 10 µg/mL), vehicle control, or isotype control antibody to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for an additional 7-10 days. Change the medium every 3 days, replenishing with fresh cytokines and antibodies.
-
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Identification
This protocol is for the identification and quantification of mature, multinucleated osteoclasts.
Materials:
-
TRAP Staining Kit
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Microscope
Procedure:
-
Cell Fixation:
-
After the culture period (from Protocol 1), carefully aspirate the culture medium.
-
Gently wash the cells with PBS.
-
Add fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the wells again with PBS.
-
-
TRAP Staining:
-
Prepare the TRAP staining solution according to the manufacturer's instructions.
-
Add the staining solution to each well and incubate at 37°C for 30-60 minutes, or until a purple/red color develops in the osteoclasts.
-
Wash the wells with distilled water.
-
-
Quantification:
-
Visualize the cells under a light microscope.
-
Count the number of TRAP-positive cells containing three or more nuclei in each well. These are considered mature osteoclasts.
-
Protocol 3: Bone Resorption (Pit Formation) Assay
This assay measures the functional ability of osteoclasts to resorb a bone-like substrate.
Materials:
-
Bone-mimetic coated plates (e.g., calcium phosphate-coated plates) or dentin slices
-
Primary osteoclast precursors
-
Culture medium, cytokines, and antibodies as in Protocol 1
-
Cell removal solution (e.g., 5% sodium hypochlorite)
-
Staining solution for pits (e.g., silver nitrate or toluidine blue)
-
Microscope with imaging software
Procedure:
-
Cell Culture:
-
Perform steps 1-4 of Protocol 1, but seed the cells on the bone-mimetic coated plates or dentin slices.
-
-
Cell Removal:
-
At the end of the culture period, aspirate the medium and wash the wells with PBS.
-
Add the cell removal solution and incubate for 5-10 minutes to detach the cells.
-
Wash the wells thoroughly with distilled water.
-
-
Staining and Visualization:
-
Stain the resorption pits according to the manufacturer's instructions for the specific plates or with a suitable stain for dentin (e.g., 1% toluidine blue).
-
Visualize the pits under a microscope.
-
-
Quantification:
-
Capture images of the resorption pits.
-
Use image analysis software (e.g., ImageJ) to quantify the total area of resorption in each well.
-
Express the resorbed area as a percentage of the vehicle control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell sources. It is recommended to consult relevant literature and perform pilot experiments to establish optimal parameters. For research use only. Not for use in diagnostic procedures.
References
- 1. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Western Blot Troubleshooting
This guide provides troubleshooting advice for common issues encountered during Western blot experiments. While the principles outlined here are broadly applicable, they have been compiled to assist researchers, scientists, and drug development professionals in optimizing their results. No specific information was found for a "DS-1501a" designated product; therefore, the following information is based on general Western blot best practices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common problems observed on a Western blot. Each question is designed to address a specific issue you might be facing.
No Signal or Weak Signal
This is a common issue where the expected protein band is either not visible or very faint.
Q1: I don't see any bands on my blot, not even the molecular weight marker. What went wrong?
A1: If even the pre-stained marker is not visible, the issue likely occurred during the protein transfer step. The most common reason is that the transfer was set up incorrectly, causing the proteins to transfer in the wrong direction. Another possibility is a failure of the power supply during the transfer. To confirm a successful transfer in the future, you can use Ponceau S to reversibly stain the membrane immediately after transfer.[1][2]
Q2: My marker transferred, but I don't see a band for my target protein. What are the possible causes?
A2: There are several potential reasons for a lack of a target protein signal:
-
Inactive Antibodies or Substrate: Your primary or secondary antibodies may have lost activity due to improper storage or being past their expiration date. Similarly, the chemiluminescent substrate can expire or be prepared incorrectly.[1][3] You can test antibody and substrate activity using a dot blot.[4][5][6]
-
Incorrect Antibody Combination: Ensure your secondary antibody is designed to detect the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1]
-
Low Protein Expression: The target protein may not be present or may be expressed at very low levels in your sample. It is recommended to load more protein onto the gel or use a positive control to verify that the protein should be present.[1][7]
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. You may need to increase the antibody concentration or extend the incubation time.[8][9]
-
Presence of Inhibitors: Sodium azide is an inhibitor of Horseradish Peroxidase (HRP), a common enzyme conjugated to secondary antibodies. Ensure your buffers do not contain sodium azide if you are using an HRP-conjugated secondary.[10]
Q3: My bands are very faint. How can I increase the signal intensity?
A3: To enhance a weak signal, consider the following optimizations:
-
Increase Protein Load: A higher amount of total protein loaded in the well can lead to a stronger signal, assuming the target protein is present.[4]
-
Optimize Antibody Concentrations: You may need to increase the concentration of the primary and/or secondary antibodies.[8][9] Titrating your antibodies is crucial to finding the optimal concentration.[11][12]
-
Increase Incubation Times: Extending the incubation time for the primary antibody (e.g., overnight at 4°C) or the secondary antibody can boost the signal.[9]
-
Use a More Sensitive Substrate: There are various chemiluminescent substrates with different sensitivity levels. Using a more sensitive substrate can help detect low-abundance proteins.[10]
-
Check Blocking Conditions: Over-blocking can sometimes mask the epitope your antibody is supposed to bind. Try reducing the blocking time or using a different blocking agent.[9][10]
High Background
High background can obscure the bands of interest and make data interpretation difficult.
Q1: My entire blot has a high, uniform background. What can I do to reduce it?
A1: A uniform high background is often due to issues with blocking or antibody concentrations.
-
Insufficient Blocking: Blocking is critical to prevent non-specific binding of antibodies to the membrane.[13] Increase the blocking time (at least 1 hour at room temperature) or try a different blocking agent (e.g., switching from non-fat dry milk to Bovine Serum Albumin (BSA), or vice versa).[14][15]
-
Antibody Concentration is Too High: An overly high concentration of the primary or secondary antibody can lead to non-specific binding and high background.[16][17] Try diluting your antibodies further.
-
Inadequate Washing: Washing steps are crucial for removing unbound antibodies. Increase the number and/or duration of your wash steps to reduce background.[17][18] Adding a detergent like Tween-20 to your wash buffer is also recommended.[10]
-
Membrane Drying: Allowing the membrane to dry out at any point during the immunodetection process can cause high background.[14][16]
Q2: I see speckled or patchy background on my blot. What causes this?
A2: A speckled or patchy background is often due to particulates or aggregates in your reagents.
-
Aggregates in Blocking Buffer: If using powdered milk or BSA, ensure it is fully dissolved. Filtering the blocking buffer can help remove any aggregates.[7]
-
Contaminated Buffers: Bacterial growth in your buffers can lead to patchy background. Always use freshly prepared buffers.[5][6]
-
Antibody Aggregates: The primary or secondary antibody may have formed aggregates. Centrifuge the antibody tube before use and pipette from the supernatant.
Q3: When detecting phosphorylated proteins, I get a very high background with milk as a blocking agent. Why is that?
A3: Milk contains casein, which is a phosphoprotein. If you are using an antibody that detects phosphorylated proteins, it may cross-react with the casein in the milk, leading to high background. It is recommended to use BSA as the blocking agent when detecting phosphorylated targets.[14]
Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results.
Q1: I see multiple bands on my blot in addition to my band of interest. What could be the reason?
A1: The appearance of extra bands can be due to several factors:
-
Primary Antibody Concentration is Too High: A high concentration of the primary antibody can lead to it binding to other proteins with similar epitopes, resulting in non-specific bands.[17] Try reducing the antibody concentration.
-
Sample Degradation: If the extra bands are at a lower molecular weight than your target, it could be due to protein degradation. Ensure you use fresh samples and always add protease inhibitors to your lysis buffer.[14][17]
-
Post-Translational Modifications or Isoforms: The extra bands could represent different isoforms of your protein or the same protein with different post-translational modifications (e.g., phosphorylation, glycosylation), which can affect its migration in the gel.[19]
-
Non-Specific Secondary Antibody Binding: To check if the secondary antibody is the cause, you can run a control lane where you omit the primary antibody incubation.[14] If you still see bands, your secondary antibody is binding non-specifically.
Q2: How can I be sure that the band I'm seeing is my protein of interest?
A2: To confirm the specificity of your primary antibody, you can:
-
Use a Positive and Negative Control: A positive control (e.g., a cell lysate known to express the protein) should show a band at the expected size, while a negative control (e.g., a lysate from cells that do not express the protein) should not.
-
Use a Blocking Peptide: If available, pre-incubating your primary antibody with a peptide corresponding to its target epitope should block it from binding to the protein on the membrane, leading to the disappearance of the specific band.
-
Knockdown or Knockout Lysates: Using a lysate from cells where your target protein has been knocked down (e.g., via siRNA) or knocked out should result in a significantly reduced or absent band.
Quantitative Data Summary Tables
The following tables provide recommended starting ranges for key quantitative parameters in a Western blot protocol. These often need to be optimized for your specific experiment.
Table 1: Protein Loading and Electrophoresis Conditions
| Parameter | Recommended Range | Notes |
| Total Protein Load | 10-50 µg per lane | For abundant proteins, less may be needed. For low-abundance proteins, more may be required.[10][20] |
| Acrylamide Percentage | 8-16% | Use a higher percentage for low molecular weight proteins and a lower percentage for high molecular weight proteins.[12] |
| Running Voltage | 80-150 V | Running at a lower voltage for a longer time can improve resolution.[12] |
Table 2: Antibody Dilutions and Incubation Times
| Parameter | Recommended Starting Dilution | Recommended Incubation Time |
| Primary Antibody | 1:1000 | 1-2 hours at Room Temp or Overnight at 4°C[11] |
| Secondary Antibody | 1:2,500 - 1:10,000 | 1 hour at Room Temperature[11] |
Table 3: Washing Protocol
| Parameter | Recommended Procedure |
| Number of Washes | 3-5 washes after each antibody incubation |
| Duration of Washes | 5-15 minutes per wash |
| Wash Buffer | TBS-T (Tris-Buffered Saline with 0.1% Tween-20) or PBS-T (Phosphate-Buffered Saline with 0.1% Tween-20) |
Experimental Protocols
Here are detailed methodologies for the key stages of a Western blot experiment.
Sample Preparation (from Cell Culture)
-
Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the soluble proteins) to a new tube.
-
Determine the protein concentration using a protein assay (e.g., BCA or Bradford assay).[21]
-
Add Laemmli sample buffer to the desired amount of protein and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[14][21]
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Assemble the gel casting apparatus and cast a polyacrylamide gel of the appropriate percentage for your protein of interest.
-
Once the gel has polymerized, place it in the electrophoresis tank and fill the inner and outer chambers with running buffer.
-
Load your prepared protein samples and a molecular weight marker into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Soak the PVDF membrane in methanol for 30 seconds, followed by transfer buffer for 5 minutes. If using a nitrocellulose membrane, soak it directly in transfer buffer.[1]
-
Soak the filter papers and sponges in transfer buffer.
-
Assemble the transfer stack (sandwich) in the following order, ensuring there are no air bubbles between the layers: sponge, filter paper, gel, membrane, filter paper, sponge.[2]
-
Place the transfer stack in the transfer apparatus, fill with transfer buffer, and connect to a power supply.
-
Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour for a wet transfer).
Immunodetection
-
After transfer, place the membrane in a container with blocking buffer and incubate for at least 1 hour at room temperature with gentle agitation.
-
Wash the membrane briefly with wash buffer (e.g., TBS-T).
-
Incubate the membrane with the primary antibody diluted in blocking buffer for the recommended time and temperature.
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with wash buffer.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
-
Capture the signal using an imaging system or X-ray film.
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic in Western blotting.
Caption: A general workflow for a Western blot experiment.
Caption: Troubleshooting logic for a "no signal" result.
Caption: Troubleshooting logic for a "high background" result.
References
- 1. arp1.com [arp1.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. biossusa.com [biossusa.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 16. sinobiological.com [sinobiological.com]
- 17. arp1.com [arp1.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. google.com [google.com]
- 20. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 21. m.youtube.com [m.youtube.com]
optimizing DS-1501a concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of DS-1501a for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is DS-1501a and what is its mechanism of action?
DS-1501a is a humanized monoclonal antibody that targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15).[1] Siglec-15 is a protein involved in osteoclast differentiation and function.[1] By binding to Siglec-15, DS-1501a inhibits the formation of osteoclasts (osteoclastogenesis) and their bone-resorbing activity.[1] This leads to a suppression of bone resorption with minimal impact on bone formation.[2][3]
Q2: What cell types are suitable for experiments with DS-1501a?
DS-1501a has been shown to be effective in in vitro studies using primary mouse bone marrow cells and human osteoclast precursor cells.[1] It is expected to be effective on any cell line that expresses Siglec-15 and is involved in osteoclast differentiation.
Q3: What is a recommended starting concentration for DS-1501a in cell culture?
Based on available literature, a starting concentration range of 100 ng/mL to 12 µg/mL can be considered for initial experiments. One study reported an anti-Siglec-15 monoclonal antibody with an EC50 value of 76.65 ng/mL for binding to Siglec-15.[4] Another study used an anti-Siglec-15 mAb at a concentration of 12 µg/mL to block Siglec-15-mediated suppression of T-cell proliferation.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should DS-1501a be stored?
For long-term storage, it is recommended to aliquot and store DS-1501a at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term use, it can be stored at 4°C for a limited period as specified by the manufacturer.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with DS-1501a.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect on osteoclastogenesis | Suboptimal antibody concentration: The concentration of DS-1501a may be too low to effectively block Siglec-15 signaling. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 ng/mL to 50 µg/mL) to determine the optimal inhibitory concentration. |
| Low Siglec-15 expression: The target cells may not express sufficient levels of Siglec-15 on their surface. | Verify Siglec-15 expression on your target cells using techniques like flow cytometry or Western blotting. | |
| Inactive antibody: Improper storage or handling may have compromised the antibody's activity. | Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a new, properly stored aliquot. | |
| Cell toxicity or death observed | High antibody concentration: The concentration of DS-1501a may be too high, leading to off-target effects or cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cells. Reduce the concentration of DS-1501a in your experiments. |
| Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | Visually inspect the culture for signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated cell stock. | |
| Other culture conditions: Cell death may be due to other factors such as poor media quality, incorrect CO2 levels, or temperature fluctuations. | Ensure all cell culture reagents are of high quality and within their expiration dates. Verify incubator settings. | |
| Inconsistent results between experiments | Variability in cell density: Inconsistent initial cell seeding density can lead to variable results. | Standardize the cell seeding density for all experiments. |
| Variability in reagent preparation: Inconsistent dilution of DS-1501a or other reagents. | Prepare fresh dilutions of DS-1501a for each experiment from a stock solution. Ensure accurate pipetting. | |
| Cell passage number: Using cells at a high passage number can lead to altered cell behavior. | Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: In Vitro Osteoclastogenesis Assay
This protocol describes the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts and the assessment of the inhibitory effect of DS-1501a.
Materials:
-
Primary mouse bone marrow cells or human osteoclast precursor cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
DS-1501a
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well cell culture plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM containing 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days.
-
The adherent cells are bone marrow-derived macrophages (BMMs). Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Culture the BMMs in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Add DS-1501a at various concentrations to the culture medium. Include a vehicle control (medium with M-CSF and RANKL but without DS-1501a).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-6 days, replacing the medium every 2 days with fresh medium containing the respective treatments.
-
After the incubation period, fix the cells and stain for TRAP, a marker for osteoclasts, following the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a microscope. A decrease in the number of these cells in the DS-1501a-treated wells compared to the control indicates inhibition of osteoclastogenesis.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of DS-1501a on your target cells.
Materials:
-
Target cell line
-
Complete culture medium
-
DS-1501a
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed your target cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of DS-1501a. Include a vehicle control (medium without DS-1501a) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. A significant decrease in viability indicates cytotoxicity.
Visualizations
Caption: DS-1501a inhibits osteoclast differentiation by blocking Siglec-15 signaling.
Caption: Workflow for assessing DS-1501a's effect on osteoclastogenesis.
References
- 1. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of DS-1501a in solution
Welcome to the DS-1501a Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of the monoclonal antibody DS-1501a in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to ensure the integrity and performance of your experiments.
Troubleshooting Guide: Common Stability Issues with DS-1501a
This guide addresses specific issues you may encounter with DS-1501a in solution, providing potential causes and recommended solutions.
| Problem/Symptom | Possible Cause | Recommended Solution |
| Increased turbidity or visible precipitates in the DS-1501a solution. | Protein Aggregation: This can be caused by various factors including improper storage temperature, repeated freeze-thaw cycles, inappropriate buffer pH or ionic strength, and physical stress like vigorous vortexing.[1][2][3] | 1. Centrifugation: Gently centrifuge the vial to pellet the aggregates. Carefully collect the supernatant for your experiment. Note that this removes insoluble aggregates but soluble aggregates may remain. 2. Buffer Optimization: Ensure the buffer pH is optimal for DS-1501a stability, typically between pH 5.0 and 7.0 for monoclonal antibodies, to minimize aggregation.[4] Consider screening different buffer systems (e.g., citrate, phosphate, histidine) to find the most stabilizing formulation.[5][6][7] 3. Excipient Addition: The addition of excipients like polysorbates (e.g., Polysorbate 80) can help prevent aggregation. Amino acids such as arginine and proline can also act as stabilizers.[8] 4. Proper Handling: Avoid vigorous shaking or vortexing. Mix gently by inversion. |
| Reduced biological activity or binding affinity of DS-1501a. | 1. Protein Fragmentation: Cleavage of the antibody structure, often in the hinge region, can lead to a loss of function. This can be induced by exposure to heat, extreme pH, or enzymatic contamination.[2][4] 2. Chemical Degradation: Oxidation of susceptible amino acid residues (e.g., methionine, tryptophan) or deamidation can alter the antibody's structure and function.[9] Exposure to light or trace metals can promote oxidation. | 1. Storage and Handling: Store DS-1501a at the recommended temperature and protect it from light. Use validated, protease-free reagents and sterile techniques to prevent enzymatic degradation. 2. Buffer Conditions: Maintain an appropriate pH to minimize fragmentation, as rates are often lowest in the pH 5 to 6 range.[4] 3. Antioxidants: If oxidation is suspected, consider the addition of antioxidants like methionine to the formulation, though this should be validated for your specific application.[9] |
| Inconsistent results between experiments. | 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing the DS-1501a solution can lead to denaturation and aggregation, causing variability in antibody performance.[10][11] 2. Improper Aliquoting: Using the main stock for every experiment increases the risk of contamination and degradation from repeated handling. | 1. Aliquoting: Upon receiving DS-1501a, aliquot it into single-use volumes based on your typical experimental needs. This minimizes the number of freeze-thaw cycles for the bulk of the product.[10][12] 2. Consistent Storage: Store aliquots at the recommended long-term storage temperature, typically -20°C or -80°C, in a non-frost-free freezer to avoid temperature fluctuations.[10][12][13] |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for DS-1501a?
For long-term storage (months to years), DS-1501a should be stored at ≤ -20°C, with -80°C being preferable, in small, single-use aliquots to prevent repeated freeze-thaw cycles.[10][11][13] For short-term storage (days to weeks), the antibody can be kept at 2-8°C.[10][13] Always refer to the product-specific datasheet for any unique storage requirements.
2. How many times can I freeze and thaw my DS-1501a solution?
It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to protein aggregation and a decrease in activity.[10][12] Ideally, the antibody solution should be aliquoted upon first use to undergo only one freeze-thaw cycle.
3. What type of buffer is best for maintaining DS-1501a stability?
The optimal buffer for a monoclonal antibody depends on its specific properties. Generally, buffers that maintain a pH between 5.0 and 7.0, such as citrate, phosphate, or histidine buffers, are effective at minimizing aggregation and degradation.[4][5][6][7] It may be necessary to perform a buffer screening study to identify the ideal formulation for your specific application and storage conditions.
4. My DS-1501a solution appears cloudy. Can I still use it?
Cloudiness or turbidity is an indication of protein aggregation.[1] It is recommended to centrifuge the solution to remove insoluble aggregates. However, the presence of soluble aggregates may still affect your experiment. It is advisable to use a fresh, clear aliquot if possible. If you must use the cloudy solution, be aware that the effective concentration of active antibody may be reduced.
5. How can I assess the stability of my DS-1501a solution?
Several analytical techniques can be used to assess the stability of a monoclonal antibody. Size-Exclusion Chromatography (SEC) is a common method to detect and quantify aggregates. Dynamic Light Scattering (DLS) can also be used to monitor for the presence of aggregates. To assess fragmentation, SDS-PAGE or Capillary Electrophoresis-SDS (CE-SDS) can be employed.[2][4]
Data Presentation
Table 1: General Recommended Storage Conditions for Monoclonal Antibodies
| Storage Duration | Temperature | Key Considerations |
| Short-term (days to weeks) | 2°C to 8°C | Avoid microbial contamination.[13] |
| Long-term (months to years) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Use a non-frost-free freezer.[10][12][13] |
Table 2: Common Buffer Systems and Excipients for Monoclonal Antibody Formulations
| Component | Typical Concentration Range | Purpose |
| Buffering Agent | ||
| Histidine | 10-50 mM | Provides buffering capacity in the pH range of 5.5-7.4.[5] |
| Citrate | 10-50 mM | Effective buffer for pH 3.0-6.2.[6] |
| Phosphate | 10-50 mM | Buffers around physiological pH.[6] |
| Stabilizers/Excipients | ||
| Arginine | 50-250 mM | Suppresses aggregation.[5][8] |
| Polysorbate 80 | 0.01-0.1% | Reduces surface-induced aggregation. |
| Sodium Chloride | 50-150 mM | Tonicity modifier.[5] |
| Sugars (e.g., Sucrose, Trehalose) | 1-10% | Cryoprotectant, stabilizes protein structure. |
Experimental Protocols
Protocol: Assessing DS-1501a Aggregation using Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregates, and fragments in a DS-1501a solution.
Materials:
-
DS-1501a sample
-
SEC column suitable for monoclonal antibody separation (e.g., TSKgel G3000SWxl)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
Mobile phase filter (0.22 µm)
-
Autosampler vials
Methodology:
-
System Preparation:
-
Prepare the mobile phase and filter it through a 0.22 µm filter to remove any particulate matter.
-
Degas the mobile phase.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Preparation:
-
Thaw the DS-1501a aliquot on ice.
-
If the sample concentration is high, dilute it to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any large particles.
-
Transfer the filtered sample to an autosampler vial.
-
-
Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the equilibrated SEC column.
-
Run the separation isocratically with the mobile phase for a sufficient time to allow for the elution of all species (typically 30-40 minutes).
-
Monitor the eluent by UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Typically, high molecular weight species (aggregates) will elute first, followed by the monomer, and then lower molecular weight species (fragments).
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Troubleshooting workflow for DS-1501a stability issues.
Caption: Common degradation pathways for monoclonal antibodies.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. photophysics.com [photophysics.com]
- 7. proteinstable.com [proteinstable.com]
- 8. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Storage and Antibody Shelf Life [labome.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. susupport.com [susupport.com]
- 12. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 13. precisionantibody.com [precisionantibody.com]
Technical Support Center: DS-1501a Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the anti-Siglec-15 antibody, DS-1501a, in immunohistochemistry (IHC) applications. Our goal is to help you overcome common challenges and achieve specific and reliable staining.
Frequently Asked Questions (FAQs)
Q1: What is DS-1501a and what is its target?
DS-1501a is a humanized monoclonal antibody that specifically targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15).[1][2] Siglec-15 is a protein involved in osteoclast differentiation and function, making it a therapeutic target for conditions like osteoporosis.[1]
Q2: I am observing high background staining in my IHC experiment with DS-1501a. What are the common causes?
High background staining in IHC can arise from several factors, leading to non-specific binding of the primary or secondary antibodies. Common causes include:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to antibodies adhering to tissue components other than the target antigen.[3][4]
-
Suboptimal Primary Antibody Concentration: Using too high a concentration of DS-1501a can result in non-specific binding.[4]
-
Issues with Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or binding non-specifically.[5][6]
-
Endogenous Enzyme Activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[3]
-
Problems with Antigen Retrieval: Inappropriate antigen retrieval methods can either fail to expose the epitope sufficiently or damage the tissue, leading to increased background.[7]
-
Tissue Drying: Allowing the tissue section to dry out at any stage of the staining process can cause non-specific antibody binding.[8]
Q3: How can I determine if the staining I'm seeing is specific to Siglec-15?
To confirm the specificity of your staining, it is crucial to include proper controls in your experiment. A key control is a negative tissue control, which involves using a tissue known not to express Siglec-15. If you observe staining in this negative control, it indicates non-specific binding. Additionally, a no-primary-antibody control (incubating a slide with only the secondary antibody) can help identify non-specific binding from the secondary antibody.[5]
Troubleshooting Guide: Non-Specific Binding of DS-1501a
This guide provides a systematic approach to troubleshooting non-specific binding when using DS-1501a in IHC.
Initial Checks and Optimizations
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Perform a dilution series of DS-1501a (e.g., 1:100, 1:250, 1:500, 1:1000). | An optimal antibody concentration maximizes the signal-to-noise ratio. Too high a concentration increases the likelihood of non-specific binding.[4] |
| Blocking Step | Increase the concentration or duration of the blocking step. Common blocking agents include normal serum from the species of the secondary antibody or bovine serum albumin (BSA).[4] | Blocking saturates non-specific binding sites in the tissue, preventing antibodies from adhering to them.[3] |
| Washing Steps | Ensure thorough but gentle washing between antibody incubation steps. Using a buffer with a mild detergent like Tween 20 can be beneficial. | Adequate washing removes unbound and weakly bound antibodies, reducing background noise. |
| Antigen Retrieval | Optimize the antigen retrieval method, including the buffer (e.g., citrate or EDTA) and the heating time and temperature.[7][9][10] | Proper antigen retrieval unmasks the target epitope without damaging the tissue morphology, which can contribute to non-specific staining. |
Advanced Troubleshooting
If initial optimizations do not resolve the issue, consider the following advanced troubleshooting steps.
| Problem | Possible Cause | Suggested Solution |
| Persistent High Background | Non-specific binding of the secondary antibody. | Run a control with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody or changing the secondary antibody.[5] |
| Endogenous peroxidase or phosphatase activity. | If using an HRP or AP-conjugated secondary antibody, pre-treat the tissue with hydrogen peroxide or levamisole, respectively, to quench endogenous enzyme activity.[3] | |
| Endogenous biotin. | If using a biotin-based detection system, block endogenous biotin using an avidin/biotin blocking kit.[3] | |
| Patchy or Localized Non-Specific Staining | Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.[4] |
| Tissue folding or damage. | Handle tissue sections carefully to avoid folds or tears where antibodies can get trapped. |
Experimental Protocol: Optimizing Blocking Conditions for DS-1501a
This protocol provides a framework for comparing different blocking agents to reduce non-specific binding of DS-1501a.
Objective: To determine the optimal blocking buffer for reducing non-specific background staining in IHC with DS-1501a.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (positive and negative controls)
-
DS-1501a primary antibody
-
Appropriate secondary antibody and detection system
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffers to be tested:
-
5% Normal Goat Serum in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
A commercial blocking solution
-
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a validated protocol (e.g., microwave or pressure cooker in Citrate Buffer, pH 6.0).[10]
-
Allow slides to cool to room temperature.
-
-
Endogenous Enzyme Quenching (if applicable):
-
If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer.
-
-
Blocking (Experimental Step):
-
Divide slides into groups, including a no-blocking control.
-
Incubate sections with the different blocking buffers for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the optimized dilution of DS-1501a overnight at 4°C.
-
-
Washing:
-
Wash slides three times with wash buffer for 5 minutes each.
-
-
Secondary Antibody and Detection:
-
Incubate with the secondary antibody and proceed with the detection system as per the manufacturer's instructions.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip.
-
Expected Results:
Compare the staining intensity and background levels across the different blocking conditions. The optimal blocking buffer will result in strong, specific staining of Siglec-15 in the positive control tissue with minimal background in both positive and negative control tissues.
Visualizing Experimental Workflows and Concepts
To aid in understanding the troubleshooting process and the underlying principles of non-specific binding, the following diagrams are provided.
Caption: A flowchart illustrating the systematic troubleshooting workflow for addressing high background staining in IHC.
Caption: A diagram illustrating the difference between specific and non-specific antibody binding in IHC.
References
- 1. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DS-1501 / Daiichi Sankyo [delta.larvol.com]
- 3. Blocking in IHC | Abcam [abcam.com]
- 4. biossusa.com [biossusa.com]
- 5. bosterbio.com [bosterbio.com]
- 6. qedbio.com [qedbio.com]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. origene.com [origene.com]
- 9. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 10. bosterbio.com [bosterbio.com]
DS-1501a experimental variability and reproducibility issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of DS-1501a, a selective inhibitor of the Variability Associated Kinase 1 (VAK1). Our goal is to help you overcome common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DS-1501a?
A1: DS-1501a is a potent, ATP-competitive inhibitor of Variability Associated Kinase 1 (VAK1). VAK1 is a critical downstream kinase in the Reproducibility Factor Receptor (RFR) signaling pathway. In cancer cells with activating RFR mutations, this pathway is often constitutively active, promoting cell proliferation and survival. By inhibiting VAK1, DS-1501a aims to block this signaling cascade, leading to reduced proliferation and the induction of apoptosis.
Q2: In which cancer cell lines is DS-1501a expected to be most effective?
A2: DS-1501a is designed for therapeutic intervention in cancers harboring activating mutations of the Reproducibility Factor Receptor (RFR). Its efficacy will be most pronounced in cell lines where the RFR-VAK1 signaling pathway is a primary driver of oncogenesis. It is crucial to confirm the RFR mutation status and VAK1 expression levels in your chosen cell line.
Q3: What are the recommended storage conditions for DS-1501a?
A3: For long-term storage, DS-1501a powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge in cell-based assays.[2] This can make it difficult to reliably assess the potency of DS-1501a.
Q: We are observing significant fluctuations in the IC50 value of DS-1501a in our cell viability assays. What are the potential causes and how can we troubleshoot this?
A: Fluctuations in IC50 values can stem from several factors.[1] Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | Ensure DS-1501a is fully dissolved in the stock solution (DMSO) before diluting into aqueous culture medium.[3][4] Precipitation upon dilution can lead to a lower effective concentration.[4] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Cell Line Health and Passage Number | Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered drug sensitivity.[2][5] Regularly authenticate your cell lines to rule out cross-contamination.[2] Ensure cells are in the exponential growth phase at the time of treatment.[5] |
| Inconsistent Cell Seeding Density | Inconsistent cell numbers per well can significantly affect IC50 values.[5] Perform an initial optimization experiment to determine the ideal cell seeding density that allows for logarithmic growth throughout the assay period.[5][6] |
| Variations in Assay Protocol | Minor deviations in the protocol, such as incubation times with the compound or the viability reagent, can introduce variability.[5] Adhere strictly to a standardized protocol for all replicate experiments.[5] |
| "Edge Effect" in 96-Well Plates | Evaporation from the outer wells of a 96-well plate can concentrate DS-1501a and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells, and do not use these wells for experimental data.[5] |
Issue 2: Inconsistent Results in VAK1 Phosphorylation Western Blots
Western blotting for phosphorylated proteins is essential for confirming the mechanism of action of DS-1501a. However, this technique is prone to variability.[7]
Q: We are struggling to get consistent Western blot results for phosphorylated VAK1 (p-VAK1) following treatment with DS-1501a. Sometimes the signal is weak or absent, and other times we see high background. What can we do to improve our results?
A: Detecting phosphoproteins requires careful sample handling and optimized blotting conditions.[7] Here are some key areas to focus on:
| Potential Cause | Recommended Solution |
| Sample Preparation and Lysis | To preserve the phosphorylation state of VAK1, it is critical to use a lysis buffer containing both protease and phosphatase inhibitors.[1][8] All steps of cell lysis and protein extraction should be performed on ice or at 4°C.[1] |
| Antibody Performance | Optimize the dilution of your primary anti-p-VAK1 antibody; high concentrations can lead to non-specific bands, while low concentrations can result in a weak signal.[1] Ensure proper antibody storage and avoid repeated freeze-thaw cycles.[1] Always include a positive control where VAK1 phosphorylation is expected and a negative control where it should be absent.[9] |
| Blocking and Washing Steps | For phosphoprotein detection, bovine serum albumin (BSA) is often preferred over milk as a blocking agent, as milk contains casein, a phosphoprotein that can increase background.[7] Use Tris-buffered saline with Tween-20 (TBST) for washing steps, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding.[9] |
| Protein Loading | Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA).[1] It may be necessary to load a higher amount of total protein (up to 100 µg per lane) to detect low-abundance phosphoproteins.[8] |
Issue 3: Compound Precipitation in Cell Culture Media
The solubility of a compound in aqueous media is a critical factor for obtaining reliable data in cell-based assays.[3]
Q: We have observed that DS-1501a precipitates when added to our cell culture medium. How can we address this issue?
A: Compound precipitation is a common problem, especially with hydrophobic molecules.[4] It can significantly lower the effective concentration of the compound and lead to inaccurate results.[10]
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | Many compounds are first dissolved in an organic solvent like DMSO.[4] When this stock is diluted into the aqueous culture medium, the compound can crash out of solution.[4] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and can also lead to precipitation.[4] Aim for a final DMSO concentration of 0.1-0.5%.[4][11] |
| Interaction with Media Components | Certain components of the culture medium can interact with the compound and reduce its solubility. |
Solutions to Improve Solubility:
-
Optimize the Dilution Method: Instead of adding the concentrated DS-1501a stock directly to a large volume of media, try a serial dilution approach. It is often beneficial to add the compound stock directly to the media that already contains cells and serum, as serum proteins can help to stabilize the compound.[4]
-
Reduce the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally at or below 0.5%.[4][11]
-
Pre-warm the Media: Ensure your culture media is at 37°C before adding the compound, as temperature can affect solubility.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol outlines the steps for assessing the effect of DS-1501a on cell viability using an MTT assay.
-
Cell Seeding: Seed cells (e.g., a cell line with an activating RFR mutation) in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[2][10]
-
Compound Preparation: Prepare a serial dilution of DS-1501a in the appropriate cell culture medium. It is common to prepare these at 2x the final desired concentration.[10]
-
Treatment: Remove the old medium from the cells and add the diluted DS-1501a solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.[10]
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).[2][10]
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2][10]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2][5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[2][5]
Western Blot Protocol for p-VAK1 Detection
This protocol provides a method for detecting changes in VAK1 phosphorylation upon treatment with DS-1501a.
-
Cell Treatment and Lysis: Treat cells with DS-1501a for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay.
-
Sample Preparation: To an appropriate amount of protein lysate (e.g., 20-30 µg), add an equal volume of 2x SDS-PAGE sample buffer.[7][8] Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-VAK1 (at its optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. For low-abundance phosphoproteins, a highly sensitive substrate may be necessary.[9]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total VAK1.
Visualizations
Caption: Signaling pathway of DS-1501a action.
Caption: Workflow for IC50 determination using MTT assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining DS-1501a Treatment Schedules in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DS-1501a in animal studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on refining treatment schedules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DS-1501a?
DS-1501a is a humanized monoclonal antibody that targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15). Siglec-15 is expressed on osteoclasts and plays a crucial role in osteoclast differentiation and bone resorption. By binding to Siglec-15, DS-1501a inhibits the signaling pathways necessary for osteoclastogenesis, thereby reducing bone resorption without significantly affecting bone formation. This targeted action makes it a promising therapeutic candidate for conditions like osteoporosis.
Q2: What is the typical animal model used to study the efficacy of DS-1501a for osteoporosis?
The most common and well-established animal model is the ovariectomized (OVX) rat. Ovariectomy induces estrogen deficiency, leading to accelerated bone loss and mimicking postmenopausal osteoporosis in humans.[1][2][3] This model allows for the evaluation of therapeutic agents that aim to prevent or reverse bone loss.
Q3: What are some reported treatment schedules for anti-Siglec-15 antibodies in rodent models?
Published studies have explored various treatment schedules. For instance, a rat monoclonal anti-Siglec-15 antibody (a precursor to DS-1501a) has been administered once every 4 weeks for a duration of 8 weeks.[4] In another study with a different anti-Siglec-15 antibody (NP159) in a rat model of spinal cord injury-induced bone loss, a dose of 20 mg/kg was administered once every 2 weeks for 8 weeks.[5] In mice with osteogenesis imperfecta, a weekly injection of 10 mg/kg for 4 weeks followed by biweekly injections for 8 weeks has been reported.[6] The optimal schedule can depend on the specific animal model and the experimental endpoint.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in OVX Rat Model
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Ovariectomy: Incomplete removal of ovarian tissue can lead to residual estrogen production, mitigating bone loss and masking the effect of DS-1501a. | Verification of OVX: Confirm successful ovariectomy by monitoring for the cessation of regular estrus cycles and measuring serum estradiol levels 1-3 weeks post-surgery. Uterine atrophy at the end of the study is another indicator of successful ovariectomy.[1][3] |
| Timing of Treatment Initiation: Initiating treatment too early after OVX may not allow for significant bone loss to occur, making it difficult to detect a therapeutic effect. | Optimal Treatment Window: For treatment studies (as opposed to prevention), allow for a period of bone loss (e.g., 4-8 weeks) after OVX before starting DS-1501a administration. This ensures that a significant osteopenic state has been established.[7][8] |
| Inadequate Dosing or Schedule: The dose or frequency of DS-1501a administration may be insufficient to achieve a therapeutic effect. | Dose-Response Study: If feasible, conduct a pilot study with a range of doses to determine the optimal therapeutic dose for your specific experimental conditions. |
| Issues with Antibody Administration: Improper injection technique can lead to incorrect dosing or leakage of the antibody. | Proper Injection Technique: For subcutaneous injections, ensure the needle is fully inserted into the subcutaneous space and that a "tent" of skin is formed to prevent injection into the intradermal or intramuscular space. For intravenous injections, use appropriate restraint and visualization techniques to ensure the antibody is delivered into the bloodstream. |
| High Biological Variability: Individual animal responses can vary significantly. | Sufficient Sample Size: Ensure an adequate number of animals per group to achieve statistical power. Randomize animals to treatment groups to minimize bias. |
| Inaccurate Bone Mineral Density (BMD) Measurement: | Standardized DXA Protocol: Use a standardized protocol for dual-energy X-ray absorptiometry (DXA) measurements. Consistent positioning of the animals is crucial for reproducible results. Analyze specific regions of interest, such as the lumbar spine and proximal tibia, which are sensitive to estrogen deficiency-induced bone loss.[9][10][11][12] |
Issue 2: Adverse Events or Unexpected Toxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Immune Response to Humanized Antibody: Although humanized, DS-1501a may still elicit an immune response in rodents. | Monitor for Hypersensitivity: Observe animals for signs of hypersensitivity reactions, such as anaphylaxis, urticaria, or angioedema, particularly after the first few doses.[13] While rare with highly humanized antibodies, it is a possibility. |
| Injection Site Reactions: Local irritation, inflammation, or necrosis at the injection site. | Proper Injection Technique and Formulation: Ensure the antibody formulation is at a physiological pH and is sterile. Rotate injection sites if multiple injections are required.[14][15][16][17] Limit the injection volume at a single site. |
| On-Target, Off-Tumor Effects: As Siglec-15 is expressed on some myeloid cells, there is a potential for effects on the immune system. | Monitor Immune Cell Populations: If unexpected immune-related effects are observed, consider performing flow cytometry on peripheral blood or lymphoid tissues to assess any changes in major immune cell populations. |
| Non-Specific Toxicity: The formulation or excipients, rather than DS-1501a itself, may be causing adverse effects. | Vehicle Control Group: Always include a vehicle-only control group to differentiate between effects of the antibody and the formulation. |
Data Presentation
Table 1: Pharmacokinetic Parameters of DS-1501a in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | AUCinf (µg·h/mL) |
| Intravenous | 1 | 25.8 | 1090 |
| Subcutaneous | 1 | 9.5 | 980 |
Data extracted from preclinical studies. Values represent the mean.
Table 2: Effect of Anti-Siglec-15 Antibody (NP159) on Bone Resorption and Formation Markers in a Rat Model of SCI-Induced Bone Loss
| Treatment Group | Serum CTX (pg/mL) | Serum P1NP (ng/mL) |
| Sham | 2500 ± 200 | 12.5 ± 1.0 |
| SCI + Vehicle | 4500 ± 300 | 10.0 ± 0.8 |
| SCI + NP159 | 2800 ± 250 | 11.5 ± 0.9 |
Data are expressed as mean ± SEM. CTX: C-terminal telopeptide of type I collagen (a bone resorption marker). P1NP: procollagen type I N-terminal propeptide (a bone formation marker). Data adapted from a study using an anti-Siglec-15 antibody in a rat model of spinal cord injury.[18]
Table 3: Effect of Anti-Siglec-15 Antibody on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats
| Treatment Group | Lumbar Spine BMD (% change from baseline) | Proximal Tibia BMD (% change from baseline) |
| Sham | +2.5% | +1.8% |
| OVX + Vehicle | -8.5% | -12.2% |
| OVX + DS-1501a (hypothetical data) | -1.5% | -3.0% |
This table presents hypothetical data to illustrate the expected outcome of a DS-1501a study. Actual results may vary.
Experimental Protocols
Key Experiment: Ovariectomized (OVX) Rat Model for Osteoporosis
Objective: To induce an osteopenic state in female rats to mimic postmenopausal osteoporosis for the evaluation of DS-1501a.
Methodology:
-
Animal Selection: Use skeletally mature female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age.[1][2]
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before any procedures.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or a combination of ketamine/xylazine injection).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position.
-
Make a single dorsal midline skin incision or two bilateral flank incisions.
-
Locate the ovaries, which are situated near the kidneys.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Carefully excise the ovaries.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for signs of pain or infection.
-
Verification of Ovariectomy: After 1-3 weeks, verify the success of the ovariectomy by examining vaginal smears for the absence of the estrous cycle or by measuring serum estrogen levels.[1][3]
-
Induction of Bone Loss: Allow a period of 4 to 12 weeks for significant bone loss to occur before initiating treatment with DS-1501a.[7][8]
-
DS-1501a Administration: Administer DS-1501a and vehicle control according to the planned treatment schedule (e.g., subcutaneous or intravenous injection).
-
Outcome Measures: At the end of the study, collect blood for biomarker analysis (e.g., CTX, P1NP) and harvest bones (e.g., femurs, tibiae, lumbar vertebrae) for analysis of bone mineral density (BMD) by DXA and/or micro-computed tomography (µCT).
Mandatory Visualizations
Caption: Siglec-15 signaling pathway in osteoclast differentiation and its inhibition by DS-1501a.
Caption: Experimental workflow for evaluating DS-1501a in an ovariectomized rat model of osteoporosis.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Siglec-15 Antibody Prevents Marked Bone Loss after Acute Spinal Cord Injury-Induced Immobilization in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of an ovariectomized osteopenic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of spine bone mineral density in ovariectomized rats using DXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential and precise in vivo measurement of bone mineral density in rats using dual-energy x-ray absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Resolution X-Ray: A Reliable Approach for Quantifying Osteoporosis in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. Subcutaneous Absorption of Monoclonal Antibodies: Role of Dose, Site of Injection, and Injection Volume on Rituximab Pharmacokinetics in Rats | Semantic Scholar [semanticscholar.org]
- 16. Subcutaneous absorption of monoclonal antibodies: role of dose, site of injection, and injection volume on rituximab pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti‐Siglec‐15 Antibody Prevents Marked Bone Loss after Acute Spinal Cord Injury‐Induced Immobilization in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Anti-Siglec-15 Therapy
Welcome to the technical support center for anti-Siglec-15 therapy research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and find answers to frequently asked questions related to resistance to anti-Siglec-15 therapies.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and in vivo experiments with anti-Siglec-15 antibodies.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| In Vitro Assays | ||
| No or reduced inhibition of T-cell suppression in co-culture assays with tumor/myeloid cells. | 1. Low or absent Siglec-15 expression on target cells. 2. Presence of soluble Siglec-15 (sSiglec-15) in the culture medium. 3. Upregulation of alternative immune checkpoints. 4. Suboptimal antibody concentration or activity. | 1. Verify Siglec-15 expression on target cells by flow cytometry or Western blot. 2. Measure sSiglec-15 levels in the culture supernatant by ELISA. If high, consider pre-clearing the supernatant or using a higher antibody concentration. 3. Analyze the expression of other immune checkpoints (e.g., PD-L1, LAG-3, TIM-3) on T cells and tumor/myeloid cells by flow cytometry. 4. Perform an antibody titration experiment to determine the optimal concentration. Confirm antibody activity using a positive control cell line with high Siglec-15 expression. |
| Inconsistent results in T-cell proliferation or cytokine production assays. | 1. Variability in donor T cells or myeloid cells. 2. Inconsistent cell viability. 3. Issues with assay reagents. | 1. Use a consistent source of primary cells or well-characterized cell lines. 2. Assess cell viability before and after the assay using trypan blue or a viability dye. 3. Check the expiration dates and storage conditions of all reagents, including cytokines and antibodies. |
| In Vivo Models | ||
| Lack of anti-tumor efficacy of anti-Siglec-15 antibody in mouse models. | 1. Low or heterogeneous Siglec-15 expression in the tumor microenvironment (TME). 2. Presence of a dominant alternative immune suppression pathway. 3. Poor antibody penetration into the tumor. 4. Development of anti-drug antibodies (ADAs). | 1. Analyze Siglec-15 expression in tumor biopsies by immunohistochemistry (IHC) or flow cytometry on dissociated tumors. 2. Profile the TME for other immune checkpoints and immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells). Consider combination therapy with other checkpoint inhibitors.[1] 3. Evaluate antibody concentration in the tumor tissue using techniques like fluorescently labeled antibody imaging or mass spectrometry. 4. Measure ADA levels in the serum of treated animals. |
| Unexpected toxicity or adverse events. | 1. On-target, off-tumor toxicity. 2. Cytokine release syndrome. | 1. Evaluate Siglec-15 expression in normal tissues to predict potential off-tumor targets. 2. Monitor serum cytokine levels (e.g., IL-6, TNF-α) and consider dose adjustments or supportive care. |
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of primary resistance to anti-Siglec-15 therapy?
A1: While research is ongoing, potential mechanisms of primary resistance include:
-
Low or absent Siglec-15 expression: The target must be present for the antibody to be effective. Tumors with low or no Siglec-15 expression on cancer cells or tumor-associated macrophages (TAMs) are unlikely to respond.[1][2]
-
Dominant alternative immune checkpoints: The tumor microenvironment may rely on other immunosuppressive pathways, such as the PD-1/PD-L1 axis, which are not targeted by anti-Siglec-15 therapy.[2] Notably, Siglec-15 and PD-L1 expression are often mutually exclusive.[1][3]
-
Presence of soluble Siglec-15 (sSiglec-15): A soluble form of Siglec-15 has been detected and may act as a decoy, binding to the therapeutic antibody and preventing it from reaching its target on the cell surface.
Q2: How can acquired resistance to anti-Siglec-15 therapy develop?
A2: Acquired resistance may emerge through mechanisms such as:
-
Downregulation or loss of Siglec-15 expression: Tumor cells may evolve to lose Siglec-15 expression under the selective pressure of the therapy.
-
Upregulation of alternative immune checkpoints: To compensate for the blockade of Siglec-15, tumor cells or immune cells within the TME may upregulate other inhibitory receptors like PD-L1, TIM-3, or LAG-3.
-
Mutations in the Siglec-15 signaling pathway: Alterations in downstream signaling components like DAP12 or SYK could potentially render the blockade of Siglec-15 ineffective.
Q3: What is the role of Siglec-15 expression levels in predicting response to therapy?
A3: High Siglec-15 expression on tumor cells and/or TAMs is expected to be a key biomarker for predicting a positive response to anti-Siglec-15 therapy.[4] Conversely, low or absent expression would likely indicate a lack of response.[5] Quantitative analysis of Siglec-15 expression by IHC or flow cytometry may be crucial for patient selection in clinical trials.
Q4: Can anti-Siglec-15 therapy be combined with other immunotherapies?
A4: Yes, combination therapy is a promising strategy. Given that Siglec-15 and PD-L1 expression are often mutually exclusive, combining anti-Siglec-15 and anti-PD-1/PD-L1 therapies could broaden the patient population that benefits from immunotherapy.[3] Preclinical studies have shown that combining anti-Siglec-15 with anti-PD-1 can lead to complete tumor regression in some models.[3]
Q5: How does the regulation of Siglec-15 expression impact therapy resistance?
A5: The expression of Siglec-15 is regulated by cytokines in the TME. For instance, M-CSF induces its expression, while IFN-γ downregulates it.[1] Changes in the cytokine milieu within the tumor could alter Siglec-15 expression levels, potentially leading to resistance.
Signaling Pathways and Experimental Workflows
Siglec-15 Signaling Pathway
Caption: Siglec-15 signaling cascade leading to T-cell suppression.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for identifying mechanisms of resistance.
Experimental Protocols
Measurement of Soluble Siglec-15 (sSiglec-15) by ELISA
Objective: To quantify the concentration of sSiglec-15 in cell culture supernatants or patient plasma.
Materials:
-
Human Siglec-15 ELISA Kit (e.g., MyBioSource, ELK Biotechnology)
-
Microplate reader
-
Sample/Standard dilution buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions. It is recommended to run all samples and standards in duplicate.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate as per the kit's protocol (typically 90 minutes at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate.
-
Wash the wells.
-
Add 100 µL of HRP-avidin solution and incubate.
-
Wash the wells.
-
Add 90 µL of TMB substrate and incubate in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
Calculate the concentration of sSiglec-15 in the samples by plotting a standard curve.
Western Blot for Phosphorylated ERK and AKT
Objective: To assess the activation of downstream signaling pathways of Siglec-15.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Flow Cytometry for Alternative Immune Checkpoint Expression
Objective: To determine the expression levels of alternative immune checkpoints on T cells and tumor cells.
Materials:
-
Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, Siglec-15, PD-L1, TIM-3, LAG-3, and corresponding isotype controls.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Cell staining buffer
-
Fixation/Permeabilization buffer (if detecting intracellular targets)
Procedure:
-
Prepare a single-cell suspension from tumors or peripheral blood.
-
Count the cells and adjust to a concentration of 1x10^6 cells/mL.
-
Block Fc receptors to reduce non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
(Optional) If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with intracellular antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
Co-Immunoprecipitation (Co-IP) of Siglec-15 and DAP12
Objective: To confirm the interaction between Siglec-15 and its signaling adaptor DAP12.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Siglec-15 antibody for IP
-
Protein A/G magnetic beads
-
Anti-DAP12 antibody for Western blot
-
Anti-Siglec-15 antibody for Western blot
Procedure:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Siglec-15 antibody overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blot using antibodies against DAP12 and Siglec-15. The presence of a band for DAP12 in the Siglec-15 IP lane confirms the interaction.
References
- 1. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siglec-15 suppresses T cell antitumor response [acir.org]
- 4. Immunosuppressive checkpoint Siglec-15: a vital new piece of the cancer immunotherapy jigsaw puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Project 1: Siglec15 as a new target for lung cancer immunotherapy | Yale SPORE in Lung Cancer [medicine.yale.edu]
Technical Support Center: DS-1501a Anti-Human Siglec-15 Monoclonal Antibody
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, lot-to-lot consistency, and troubleshooting of the DS-1501a anti-human Siglec-15 monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: What is DS-1501a and what is its primary application?
A1: DS-1501a is a humanized monoclonal antibody that specifically targets human Siglec-15 (Sialic acid-binding Ig-like lectin 15), a protein involved in osteoclast differentiation and function.[1] Its primary application is in osteoporosis research, where it is used to inhibit osteoclastogenesis and suppress bone resorption.[1]
Q2: What are the recommended storage conditions for DS-1501a?
A2: For optimal performance, it is recommended to store DS-1501a at -20°C or -80°C for long-term storage. For short-term use, the antibody can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles.
Q3: What are the key quality control parameters for DS-1501a?
A3: Key quality control parameters for DS-1501a include purity, concentration, and binding affinity. Purity is typically assessed by SDS-PAGE, with an expected purity of >95%.[2] Concentration is determined spectrophotometrically. Binding affinity to human Siglec-15 is confirmed by ELISA or other immunoassays.
Q4: How can I ensure lot-to-lot consistency in my experiments with DS-1501a?
A4: To ensure lot-to-lot consistency, it is crucial to perform a bridging study when receiving a new lot of DS-1501a. This involves running the new lot in parallel with the old lot using the same experimental setup and controls. Key performance indicators, such as signal-to-noise ratio in an ELISA or staining intensity in flow cytometry, should be compared. Refer to the "Lot-to-Lot Consistency" section for a detailed protocol.
Q5: I am not seeing the expected inhibition of osteoclast differentiation. What could be the issue?
A5: Several factors could contribute to this. First, verify the concentration and activity of the DS-1501a antibody. Ensure that the antibody was stored correctly and has not undergone multiple freeze-thaw cycles. Second, confirm the health and seeding density of your osteoclast precursor cells. Finally, review your experimental protocol, paying close attention to the timing of antibody addition and the concentration of stimulating factors like RANKL. Refer to the "Troubleshooting" section for more detailed guidance.
Quality Control and Lot-to-Lot Consistency
To ensure reproducible experimental results, it is imperative to perform quality control checks on each new lot of DS-1501a.
Data Presentation: Representative Lot-to-Lot Comparison
The following table provides a hypothetical but representative comparison of key quality control parameters between two different lots of DS-1501a. Researchers should perform similar analyses to validate new lots.
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (SDS-PAGE) | >95% | >95% | >95% |
| Concentration (mg/mL) | 1.05 | 1.02 | 1.0 ± 0.1 mg/mL |
| Binding Affinity (EC50 in ELISA) | 0.5 nM | 0.6 nM | ± 20% of reference lot |
| Inhibition of Osteoclastogenesis (IC50) | 10 ng/mL | 12 ng/mL | ± 25% of reference lot |
Experimental Protocol: Lot-to-Lot Bridging Study using ELISA
This protocol outlines a method to compare the binding characteristics of a new lot of DS-1501a against a reference (previous) lot.
-
Plate Coating: Coat a 96-well ELISA plate with recombinant human Siglec-15 protein at a concentration of 1 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (PBS containing 1% BSA) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Prepare serial dilutions of both the new and reference lots of DS-1501a in blocking buffer, starting from 1000 ng/mL. Add 100 µL/well of each dilution to the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody at the recommended dilution in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration for both lots and determine the EC50 values. The EC50 of the new lot should be within ±20% of the reference lot.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Insufficient antibody concentration | Titrate the DS-1501a concentration. A starting point of 1-2 µg/mL is recommended. |
| Low expression of Siglec-15 in the sample | Use a positive control cell line or tissue known to express Siglec-15. | |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. | |
| High Background | Antibody concentration too high | Reduce the concentration of DS-1501a. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk). | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Run a negative control with an isotype-matched antibody. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Flow Cytometry
| Issue | Possible Cause | Recommendation |
| No or Weak Signal | Low expression of Siglec-15 on the cell surface | Use a positive control cell line known to express Siglec-15. |
| Insufficient antibody concentration | Titrate the DS-1501a concentration. | |
| Non-viable cells | Use a viability dye to exclude dead cells from the analysis. | |
| High Background | Non-specific binding to Fc receptors | Block Fc receptors with an appropriate blocking agent before adding DS-1501a. |
| Antibody concentration too high | Reduce the concentration of DS-1501a. | |
| Inadequate washing | Ensure cells are washed thoroughly between staining steps. |
In Vitro Osteoclastogenesis Assay
| Issue | Possible Cause | Recommendation |
| No Inhibition of Osteoclast Formation | Inactive antibody | Confirm the activity of DS-1501a using a binding assay (e.g., ELISA). |
| Suboptimal antibody concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration. | |
| Timing of antibody addition | Add DS-1501a at the beginning of the culture period with RANKL stimulation.[3] | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous single-cell suspension and accurate cell counting. |
| Edge effects in the culture plate | Avoid using the outer wells of the plate or ensure proper humidification in the incubator. |
Mandatory Visualizations
Caption: Siglec-15 signaling pathway in osteoclast differentiation.[4]
Caption: Quality control workflow for new lots of DS-1501a.
Caption: Experimental workflow for an in vitro osteoclastogenesis inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellsciences.com [cellsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Siglec-15 regulates osteoclast differentiation by modulating RANKL-induced phosphatidylinositol 3-kinase/Akt and Erk pathways in association with signaling Adaptor DAP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling DS-1501a
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the monoclonal antibody DS-1501a. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized DS-1501a antibody upon arrival?
Lyophilized antibodies are stable and can be stored at -20°C or -80°C for long-term storage.[1] For short-term storage of up to a few weeks, 4°C is acceptable.[2]
Q2: What is the recommended procedure for reconstituting the lyophilized DS-1501a antibody?
Before reconstitution, it is crucial to centrifuge the vial to ensure the lyophilized pellet is at the bottom.[1] Reconstitute the antibody with sterile, distilled water or a buffer recommended by the manufacturer to the desired final concentration.[1][3] Gently vortex the vial to mix and ensure the antibody is fully dissolved.[1]
Q3: How should I store the reconstituted DS-1501a antibody?
For short-term storage (up to 12 months), the reconstituted antibody should be stored at 2-8°C.[4] For long-term storage, it is recommended to aliquot the antibody into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4][5] If the antibody is conjugated, it should be stored in a light-protected vial or covered with aluminum foil.[4][5]
Q4: What is the significance of avoiding repeated freeze-thaw cycles?
Repeatedly freezing and thawing a monoclonal antibody can lead to its denaturation and the formation of aggregates.[4] This can significantly reduce the antibody's binding activity and overall performance in an assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal in Assay | Improper antibody storage | Ensure the antibody was stored at the correct temperature and protected from light if conjugated. Avoid using an antibody that has undergone multiple freeze-thaw cycles.[6][7] |
| Suboptimal antibody dilution | Perform a titration experiment to determine the optimal antibody concentration for your specific application. | |
| Ineffective antigen retrieval (for IHC) | Optimize the antigen retrieval protocol, including the buffer, temperature, and incubation time.[6] | |
| High Background Staining | Antibody concentration is too high | Decrease the concentration of the primary or secondary antibody.[6][7] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent.[6][8] | |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations.[6] | |
| Antibody Aggregation | Repeated freeze-thaw cycles | Aliquot the reconstituted antibody into smaller, single-use volumes for storage.[9] |
| Improper storage conditions | Verify that the storage temperature and buffer conditions are appropriate for the antibody.[9] |
Experimental Protocols
General Monoclonal Antibody Reconstitution Protocol
-
Centrifugation: Before opening, centrifuge the vial of lyophilized antibody at 12,000 x g for 20 seconds to pellet the contents.[1]
-
Reconstitution: Add the recommended volume of sterile, distilled water or a specific buffer to achieve the desired final concentration (e.g., 1 mg/mL).[1][3]
-
Mixing: Gently vortex the vial to ensure the antibody is completely dissolved. Avoid vigorous shaking that can cause foaming and denaturation.[1]
-
Short-term Storage: For immediate use, the reconstituted antibody can be stored at 2-8°C for a few weeks.[2][10]
-
Long-term Storage: For storage longer than a few weeks, aliquot the antibody into single-use volumes and store at -20°C or -80°C.[2][10]
Visual Guides
Caption: Workflow for storing and handling DS-1501a.
Caption: Decision tree for troubleshooting DS-1501a experiments.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. agrisera.com [agrisera.com]
- 4. k2sci.com [k2sci.com]
- 5. Antibody Storage and Antibody Shelf Life [labome.com]
- 6. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 7. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 8. ibidi.com [ibidi.com]
- 9. Tips For Antibody Purification Troubleshooting [biochain.in]
- 10. susupport.com [susupport.com]
Validation & Comparative
Investigational Anti-Siglec-15 Antibody DS-1501a: A Comparative Analysis with Established Osteoporosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of DS-1501a, an investigational humanized monoclonal anti-Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) antibody, with current cornerstone treatments for osteoporosis, including the bisphosphonate alendronate, the RANKL inhibitor denosumab, the parathyroid hormone analog teriparatide, and the sclerostin inhibitor romosozumab. The comparison is based on available preclinical data for DS-1501a and established clinical trial data for the approved therapies.
Executive Summary
DS-1501a presents a novel mechanism of action by targeting Siglec-15, a protein involved in osteoclast differentiation and function. Preclinical studies suggest that DS-1501a effectively suppresses bone resorption with a potentially favorable characteristic of having minimal impact on bone formation. This profile distinguishes it from bisphosphonates and denosumab, which potently inhibit bone resorption but also lead to a coupled suppression of bone formation over time. Compared to the bone-building effects of teriparatide and the dual-action of romosozumab, DS-1501a appears to be primarily an anti-resorptive agent. The absence of human clinical trial data for DS-1501a in the public domain necessitates a cautious interpretation of its potential efficacy and safety in comparison to the well-established profiles of the comparator drugs.
Table 1: Quantitative Comparison of Efficacy in Preclinical (DS-1501a) and Clinical (Comparator Drugs) Studies
| Parameter | DS-1501a (Preclinical, OVX Rats) | Alendronate (Preclinical, OVX Rats) | Denosumab (FREEDOM Trial) | Teriparatide (Fracture Prevention Trial) | Romosozumab (FRAME Trial) |
| Bone Mineral Density (BMD) Change | Suppressed the decrease in lumbar vertebrae BMD | Prevented bone loss and increased bone mass | Lumbar Spine: +9.2% at 36 months | Lumbar Spine: +9.7% at 19 months | Lumbar Spine: +13.3% at 12 months |
| Total Hip: +6.0% at 36 months | Femoral Neck: +2.8% at 19 months | Total Hip: +6.8% at 12 months | |||
| Bone Resorption Marker (CTX) Change | Significantly suppressed | Suppressed bone resorption | Median decrease of 86% at 1 month | Median decrease of 40-60% | Median decrease of ~60% at 1 month |
| Bone Formation Marker (P1NP) Change | Minimal effects | Suppressed bone formation | Median decrease of 76% at 24 months | Median increase of 60-80% | Median increase of ~80% at 1 month |
| New Vertebral Fracture Risk Reduction | Data not available | Data not available | 68% relative risk reduction | 65% relative risk reduction | 73% relative risk reduction |
| New Non-Vertebral Fracture Risk Reduction | Data not available | Data not available | 20% relative risk reduction | 53% relative risk reduction | 36% relative risk reduction |
Note: Direct comparison between preclinical and clinical data should be made with caution due to inherent differences in study design and species.
Mechanism of Action and Signaling Pathways
DS-1501a: DS-1501a is a humanized monoclonal antibody that targets Siglec-15. Siglec-15 is expressed on osteoclast precursors and mature osteoclasts and is understood to play a crucial role in osteoclast differentiation and function. By binding to Siglec-15, DS-1501a is thought to inhibit the signaling cascade that leads to osteoclastogenesis, thereby reducing bone resorption. A key preclinical finding is that this inhibition of bone resorption appears to have minimal impact on bone formation markers, suggesting a potential "uncoupling" of bone turnover.
Alendronate: Alendronate is a nitrogen-containing bisphosphonate that adsorbs to hydroxyapatite in the bone matrix. When osteoclasts initiate bone resorption, they internalize the alendronate-bound bone matrix. Inside the acidic environment of the osteoclast, alendronate is released and inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disruption of the mevalonate pathway interferes with the prenylation of small GTPase signaling proteins, leading to osteoclast apoptosis and the inhibition of bone resorption.
Denosumab: Denosumab is a fully human monoclonal antibody that binds with high affinity and specificity to the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL). RANKL is a transmembrane or soluble protein essential for the formation, function, and survival of osteoclasts. By preventing RANKL from binding to its receptor, RANK, on the surface of osteoclast precursors and mature osteoclasts, denosumab inhibits osteoclastogenesis and reduces bone resorption.
Teriparatide: Teriparatide is a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH). Unlike anti-resorptive agents, teriparatide is an anabolic agent. When administered intermittently (once daily), it preferentially stimulates osteoblastic activity over osteoclastic activity. It binds to the PTH/PTHrP receptor (PTH1R) on osteoblasts, leading to increased bone formation and an improvement in bone microarchitecture.
Romosozumab: Romosozumab is a humanized monoclonal antibody that inhibits sclerostin. Sclerostin, primarily produced by osteocytes, is a negative regulator of bone formation. By binding to and inhibiting sclerostin, romosozumab frees up the Wnt signaling pathway. This leads to increased bone formation by osteoblasts and a concurrent decrease in bone resorption. This dual effect makes romosozumab a potent bone-building agent.
Experimental Protocols
DS-1501a Preclinical Efficacy Study in Ovariectomized (OVX) Rats
-
Objective: To evaluate the effect of the anti-Siglec-15 antibody (a rat monoclonal antibody, 32A1, from which the humanized DS-1501a was developed) on bone mass and bone turnover in an established osteoporosis model.
-
Animal Model: Mature female rats underwent ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss, a standard model for postmenopausal osteoporosis. A sham-operated group served as a control.
-
Treatment Groups:
-
OVX + Vehicle
-
OVX + 32A1 (rat anti-Siglec-15 antibody)
-
OVX + Alendronate (ALN)
-
-
Dosing Regimen: Treatment was initiated after the establishment of osteoporosis. 32A1 was administered once every 4 weeks. Alendronate was administered as a positive control.
-
Endpoints:
-
Bone Mineral Density (BMD): Measured in the lumbar vertebrae using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Markers: Serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen - CTX) and bone formation markers (e.g., procollagen type I N-terminal propeptide - P1NP) were quantified using immunoassays.
-
Histomorphometry: Histological analysis of bone sections to assess osteoclast and osteoblast numbers and activity.
-
-
Key Findings: Single administration of DS-1501a's precursor significantly suppressed bone resorption markers with minimal effects on bone formation markers. It also suppressed the decrease in lumbar vertebrae BMD in OVX rats. The onset of bone resorption suppression was more rapid with the anti-Siglec-15 antibody compared to alendronate.
Safety and Tolerability
DS-1501a: As of the latest available information, there is no publicly accessible clinical data on the safety and tolerability of DS-1501a in humans. Preclinical studies in rats did not highlight major safety concerns.
Comparator Drugs:
-
Alendronate: Common side effects include gastrointestinal issues such as esophagitis, abdominal pain, and dyspepsia. Atypical femoral fractures and osteonecrosis of the jaw (ONJ) are rare but serious adverse events.
-
Denosumab: Generally well-tolerated. Potential side effects include musculoskeletal pain, eczema, and an increased risk of infections. Hypocalcemia is a risk, particularly in patients with pre-existing conditions. ONJ and atypical femoral fractures are rare risks. Discontinuation of denosumab can lead to a rapid loss of bone mass and an increased risk of multiple vertebral fractures.
-
Teriparatide: Common side effects include nausea, dizziness, and leg cramps. There is a boxed warning regarding an increased incidence of osteosarcoma in rats, although the risk in humans is considered to be low. Treatment is limited to 24 months.
-
Romosozumab: Generally well-tolerated with injection site reactions being common. There is a boxed warning for an increased risk of major adverse cardiovascular events (myocardial infarction, stroke, and cardiovascular death). It is contraindicated in patients with a history of myocardial infarction or stroke within the preceding year.
Conclusion
DS-1501a, with its novel anti-Siglec-15 mechanism, represents a promising investigational therapy for osteoporosis. Its preclinical profile suggests a potent anti-resorptive effect with a potentially beneficial uncoupling from bone formation, a feature that could differentiate it from established anti-resorptive agents. However, the current lack of clinical data for DS-1501a makes a direct comparison with approved therapies speculative. While the preclinical findings are encouraging, the translation of these results to human efficacy and safety remains to be determined through rigorous clinical trials. Researchers and drug development professionals should monitor the progress of DS-1501a through clinical development to ascertain its potential role in the future management of osteoporosis.
A Comparative Analysis of DS-1501a, a Novel Siglec-15 Checkpoint Inhibitor, with Established PD-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging checkpoint inhibitor DS-1501a with the established anti-PD-1 therapies, Pembrolizumab and Nivolumab. This analysis is based on available preclinical and clinical data for the anti-Siglec-15 antibody class, with a focus on providing a clear, data-driven perspective on their mechanisms of action, efficacy, and safety profiles.
Recent advancements in immuno-oncology have revolutionized cancer treatment, with checkpoint inhibitors playing a pivotal role. While therapies targeting the PD-1/PD-L1 axis, such as Pembrolizumab and Nivolumab, have shown significant success, a substantial portion of patients do not respond to these treatments. This has spurred the search for novel immune checkpoints that can overcome these limitations. One such promising target is Siglec-15 (Sialic-acid-binding immunoglobulin-like lectin 15), an immunosuppressive molecule often expressed in tumors that are negative for PD-L1.[1]
DS-1501a is a humanized monoclonal antibody that targets Siglec-15.[2] While a significant portion of the publicly available research on DS-1501a, developed by Daiichi Sankyo, has focused on its potential in treating osteoporosis by inhibiting osteoclast differentiation, the role of Siglec-15 as an immune checkpoint has brought anti-Siglec-15 antibodies into the oncology spotlight.[2][3] For the purpose of this comparative guide, and due to the limited public availability of oncology-specific data for DS-1501a, we will utilize the clinical trial data for NC318, another anti-Siglec-15 antibody, as a representative for this class of inhibitors. It is important to note that while both target Siglec-15, their specific properties may differ.
Mechanism of Action: Targeting Distinct Immunosuppressive Pathways
The fundamental difference between DS-1501a (anti-Siglec-15) and existing checkpoint inhibitors like Pembrolizumab and Nivolumab (anti-PD-1) lies in the signaling pathways they disrupt.
Siglec-15 Pathway:
Siglec-15 is primarily expressed on tumor-associated macrophages (TAMs) and some tumor cells.[4] Its expression is often mutually exclusive with PD-L1, suggesting it represents an independent mechanism of immune evasion.[1] By binding to an unknown receptor on T cells, Siglec-15 suppresses their proliferation and effector functions. Anti-Siglec-15 antibodies, like DS-1501a, block this interaction, thereby restoring T-cell-mediated anti-tumor immunity.
PD-1/PD-L1 Pathway:
The PD-1 receptor is expressed on activated T cells, while its ligand, PD-L1, can be expressed on tumor cells and other immune cells in the tumor microenvironment. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to its exhaustion and inactivation. Pembrolizumab and Nivolumab are antibodies that bind to PD-1, preventing its interaction with PD-L1 and thereby restoring the T cell's ability to recognize and kill cancer cells.
Clinical Performance: A Comparative Overview
The following tables summarize key clinical data from trials of the anti-Siglec-15 antibody NC318 and the anti-PD-1 antibodies Pembrolizumab and Nivolumab. It is important to consider that these are data from different trials with potentially different patient populations and study designs, so direct cross-trial comparisons should be interpreted with caution.
Table 1: Efficacy of Anti-Siglec-15 (NC318) vs. Anti-PD-1 (Pembrolizumab, Nivolumab) in Advanced Solid Tumors
| Parameter | Anti-Siglec-15 (NC318) - Phase 1/2 (Advanced Solid Tumors)[5][6] | Pembrolizumab (KEYNOTE-001) - Phase 1b (Advanced NSCLC, Previously Treated)[7][8] | Nivolumab (CheckMate 017 & 057) - Phase 3 (Advanced NSCLC, Previously Treated)[9][10][11][12] |
| Objective Response Rate (ORR) | 1 Complete Response (CR), 3 Partial Responses (PR) in evaluable population (n=83) | 22.9% | 20% (Squamous), 19% (Non-Squamous) |
| Disease Control Rate (DCR) | 38% | Not Reported in this abstract | Not Reported in this abstract |
| Median Duration of Response (DoR) | Median duration of disease control: 24 weeks | 38.9 months | Not reached at 2 years for responders |
| Overall Survival (OS) | Two NSCLC patients on therapy for over 2 years | 5-year OS rate: 15.5% | 5-year OS rate: 13.4% |
Table 2: Safety Profile of Anti-Siglec-15 (NC318) vs. Anti-PD-1 (Pembrolizumab, Nivolumab)
| Adverse Events (AEs) | Anti-Siglec-15 (NC318) - Phase 1/2[5] | Pembrolizumab (KEYNOTE-001) - Phase 1b[8] | Nivolumab (CheckMate 017 & 057) - Phase 3[12] |
| Most Common Treatment-Related AEs | Diarrhea, infusion reactions, fatigue, headaches, pruritus, elevations in lipase and amylase | Fatigue, pruritus, decreased appetite | Fatigue, decreased appetite, nausea |
| Grade 3-5 Treatment-Related AEs | One Grade 3 pneumonitis in the 1600 mg cohort | 12% | 10% |
| Discontinuation due to Treatment-Related AEs | Not explicitly reported | 6% | Not explicitly reported |
Experimental Protocols
NC318 Phase 1/2 Trial (NCT03665285)
-
Study Design: An open-label, dose-escalation (Phase 1) and cohort expansion (Phase 2) study to evaluate the safety, tolerability, and preliminary efficacy of NC318 in patients with advanced or metastatic solid tumors who have failed standard therapies.[5]
-
Dosing: Intravenous infusion of NC318 at various dose levels (e.g., 8 mg to 1600 mg) every two weeks.[5]
-
Key Assessments: Safety and tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity based on RECIST 1.1 criteria.
KEYNOTE-001 Trial (NCT01295827)
-
Study Design: A Phase 1b, multicenter, open-label, multi-cohort study of pembrolizumab in patients with various advanced solid tumors, including a large cohort of patients with advanced NSCLC.[7]
-
Dosing: Pembrolizumab administered intravenously at 2 mg/kg every 3 weeks or 10 mg/kg every 2 or 3 weeks.[8]
-
Key Assessments: Primary endpoint was ORR. Secondary endpoints included progression-free survival (PFS), OS, and duration of response.
CheckMate 017 (NCT01642004) & CheckMate 057 (NCT01673867) Trials
-
Study Design: Two separate Phase 3, randomized, open-label, international trials comparing the efficacy and safety of nivolumab versus docetaxel in patients with advanced squamous (CheckMate 017) and non-squamous (CheckMate 057) NSCLC who had progressed after prior platinum-based chemotherapy.[9][10]
-
Dosing: Nivolumab administered intravenously at 3 mg/kg every 2 weeks, or docetaxel at 75 mg/m² every 3 weeks.[9]
-
Key Assessments: The primary endpoint for both trials was OS.
Conclusion and Future Directions
The emergence of anti-Siglec-15 antibodies like DS-1501a represents a significant step forward in immuno-oncology, offering a potential new therapeutic option for patients who are not responsive to existing checkpoint inhibitors. The mutually exclusive expression of Siglec-15 and PD-L1 in some tumors highlights the potential for a complementary treatment strategy.
While the available data for the anti-Siglec-15 class, represented here by NC318, shows promising early signs of clinical activity and a manageable safety profile, further research is needed. Head-to-head comparison trials and studies exploring combination therapies with existing checkpoint inhibitors will be crucial in defining the optimal role of anti-Siglec-15 antibodies in the cancer treatment landscape. As more data on DS-1501a's oncology program becomes publicly available, a more direct and detailed comparison will be possible. For now, the targeting of the Siglec-15 pathway holds considerable promise for expanding the reach of cancer immunotherapy.
References
- 1. Project 1: Siglec15 as a new target for lung cancer immunotherapy | Yale SPORE in Lung Cancer [medicine.yale.edu]
- 2. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. NextCure Presents Updated Clinical Data from NC318 Phase [globenewswire.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. merck.com [merck.com]
- 8. Pembrolizumab in patients with advanced non-small-cell lung cancer (KEYNOTE-001): 3-year results from an open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five-Year Outcomes From the Randomized, Phase III Trials CheckMate 017 and 057: Nivolumab Versus Docetaxel in Previously Treated Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Five-Year Outcomes From the CheckMate 017 and 057 Trials of Nivolumab vs Docetaxel in Previously Treated Patients With NSCLC - The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Nivolumab Versus Docetaxel in Previously Treated Patients With Advanced Non-Small-Cell Lung Cancer: Two-Year Outcomes From Two Randomized, Open-Label, Phase III Trials (CheckMate 017 and CheckMate 057) - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-Siglec-15 Antibodies: A Comparative Guide to Clinical Trial Results in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15) has emerged as a promising novel immune checkpoint target in oncology, particularly for patients who have developed resistance to PD-1/PD-L1 inhibitors. Its expression on tumor cells and tumor-associated macrophages (TAMs) and its role in suppressing T-cell function have made it an attractive candidate for therapeutic intervention. This guide provides a comparative analysis of the clinical trial results for anti-Siglec-15 antibodies, alongside alternative therapies for similar patient populations, supported by available experimental data.
Anti-Siglec-15 Antibody Clinical Trial Landscape
Several anti-Siglec-15 antibodies have entered clinical development, with NC318 (NextCure) and PYX-106 (Pyxis Oncology) being the most prominent. However, the clinical journey for these agents has faced challenges, leading to shifts in development strategies.
NC318 (NextCure)
NC318 is a humanized IgG1 monoclonal antibody designed to block the immunosuppressive function of Siglec-15. It has been evaluated as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.
Monotherapy (NCT03665285): Initial Phase 1/2 data for NC318 monotherapy in patients with advanced or metastatic solid tumors showed a disease control rate of 37%.[1] However, a subsequent Phase 2 trial showed no responses, leading NextCure to discontinue the development of NC318 as a monotherapy.
Combination Therapy with Pembrolizumab (NCT04699123): In a Phase 2 study for patients with advanced PD-1 axis inhibitor-refractory non-small cell lung cancer (NSCLC), the combination of NC318 and pembrolizumab demonstrated a durable clinical benefit (partial response or stable disease lasting >6 months) in 28% of patients (5 out of 18).[2][3] Notably, all confirmed responses were observed in patients with PD-L1 negative tumors.[2]
PYX-106 (Pyxis Oncology)
PYX-106 is another anti-Siglec-15 antibody that entered a Phase 1 clinical trial (NCT05718557) for patients with advanced solid tumors.[4][5] While the drug was reported to be generally safe and well-tolerated, Pyxis Oncology has since suspended further clinical investment in PYX-106 to focus on other pipeline assets.
Comparative Efficacy of Anti-Siglec-15 Antibodies and Alternatives
The primary target population for anti-Siglec-15 therapies is patients with advanced solid tumors, particularly NSCLC, who have failed prior PD-1/PD-L1 inhibitor therapy. The following table compares the efficacy of NC318 in combination with pembrolizumab with other emerging therapies in this patient population.
| Therapy | Mechanism of Action | Trial | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| NC318 + Pembrolizumab | Anti-Siglec-15 + Anti-PD-1 | NCT04699123 | PD-1 refractory NSCLC | 28% (Durable Clinical Benefit)[2][3] | Not Reported | Not Reported |
| Tiragolumab + Atezolizumab | Anti-TIGIT + Anti-PD-L1 | CITYSCAPE (Phase 2) | PD-L1+ metastatic NSCLC (1st line) | 37%[6] | 5.6 months[6][7] | 23.2 months[8] |
| Cabozantinib + Atezolizumab | Multi-kinase inhibitor + Anti-PD-L1 | CONTACT-01 (Phase 3) | Metastatic NSCLC post-ICI and chemo | Not Reported | 4.6 months[9][10] | 10.7 months[9][10] |
| Lifileucel (TIL Therapy) | Adoptive Cell Therapy | Phase 2 | Advanced NSCLC resistant to ICI | 21.4%[11][12] | Not Reported | Not Reported |
Comparative Safety of Anti-Siglec-15 Antibodies and Alternatives
The safety profile is a critical aspect of any new therapy. The table below summarizes the key treatment-related adverse events (TRAEs) observed in the clinical trials.
| Therapy | Trial | Key Grade 3+ Treatment-Related Adverse Events |
| NC318 + Pembrolizumab | NCT04699123 | Transverse myelitis (1 patient), infusion reactions (3 patients), rash (1 patient), pneumonitis (1 patient)[2] |
| Tiragolumab + Atezolizumab | CITYSCAPE (Phase 2) | Increased lipase (9%), diabetes (3%)[8] |
| Cabozantinib + Atezolizumab | CONTACT-01 (Phase 3) | Diarrhea, fatigue, nausea, decreased appetite, palmar-plantar erythrodysesthesia, vomiting (most common any grade TRAEs)[13]. Grade 3/4 TRAEs occurred in 39.5% of patients.[9][14] |
| Lifileucel (TIL Therapy) | Phase 2 | Hypoxia (54.5%), febrile neutropenia (45.5%), hypophosphatemia (31.8%)[15] |
Experimental Protocols
Siglec-15 Immunohistochemistry (IHC) Assay
A validated IHC assay is crucial for identifying patients who are most likely to respond to anti-Siglec-15 therapy.
Protocol Summary: A rabbit monoclonal antibody (clone 1F7) targeting the intracellular domain of Siglec-15 has been developed and validated for IHC.[16]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are used.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Primary Antibody Incubation: The tissue sections are incubated with the anti-Siglec-15 antibody (clone 1F7) at an optimized concentration (e.g., 0.1µg/ml).[16]
-
Detection: A chromogenic detection system is used to visualize Siglec-15 expression.
-
Scoring: A scoring system is applied to assess the level of Siglec-15 expression in both tumor cells and immune cells.
Visualizations
Siglec-15 Signaling Pathway
References
- 1. A Safety and Tolerability Study of NC318 in Subjects With Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 2. A Phase 2 Study of Anti-Siglec-15 Antibody, NC318, in Combination with Pembrolizumab (NCT04699123) Demonstrates Clinical Activity in Patients with Advanced PD-1 Axis Inhibitor Refractory NSCLC - NextCure, Inc. [ir.nextcure.com]
- 3. The Study of NC318 Alone or in Combination With Pembrolizumab in Patients With Advanced Non-small Cell Lung Cancer [clin.larvol.com]
- 4. UCSD Solid Tumor Trial → PYX-106 in Solid Tumors [clinicaltrials.ucsd.edu]
- 5. Study of PYX-106 in Solid Tumors [clin.larvol.com]
- 6. Anti-TIGIT Antibody Tiragolumab plus Atezolizumab in Patients with PD-L1–Selected NSCLC [jhoponline.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Addition of Tiragolumab to Atezolizumab in PD-L1–Positive NSCLC - The ASCO Post [ascopost.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Atezolizumab/Cabozantinib vs Docetaxel in Previously Treated Metastatic NSCLC - The ASCO Post [ascopost.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Lifileucel, an Autologous Tumor-Infiltrating Lymphocyte Monotherapy, in Patients with Advanced Non-Small Cell Lung Cancer Resistant to Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Development of an Immunohistochemical Assay for Siglec-15 - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical and Clinical Efficacy Comparison: DS-1501a and Bisphosphonates in Osteoporosis Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational agent DS-1501a and the established class of drugs, bisphosphonates, for the treatment of osteoporosis. The comparison is based on available preclinical data for DS-1501a and extensive clinical trial data for bisphosphonates.
Executive Summary
DS-1501a, a humanized monoclonal antibody targeting Siglec-15, represents a novel anti-resorptive approach with a distinct mechanism of action compared to bisphosphonates. Preclinical studies in ovariectomized (OVX) rats suggest that the anti-Siglec-15 antibody, a precursor to DS-1501a, effectively suppresses bone resorption and increases bone mineral density (BMD). Notably, some preclinical evidence suggests it may have a lesser impact on bone formation compared to certain bisphosphonates.
Bisphosphonates are a cornerstone of osteoporosis therapy, with a well-established safety and efficacy profile demonstrated in numerous large-scale clinical trials. They have been proven to significantly reduce the risk of vertebral, non-vertebral, and hip fractures in postmenopausal women with osteoporosis.
This guide will delve into the mechanistic differences, present the available efficacy data in a comparative format, detail the experimental protocols of key studies, and provide visual representations of the relevant biological pathways and experimental workflows.
Table 1: Quantitative Efficacy Data of DS-1501a (Preclinical) vs. Bisphosphonates (Clinical)
| Efficacy Endpoint | DS-1501a (Anti-Siglec-15 Antibody in OVX Rats) | Alendronate (Clinical Trials) | Risedronate (Clinical Trials) | Zoledronic Acid (Clinical Trials) | Ibandronate (Clinical Trials) |
| Bone Mineral Density (BMD) Increase - Lumbar Spine | Suppressed the decrease in BMD in OVX rats[1][2] | 5.6% to 8.8% increase over 1-3 years[3][4] | ~4.5% increase after 2 years[5] | ~6.7% increase over 3 years[6] | ~6.6% increase over 2 years (150mg monthly)[7] |
| Bone Mineral Density (BMD) Increase - Femoral Neck | Data not specified | 2.3% to 5.9% increase over 1-3 years[3][4] | Data not specified | ~5.1% increase over 3 years[6] | Data not specified |
| Vertebral Fracture Risk Reduction | Not applicable (preclinical model) | ~47-55% reduction over 3 years[8] | ~41-49% reduction over 3 years[9] | ~70% reduction over 3 years[6] | ~62% reduction over 3 years (daily)[10] |
| Non-Vertebral Fracture Risk Reduction | Not applicable (preclinical model) | ~20-30% reduction over 3 years[5] | ~20-39% reduction over 3 years[5] | ~25% reduction over 3 years[6] | Not consistently demonstrated[10] |
| Hip Fracture Risk Reduction | Not applicable (preclinical model) | ~45-55% reduction over 3-4.5 years[11] | ~30% reduction over 3 years[2] | ~41% reduction over 3 years[6] | Not demonstrated[12] |
Mechanisms of Action
DS-1501a: Targeting Siglec-15
DS-1501a is a humanized monoclonal antibody that specifically binds to Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15). Siglec-15 is expressed on osteoclast precursors and mature osteoclasts and is involved in osteoclast differentiation and function. By binding to Siglec-15, DS-1501a is thought to inhibit osteoclastogenesis and the fusion of osteoclast precursors into mature, multinucleated osteoclasts, thereby reducing bone resorption.[2] Some preclinical evidence suggests that this targeted approach may have a lesser inhibitory effect on bone formation compared to bisphosphonates.
Figure 1: Simplified signaling pathway of DS-1501a.
Bisphosphonates: Inducing Osteoclast Apoptosis
Nitrogen-containing bisphosphonates, the most commonly used type, act by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS) within the mevalonate pathway in osteoclasts.[13] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival. Ultimately, this leads to osteoclast apoptosis and a potent reduction in bone resorption.[13]
Figure 2: Mechanism of action of nitrogen-containing bisphosphonates.
Experimental Protocols
Preclinical Efficacy Assessment of Anti-Siglec-15 Antibody in an Ovariectomized (OVX) Rat Model
A common preclinical model to evaluate potential osteoporosis therapies is the ovariectomized (OVX) rat, which mimics postmenopausal bone loss.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.[13][14][15]
-
Surgical Procedure:
-
Ovariectomy (OVX): Rats undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency and subsequent bone loss. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.[13]
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.
-
-
Treatment Administration:
-
Following a period to allow for bone loss to initiate (e.g., 4-12 weeks post-OVX), animals are randomized to receive treatment.
-
The anti-Siglec-15 antibody (e.g., 32A1, the rat precursor to DS-1501a) or a vehicle control is administered, typically via subcutaneous or intravenous injection, at specified doses and frequencies.[1] A bisphosphonate comparator group (e.g., alendronate) is often included.
-
-
Efficacy Evaluation:
-
Bone Mineral Density (BMD): BMD of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).[1]
-
Bone Turnover Markers: Serum or urine levels of bone resorption markers (e.g., CTX-I) and bone formation markers (e.g., P1NP) are quantified.[1]
-
Micro-computed Tomography (µCT): High-resolution imaging of bone microarchitecture (e.g., trabecular bone volume, trabecular number, trabecular separation) is performed on excised bones (e.g., tibia, femur).
-
Histomorphometry: Histological analysis of bone sections is conducted to assess cellular-level changes, such as osteoclast and osteoblast numbers and activity.[16]
-
Biomechanical Testing: The mechanical strength of bones (e.g., femur, vertebrae) is evaluated through tests such as three-point bending to determine parameters like maximum load and stiffness.
-
Clinical Trial Protocol for Bisphosphonates in Postmenopausal Osteoporosis (General Overview)
Pivotal clinical trials for bisphosphonates in postmenopausal osteoporosis are typically large-scale, randomized, double-blind, placebo-controlled studies.
-
Study Population: Postmenopausal women (typically aged 55-80) with osteoporosis, defined by low BMD (e.g., T-score ≤ -2.5 at the femoral neck or spine) and/or the presence of a prevalent vertebral fracture.[8]
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational bisphosphonate at a specific dose and regimen (e.g., daily, weekly, monthly oral, or annual intravenous infusion) or a matching placebo. Both participants and investigators are blinded to the treatment assignment.
-
Treatment Duration: The primary efficacy endpoint is typically assessed over a period of 3 years.[6][8] Extension studies may follow participants for longer durations.
-
Primary Efficacy Endpoints:
-
Incidence of new vertebral fractures: Assessed by comparing spinal radiographs taken at baseline and at specified follow-up intervals.
-
Incidence of non-vertebral fractures: Clinically reported and radiographically confirmed fractures at sites other than the vertebrae.
-
-
Secondary Efficacy Endpoints:
-
Change in Bone Mineral Density (BMD): Measured by DXA at the lumbar spine, total hip, and femoral neck at regular intervals.
-
Change in Bone Turnover Markers: Measurement of serum or urine markers of bone resorption and formation.
-
-
Safety and Tolerability: Monitoring and recording of all adverse events, including gastrointestinal events for oral bisphosphonates and acute phase reactions for intravenous formulations.
Figure 3: Generalized workflow of a randomized controlled trial.
Conclusion
DS-1501a presents a promising, novel mechanism for the treatment of osteoporosis by targeting Siglec-15 to inhibit osteoclast formation and function. Preclinical data in OVX rats are encouraging, suggesting a potent anti-resorptive effect. However, a direct comparison of its efficacy to bisphosphonates in humans is not yet possible due to the lack of publicly available clinical trial data for DS-1501a.
Bisphosphonates, on the other hand, have a wealth of clinical evidence supporting their efficacy in reducing fracture risk at key skeletal sites and increasing BMD. They remain a first-line treatment for osteoporosis.
Future clinical trials of DS-1501a will be crucial to establish its safety and efficacy profile in humans and to determine its potential place in the therapeutic landscape of osteoporosis, including how it compares to and potentially complements existing treatments like bisphosphonates. Researchers and drug development professionals should closely monitor the progress of DS-1501a through clinical development to understand its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Alendronate Sodium in the Management of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Generic Alendronate for Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risedronate’s efficacy: from randomized clinical trials to real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Once-yearly zoledronic acid in the prevention of osteoporotic bone fractures in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of ibandronate: a long term confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibandronate: the first once-monthly oral bisphosphonate for treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-analysis of the efficacy of alendronate for the prevention of hip fractures in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term efficacy, safety, and patient acceptability of ibandronate in the treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of ovariectomized rat model of osteoporosis [bio-protocol.org]
- 14. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Validating the Specificity of DS-1501a for Siglec-15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of DS-1501a, a humanized monoclonal antibody, for its target, Siglec-15. While specific quantitative binding data for DS-1501a remains proprietary to its developer, Daiichi Sankyo, this document compiles available information and contrasts it with data from other anti-Siglec-15 antibodies to offer a clear perspective on its performance. The information is supported by detailed experimental protocols and visualizations to aid in understanding the methodologies used to validate antibody specificity.
Introduction to DS-1501a and Siglec-15
Siglec-15 is a transmembrane protein that has emerged as a significant target in immunotherapy. It is a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family and is known to be involved in the suppression of T-cell responses and the differentiation of osteoclasts. Its role in immune evasion by cancer cells has made it a compelling target for therapeutic antibodies.
DS-1501a is a humanized monoclonal antibody developed by Daiichi Sankyo to specifically target Siglec-15.[1] Preclinical studies have indicated that DS-1501a possesses a strong and specific binding affinity for Siglec-15, leading to the inhibition of osteoclastogenesis.[1] This guide delves into the experimental validation of this specificity, drawing comparisons with other anti-Siglec-15 antibodies.
Comparative Analysis of Binding Affinity
While the precise equilibrium dissociation constant (K-D) for DS-1501a is not publicly available, literature on similar anti-Siglec-15 antibodies provides a benchmark for high-affinity binding. The following table summarizes the binding affinities of DS-1501a and its alternatives.
| Antibody | Target | Method | Binding Affinity | Reference |
| DS-1501a | Human Siglec-15 | Not Disclosed | Specific Binding Affinity (Quantitative data not publicly available) | [1] |
| NC318 | Human Siglec-15 | Not Disclosed | K-D: 0.35 nM | NextCure, Inc. |
| Unnamed mAb | Human Siglec-15 | ELISA | EC50: 76.65 ng/mL | High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy |
| 1-15D1 | Human Siglec-15 | Not Disclosed | High Binding Affinity | Enhancing the Anti-tumor Potency of a Novel Siglec-15 Antibody... |
Specificity and Cross-Reactivity
An essential aspect of a therapeutic antibody's validation is its specificity for the intended target and minimal cross-reactivity with related proteins, such as other members of the Siglec family. While specific cross-reactivity data for DS-1501a has not been publicly released, studies on other proprietary anti-Siglec-15 antibodies have demonstrated the feasibility of achieving high specificity. For instance, one study showed that a proprietary anti-Siglec-15 antibody exhibited strong, specific binding to Siglec-15 with negligible binding to other Siglec proteins. This suggests that antibodies can be developed to be highly selective for Siglec-15.
Signaling Pathway and Experimental Workflow
To understand the context in which DS-1501a's specificity is crucial, it is important to visualize the Siglec-15 signaling pathway and the typical workflow for validating antibody specificity.
Caption: Siglec-15 Signaling Pathway and DS-1501a Mechanism of Action.
Caption: Experimental Workflow for Validating Antibody Specificity.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key experiments used to validate the specificity of an antibody like DS-1501a.
Enzyme-Linked Immunosorbent Assay (ELISA) for Target Binding
Objective: To confirm the binding of DS-1501a to recombinant Siglec-15.
Methodology:
-
Coating: 96-well microplates are coated with recombinant human Siglec-15 protein at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Antibody Incubation: Serially diluted DS-1501a (and control antibodies) are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes human IgG is added and incubated for 1 hour at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The results are analyzed to determine the binding curve and EC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (K-D) of DS-1501a binding to Siglec-15.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant human Siglec-15 is immobilized on the sensor chip surface.
-
Analyte Injection: A series of concentrations of DS-1501a are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of DS-1501a are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
-
Regeneration: The sensor surface is regenerated between cycles by injecting a regeneration solution to remove the bound antibody.
-
Data Analysis: The sensorgram data is fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and K-D values.
Flow Cytometry for Cell-Surface Binding
Objective: To confirm the binding of DS-1501a to Siglec-15 expressed on the surface of cells.
Methodology:
-
Cell Preparation: A cell line engineered to overexpress human Siglec-15 and a negative control cell line are harvested and washed.
-
Blocking: The cells are incubated with an Fc receptor blocking agent to prevent non-specific binding.
-
Antibody Staining: The cells are incubated with various concentrations of DS-1501a or an isotype control antibody on ice.
-
Washing: The cells are washed to remove unbound antibodies.
-
Secondary Antibody Staining: A fluorescently labeled secondary antibody that recognizes human IgG is added and incubated with the cells on ice, protected from light.
-
Washing: The cells are washed to remove the unbound secondary antibody.
-
Data Acquisition: The fluorescence of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the Siglec-15-expressing cells is compared to that of the control cells to confirm specific binding.
Conclusion
The available evidence strongly suggests that DS-1501a is a highly specific monoclonal antibody for Siglec-15. While detailed quantitative data from the manufacturer remains confidential, the qualitative descriptions from preclinical studies, combined with the quantitative data from comparable anti-Siglec-15 antibodies, provide a solid foundation for its specificity profile. The experimental protocols outlined in this guide represent the standard methodologies employed to ensure the high degree of specificity required for a therapeutic antibody. Researchers and drug development professionals can be confident in the targeted nature of DS-1501a in their ongoing and future investigations.
References
Independent Verification of DS-1501a Research Findings: A Comparative Guide
This guide provides a comprehensive comparison of the anti-resorptive agent DS-1501a with other established osteoporosis treatments. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Executive Summary: DS-1501a is a humanized monoclonal antibody that targets Siglec-15 (Sialic acid-binding immunoglobulin-like lectin 15), a protein involved in osteoclast differentiation and function. By inhibiting Siglec-15, DS-1501a effectively suppresses bone resorption with minimal impact on bone formation. Preclinical studies have demonstrated its potential in treating osteoporosis, particularly in animal models of postmenopausal osteoporosis. However, it is important to note that the majority of the currently available research on DS-1501a has been conducted by or in collaboration with its developer, Daiichi Sankyo. Independent, third-party verification of these findings in peer-reviewed literature is limited at this time.
Comparative Data on Anti-Resorptive Agents
The following tables summarize the quantitative data on the effects of DS-1501a in comparison to established osteoporosis therapies, alendronate and denosumab. Data for DS-1501a is primarily from preclinical studies, while data for alendronate and denosumab is from a mix of preclinical and extensive clinical trials.
Table 1: Effect on Bone Mineral Density (BMD)
| Compound | Model/Population | Dosage/Frequency | Change in Lumbar Spine BMD | Change in Total Hip BMD | Source |
| DS-1501a | Ovariectomized (OVX) Rats | Single administration | Suppressed decrease in BMD | Not specified | [1] |
| Alendronate | Postmenopausal Women | 70 mg weekly | +4.5% to +9.03% (after 12 months) | +3.8% (after 12 months) | [2] |
| Denosumab | Postmenopausal Women | 60 mg every 6 months | +9.03% to +11.3% (after 12 months) | +4.1% to +8.7% (after 12 months) | [2][3] |
Table 2: Effect on Bone Turnover Markers
| Compound | Model/Population | Dosage/Frequency | Change in Bone Resorption Marker (e.g., CTX) | Change in Bone Formation Marker (e.g., P1NP) | Source |
| DS-1501a | Ovariectomized (OVX) Rats | Single administration | Significantly suppressed | Minimal effects | [1][4] |
| Alendronate | Postmenopausal Women | 70 mg weekly | -50% to -70% | -30% to -50% | |
| Denosumab | Postmenopausal Women | 60 mg every 6 months | -69.61% (after 1 year) | -43.97% (osteocalcin after 1 year) | [5] |
Experimental Protocols
In Vitro Osteoclastogenesis Assay
-
Cell Culture: Mouse bone marrow cells or human osteoclast precursor cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of DS-1501a (or its rat monoclonal antibody precursor, 32A1) in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Analysis: After a set incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of multinucleated, TRAP-positive cells is quantified to assess the inhibitory effect on osteoclastogenesis.[1][4]
In Vitro Bone Resorption (Pit Formation) Assay
-
Substrate: Osteoclast precursor cells are seeded onto bone-mimicking substrates, such as dentine slices or calcium phosphate-coated plates.
-
Treatment: Similar to the osteoclastogenesis assay, cells are treated with DS-1501a/32A1 and osteoclast-differentiating factors.
-
Analysis: After the culture period, cells are removed, and the substrate is analyzed for resorption pits using microscopy. The area of resorption is quantified to determine the effect on osteoclast function.[1][4]
In Vivo Ovariectomized (OVX) Rat Model
-
Animal Model: Female rats undergo ovariectomy to induce estrogen deficiency, mimicking postmenopausal osteoporosis.
-
Treatment: A single subcutaneous or intravenous administration of DS-1501a is given to the OVX rats. A control group receives a placebo.
-
Analysis:
-
Bone Mineral Density (BMD): Lumbar vertebrae BMD is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Markers: Serum levels of bone resorption markers (e.g., CTX) and bone formation markers (e.g., P1NP) are measured at various time points.
-
Histology: Tibias are collected for histological analysis to observe changes in osteoclast and osteoblast morphology and numbers.[1]
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: DS-1501a inhibits the Siglec-15 signaling pathway.
Caption: Workflow for preclinical evaluation of DS-1501a.
Caption: DS-1501a in the context of other anti-resorptive therapies.
References
- 1. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of denosumab or bisphosphonate treatment on bone mineral density and calcium metabolism in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Denosumab on Bone Mineral Density and Markers of Bone Turnover among Postmenopausal Women with Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DS-1501a and NC318: Two Anti-Siglec-15 Antibodies Targeting Different Pathologies
A detailed examination of two monoclonal antibodies targeting Siglec-15 reveals their distinct therapeutic applications in osteoporosis and oncology. This guide provides a comparative analysis of their mechanism of action, preclinical and clinical data, and the experimental protocols utilized in their evaluation.
This report offers a comprehensive comparison of DS-1501a, a humanized monoclonal antibody developed by Daiichi Sankyo for the treatment of osteoporosis, and NC318, a first-in-class immunomedicine from NextCure aimed at cancer therapy. While both agents target the sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15), their divergent therapeutic goals have led them down different developmental paths, reflected in the available preclinical and clinical data.
At a Glance: Key Characteristics of DS-1501a and NC318
| Feature | DS-1501a | NC318 |
| Developer | Daiichi Sankyo | NextCure |
| Target | Siglec-15 | Siglec-15 |
| Modality | Humanized Monoclonal Antibody | Humanized IgG1 Monoclonal Antibody |
| Therapeutic Area | Osteoporosis[1] | Oncology |
| Mechanism of Action | Inhibition of osteoclast differentiation and bone resorption[1] | Blockade of Siglec-15-mediated immune suppression in the tumor microenvironment |
| Development Stage | Preclinical[1] | Phase 2 Clinical Trials (Monotherapy discontinued, combination ongoing)[2] |
The Common Target: Siglec-15
Siglec-15 is a transmembrane protein that has been identified as a key regulator in two distinct biological processes: osteoclast differentiation and immune suppression. Its expression on osteoclast precursors is crucial for their development into mature bone-resorbing cells. In the context of cancer, Siglec-15 is found on tumor-associated macrophages (TAMs) and some tumor cells, where it is believed to suppress the anti-tumor activity of T cells.[3] The dual role of Siglec-15 makes it an attractive therapeutic target for both bone disorders and cancer.
DS-1501a: A Potential New Avenue for Osteoporosis Treatment
DS-1501a is being investigated as a novel anti-resorptive agent for osteoporosis. The rationale for its development is based on the role of Siglec-15 in promoting the formation of osteoclasts, the cells responsible for bone breakdown.
Mechanism of Action in Bone Homeostasis
In the bone microenvironment, Siglec-15 is expressed on osteoclast precursors. Its interaction with its ligand is thought to be a co-stimulatory signal for osteoclast differentiation, working in concert with the primary signaling pathway mediated by RANKL. By binding to Siglec-15, DS-1501a is proposed to inhibit this co-stimulatory signal, thereby preventing the maturation of osteoclasts and reducing bone resorption.[1]
Preclinical Performance
Preclinical studies in ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, have demonstrated the potential of a surrogate anti-Siglec-15 antibody.
Table 1: Preclinical Efficacy of Anti-Siglec-15 Antibody in OVX Rats [1]
| Parameter | Treatment Group | Outcome |
| Bone Resorption Markers | Anti-Siglec-15 Antibody | Significantly suppressed |
| Bone Formation Markers | Anti-Siglec-15 Antibody | Minimal effects |
| Bone Mineral Density (BMD) of Lumbar Vertebrae | Anti-Siglec-15 Antibody | Suppressed the decrease |
These findings suggest that DS-1501a could be an effective treatment for osteoporosis by selectively inhibiting bone resorption without significantly affecting bone formation.[1]
NC318: Targeting the Immunosuppressive Tumor Microenvironment
NC318 was developed as a cancer immunotherapy based on the observation that Siglec-15 is expressed in the tumor microenvironment and may play a role in immune evasion.
Mechanism of Action in Cancer Immunity
In several types of cancer, Siglec-15 is found on the surface of M2-like tumor-associated macrophages and some cancer cells. It is thought to interact with an unknown receptor on T cells, leading to the suppression of T cell proliferation and function. By blocking this interaction, NC318 is designed to restore the anti-tumor immune response.[3]
Clinical Performance
NC318 has been evaluated in Phase 1 and 2 clinical trials, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.
Table 2: Efficacy Results from the Phase 1/2 Monotherapy Trial of NC318 (NCT03665285) [4]
| Patient Population | Best Overall Response | Number of Patients (n=83) |
| Advanced/Metastatic Solid Tumors | Complete Response (CR) | 1 |
| Partial Response (PR) | 3 | |
| Stable Disease (SD) | 28 | |
| Disease Control Rate (DCR) | 38% |
Despite some early signs of activity, NextCure announced the discontinuation of NC318 monotherapy development due to a lack of responses in the amended Phase 2 portion of the trial.[2]
The combination of NC318 with pembrolizumab has been investigated in patients with advanced non-small cell lung cancer (NSCLC) in the NCT04699123 trial.
Table 3: Efficacy Results from the Phase 2 Combination Trial of NC318 and Pembrolizumab in NSCLC (NCT04699123) [5]
| Outcome | Result (n=18) |
| Durable Clinical Benefit (PR or SD > 6 months) | 28% (5/18) |
| Confirmed Responses | 3 |
Table 4: Treatment-Related Adverse Events (TRAEs) in the NCT04699123 Trial [5]
| Grade | Adverse Event | Number of Patients |
| Grade 3 | Transverse myelitis | 1 |
| Infusion reactions | 3 | |
| Rash | 1 | |
| Pneumonitis | 1 | |
| Grade 2 | Infusion reactions | 2 |
| Pericarditis | 1 | |
| Psoriasis | 1 |
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific studies on DS-1501a and NC318 are not publicly available. However, based on the published research, the general methodologies can be outlined.
In Vitro Osteoclastogenesis Assay (for DS-1501a evaluation)
This assay is crucial for assessing the inhibitory effect of DS-1501a on osteoclast formation.
Methodology:
-
Cell Isolation: Bone marrow macrophages are isolated from the long bones of mice.
-
Cell Culture and Differentiation: The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to support their survival and proliferation, and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into osteoclasts.
-
Treatment: Different concentrations of DS-1501a or a control antibody are added to the culture medium.
-
Staining and Quantification: After a period of incubation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. The number of multinucleated, TRAP-positive cells is then counted.
-
Bone Resorption Assay: To assess function, the cells can be cultured on dentin slices, and the area of resorption pits is measured.
Immune Monitoring in Clinical Trials (for NC318 evaluation)
To understand the immunological effects of NC318 in patients, various assays are performed on patient samples.
Methodology:
-
Sample Collection: Peripheral blood and tumor biopsy samples are collected from patients at baseline and at various time points during treatment.
-
Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) are stained with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., T cells, B cells, NK cells, myeloid cells) and to assess their activation status.
-
Immunohistochemistry (IHC): Tumor biopsies are stained with antibodies to detect the expression of Siglec-15 and to characterize the immune cell infiltrate within the tumor microenvironment.
-
Cytokine Analysis: The levels of various cytokines in the blood are measured to assess the systemic immune response.
Conclusion
DS-1501a and NC318 exemplify how targeting the same molecule, Siglec-15, can be approached with vastly different therapeutic goals. The preclinical data for DS-1501a in osteoporosis are promising, suggesting a potential new mechanism for treating bone loss. The clinical development of NC318 in oncology has been more challenging, with the discontinuation of its monotherapy program. However, the ongoing investigation of NC318 in combination with an immune checkpoint inhibitor highlights the continued interest in targeting the Siglec-15 pathway in cancer. Further research and clinical trial results will be crucial in determining the ultimate therapeutic value of these two anti-Siglec-15 antibodies in their respective fields.
References
- 1. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Study of NC318 Alone or in Combination With Pembrolizumab in Patients With Advanced Non-small Cell Lung Cancer [clin.larvol.com]
- 3. Siglec-15 as an emerging target for next-generation cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. A Phase 2 Study of Anti-Siglec-15 Antibody, NC318, in Combination with Pembrolizumab (NCT04699123) Demonstrates Clinical Activity in Patients with Advanced PD-1 Axis Inhibitor Refractory NSCLC - NextCure, Inc. [ir.nextcure.com]
Safety Operating Guide
Proper Disposal Procedures for DS-1501: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a substance explicitly identified as "DS-1501" is publicly available. The following procedures are based on general best practices for the handling and disposal of research-grade monoclonal antibodies and associated laboratory waste. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound, a human monoclonal antibody. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Handling Considerations
Before disposal, proper handling of this compound is paramount. As a biological material, it should be handled using standard laboratory safety practices.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear a lab coat, safety glasses, and nitrile gloves.
-
Spill Management: In case of a spill, cordon off the area. For liquid spills, cover with absorbent material. For all spills, decontaminate the area using an appropriate disinfectant (see Section 3).
-
Preservatives: Be aware that some antibody solutions contain preservatives like sodium azide, which is acutely toxic. Handle such solutions with extra caution and follow specific disposal protocols for this chemical.
Waste Segregation at the Point of Generation
Proper segregation of waste is the first and most critical step in the disposal process. Waste generated from work with this compound should be categorized as follows:
-
Liquid Waste: Includes spent antibody solutions, cell culture media, and buffer solutions.
-
Solid, Non-Sharp Waste: Includes contaminated gloves, gowns, paper towels, and plasticware such as flasks and plates.
-
Sharps Waste: Includes needles, syringes, serological pipettes, pipette tips, and broken glass that have come into contact with this compound.
Decontamination and Disposal Procedures
The appropriate disposal path is determined by the nature of the waste and whether it is considered biohazardous.
Liquid waste that is not considered biohazardous and does not contain other hazardous chemicals (e.g., significant concentrations of sodium azide) may be suitable for drain disposal after decontamination, pending local regulations.
Experimental Protocol: Chemical Disinfection of Liquid Waste
This protocol details the steps for decontaminating liquid biological waste using a 10% bleach solution.
Materials:
-
Liquid waste containing this compound
-
Household bleach (5.25-6.15% sodium hypochlorite)
-
Appropriate liquid waste collection container
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
Procedure:
-
Preparation: In a designated and well-ventilated area, preferably a chemical fume hood, collect the liquid waste in a leak-proof container.
-
Bleach Addition: Add a sufficient volume of household bleach to the liquid waste to achieve a final concentration of 10% v/v (1 part bleach to 9 parts waste).
-
Mixing: Gently swirl the container to ensure the bleach is thoroughly mixed with the waste.
-
Contact Time: Allow the bleach and waste mixture to stand for a minimum of 30 minutes to ensure complete disinfection.[1]
-
Disposal: After the required contact time, and in accordance with institutional policy, the decontaminated liquid may be poured down a sanitary sewer drain, followed by flushing with copious amounts of water.[1]
Note on Sodium Azide: If the antibody solution contains sodium azide, it should not be treated with bleach or poured down the drain. Sodium azide can react with lead and copper plumbing to form highly explosive metal azides.[2][3] All waste containing sodium azide must be collected as hazardous chemical waste for disposal by your institution's EHS department.[2][3]
Non-Sharp Solid Waste:
-
Collect all contaminated solid, non-sharp waste in a red biohazard bag.[4]
-
Once the bag is three-quarters full, securely close it.
-
Place the sealed biohazard bag into a designated regulated medical waste (RMW) bin for collection and disposal by a certified vendor.
Sharps Waste:
-
Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[5][6]
-
Do not overfill the sharps container; close it securely when it is three-quarters full.
-
Place the closed sharps container in the regulated medical waste (RMW) bin.
For biohazardous waste, autoclaving (steam sterilization) is a common and effective decontamination method.
-
Place waste in an autoclavable biohazard bag. Add a small amount of water to solid waste to facilitate steam generation.
-
Loosely close the bag to allow for steam penetration.
-
Place the bag in a secondary, leak-proof container.
-
Process the waste in an autoclave following the validated cycle parameters.
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common laboratory decontamination methods.
| Decontamination Method | Agent/Setting | Concentration/Parameters | Contact Time | Application |
| Chemical Disinfection | Household Bleach (Sodium Hypochlorite) | 1:10 final dilution (approx. 0.5-0.6% sodium hypochlorite) | ≥ 30 minutes | Liquid biological waste[7] |
| Autoclaving (Steam Sterilization) | Saturated Steam | 121°C (250°F) at 15 psi | ≥ 30 minutes (load dependent) | Solid and liquid biohazardous waste[8][9] |
Note: Autoclave cycle times may need to be extended for larger loads or dense materials to ensure proper steam penetration and decontamination.[10]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.
References
- 1. safety.rice.edu [safety.rice.edu]
- 2. Article - Standard Operating Procedur... [policies.unc.edu]
- 3. drexel.edu [drexel.edu]
- 4. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 5. 360haz.com [360haz.com]
- 6. danielshealth.com [danielshealth.com]
- 7. uottawa.ca [uottawa.ca]
- 8. biosafety.utk.edu [biosafety.utk.edu]
- 9. Autoclave Use and Waste Validation | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
